molecular formula C13H19NO B185555 (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356531-12-9

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185555
CAS No.: 356531-12-9
M. Wt: 205.3 g/mol
InChI Key: NOSBDNDRXZHFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-3,5-6,13-14H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSBDNDRXZHFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389783
Record name 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-12-9
Record name 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a valuable secondary amine intermediate in medicinal and materials chemistry. We will move beyond a simple recitation of steps to explore the strategic rationale behind the chosen synthetic pathway, emphasizing the principles of reaction mechanism, process control, and robust validation that are critical for reproducible, high-yield synthesis in a research and development setting.

PART 1: Strategic Analysis of Synthesis

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This method is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and high selectivity, which minimizes the formation of undesirable by-products.[1][2][3]

The Reductive Amination Pathway: A Mechanistic Overview

Reductive amination combines two fundamental organic reactions into a single, seamless process: the formation of an imine (or its protonated form, the iminium ion) from an amine and a carbonyl compound, followed by the immediate reduction of this intermediate to the target amine.

The key steps are as follows:

  • Imine Formation: The synthesis begins with the nucleophilic attack of the primary amine, 2-methylbenzylamine, on the carbonyl carbon of tetrahydrofuran-2-carbaldehyde. This forms a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly loses a molecule of water to form a C=N double bond, yielding a Schiff base or, under acidic conditions, a more reactive iminium ion.

  • In-Situ Reduction: A carefully selected reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product.

The elegance of this pathway lies in the fact that the iminium ion intermediate is significantly more reactive towards hydride reduction than the starting aldehyde. This allows for a "one-pot" procedure where all reagents are combined, simplifying the experimental setup and improving overall efficiency.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Reactants 2-Methylbenzylamine + Tetrahydrofuran-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate (Schiff Base) Hemiaminal->Iminium Dehydration Water H₂O Hemiaminal->Water Product (2-Methyl-benzyl)-(tetrahydro-furan- 2-ylmethyl)-amine Iminium->Product Hydride Attack ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

Caption: The two-stage mechanism of one-pot reductive amination.

Critical Parameter Selection: Ensuring Success

The success of this synthesis hinges on the judicious selection of reagents and conditions.

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, sodium cyanoborohydride (NaBH₃CN) is often the superior choice for reductive aminations.[1] NaBH₃CN is a milder reducing agent that is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation. Its key advantage is its selectivity; it rapidly reduces the iminium ion but reacts only very slowly with the starting aldehyde, thereby preventing the formation of the corresponding alcohol by-product (tetrahydrofurfuryl alcohol).

  • Solvent and pH: The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates proton transfers necessary for hemiaminal dehydration. Maintaining a slightly acidic pH is crucial to catalyze the dehydration step without significantly deactivating the amine nucleophile. This can be achieved by adding a small amount of acetic acid.

  • Purity of Starting Materials: The purity of the starting materials is paramount. Commercial 2-methylbenzylamine can contain oxidation impurities, while tetrahydrofuran-2-carbaldehyde can polymerize upon storage.[4] It is highly recommended to purify these reagents by vacuum distillation if their purity is questionable.[4]

PART 2: Experimental Protocol & Workflow

This protocol provides a detailed, self-validating methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylbenzylamine≥98%Sigma-Aldrich, etc.Purify by vacuum distillation if discolored.
Tetrahydrofuran-2-carbaldehyde≥98%Sigma-Aldrich, etc.Store under nitrogen and refrigerate.
Sodium Cyanoborohydride (NaBH₃CN)≥95%Sigma-Aldrich, etc.Highly Toxic. Handle with extreme care.
Methanol (MeOH)AnhydrousCommercial
Acetic Acid (AcOH)GlacialCommercial
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparedFor work-up.
Brine (Saturated NaCl)Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Synthesis Procedure

Warning: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This procedure must be performed in a well-ventilated chemical fume hood.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzylamine (5.00 g, 41.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add 80 mL of anhydrous methanol and stir until the amine is fully dissolved.

  • Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (4.21 g, 42.0 mmol, 1.02 equiv.) dropwise to the solution at room temperature.

  • pH Adjustment & Imine Formation: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper). Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, carefully add sodium cyanoborohydride (2.86 g, 45.5 mmol, 1.1 equiv.). Caution: A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting materials are consumed.[5]

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to quench any remaining acid and unreacted hydride.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.[5][6]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.[7]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve amine in MeOH B 2. Add aldehyde A->B C 3. Adjust pH with AcOH (Stir 30 min) B->C D 4. Add NaBH₃CN C->D E 5. Stir 12-18h at RT (Monitor by TLC) D->E F 6. Quench with NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Flash Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis and purification.

PART 3: Validation and Characterization

A rigorous characterization of the final product is essential to confirm its identity, purity, and yield, thereby validating the synthetic protocol.

Expected Yield and Physical Properties
ParameterExpected ValueSource
Appearance Colorless to pale yellow oil
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [1]
Typical Yield 75-85%
CAS Number 356531-12-9[1][8][9]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include:

    • Multiplets in the aromatic region (~7.1-7.3 ppm) corresponding to the 4 protons of the methylbenzyl group.

    • A singlet for the benzylic CH₂ group (~3.8 ppm).

    • A singlet for the methyl group on the benzene ring (~2.3 ppm).

    • Multiplets corresponding to the protons of the tetrahydrofuran ring and the adjacent CH₂ group (~1.5-2.0 ppm, ~2.6 ppm, ~3.7-4.0 ppm).

    • A broad singlet for the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected carbon signals would confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 206.3.

PART 4: Safety & Handling

ReagentHazard SummaryPrecaution
2-Methylbenzylamine Corrosive, skin and eye irritant.Wear gloves, safety glasses.
Tetrahydrofuran-2-carbaldehyde Flammable, irritant.Handle in fume hood away from ignition sources.
Sodium Cyanoborohydride Highly Toxic (Fatal if swallowed or in contact with skin). Releases toxic gas on contact with acid.Extreme Caution. Use only in a chemical fume hood. Wear nitrile gloves, lab coat, and safety glasses. Have a quench solution (bleach) ready for deactivating waste.

Conclusion

The reductive amination pathway detailed herein represents a robust, reliable, and high-yielding method for the synthesis of this compound. By understanding the underlying reaction mechanism, carefully selecting reagents, and adhering to a rigorous experimental protocol, researchers can confidently produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for validating the successful outcome of the synthesis, ensuring the material is of sufficient purity for subsequent applications in drug discovery and development.

References

  • Reddit. (2023). How to purify Benzylamine? : r/OrganicChemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Sanderman Publishing House, 10(5). [Link]

  • SciELO. (2021). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 66(2). [Link]

  • Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
  • ACS Sustainable Chemistry & Engineering. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ResearchGate. (2018). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. [Link]

  • Springer Link. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • New Journal of Chemistry. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. [Link]

  • Google Patents. (n.d.). US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.
  • The Royal Society of Chemistry. (n.d.). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. [Link]

  • Google Patents. (n.d.).
  • Catalysis Science & Technology. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]

  • ResearchGate. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. [Link]

  • PubChem. (n.d.). Benzyl(furan-2-ylmethyl)amine. [Link]

  • ResearchGate. (2000). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

Sources

Physicochemical properties of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Foreword: A Roadmap to Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS No: 356531-12-9). Rather than merely listing data, this document provides a strategic roadmap for the complete physicochemical characterization of this molecule. We will delve into the causality behind experimental choices, offering field-proven insights into not only what to measure but how and why. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data critical for applications in medicinal chemistry and materials science. While some properties for this specific molecule are predicted, the methodologies outlined provide a clear path to their empirical determination.

Molecular Identity and Structural Framework

This compound is a secondary amine featuring a unique combination of a substituted aromatic ring and a saturated heterocyclic moiety. This structure suggests a nuanced balance of lipophilicity and hydrophilicity, influencing its potential biological activity and formulation characteristics.[1] Its potential as a building block for kinase inhibitors and antimicrobial agents makes a thorough understanding of its properties essential.[1]

PropertyValueSource
CAS Number 356531-12-9[1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [1][2]
InChI Key NOSBDNDRXZHFJN-UHFFFAOYSA-N[1]

The molecule's architecture is defined by three key components:

  • The 2-Methylbenzyl Group: The ortho-methyl substituent on the benzyl ring introduces steric hindrance and alters the electronic properties of the aromatic system compared to its unsubstituted analog. This can influence reactivity, metabolic stability, and receptor binding interactions.

  • The Tetrahydrofuran (THF) Ring: The oxygen atom in the THF ring acts as a hydrogen bond acceptor, potentially increasing solubility in polar solvents and influencing interactions with biological targets.[1] The saturated five-membered ring exists in various envelope and twist conformations, which affects the overall three-dimensional shape of the molecule.[1]

  • The Secondary Amine Linker: As the most basic site in the molecule, the secondary amine is crucial for salt formation, which can dramatically improve solubility and handling properties.[1] Its predicted pKa of 8.71 suggests it will be significantly protonated at physiological pH.[1]

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Triad of Analysis

A robust structural confirmation relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination provides orthogonal data, ensuring a high-confidence identification.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound (C₁₃H₁₉NO) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are indispensable.

  • Expertise & Experience: The key to a successful NMR analysis of an amine is recognizing the lability of the N-H proton. Its signal is often broad and may not show clear coupling, making it difficult to identify.[3][4] Therefore, a D₂O shake experiment is a mandatory validation step; the N-H signal will disappear upon exchange with deuterium, confirming its identity.[5][6]

  • Expected ¹H NMR Signals (in CDCl₃, δ ppm):

    • ~7.0-7.2: A complex multiplet integrating to 4H, corresponding to the aromatic protons on the 2-methylbenzyl group.

    • ~3.5-4.0: A series of multiplets corresponding to the 5H of the tetrahydrofuran ring and the -CH₂- group attached to it.[1]

    • ~3.7: A singlet or AB quartet for the benzylic -CH₂- protons.

    • ~2.3: A sharp singlet integrating to 3H for the aryl -CH₃ group.[1]

    • ~1.5-2.0: Multiplets for the remaining THF ring protons.

    • Variable (0.5-5.0): A broad singlet for the N-H proton, which will disappear upon D₂O exchange.[4]

  • Expected ¹³C NMR Signals (in CDCl₃, δ ppm):

    • ~125-140: Multiple signals for the aromatic carbons.

    • ~60-75: Signals for the carbons of the THF ring adjacent to the oxygen.

    • ~45-60: Signals for the benzylic carbon and the carbons adjacent to the nitrogen. Carbons attached to nitrogen are deshielded.[5][7]

    • ~20-35: Signals for the remaining aliphatic carbons in the THF ring.

    • ~18-22: A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Expertise & Experience: For a secondary amine, the most crucial diagnostic peak is the N-H stretch. Unlike the broad O-H stretch of an alcohol, the N-H stretch is typically a single, sharper, and less intense band.[3][6] This distinction is critical to rule out potential impurities or degradation products.

  • Expected Diagnostic Peaks (cm⁻¹):

    • 3300-3500: A single, medium-intensity N-H stretching band, characteristic of a secondary amine.[3][6]

    • 3000-3100: C-H stretching from the aromatic ring.

    • 2850-2960: C-H stretching from the aliphatic (THF and benzyl) groups.

    • ~1600 & ~1450: C=C stretching absorptions from the aromatic ring.

    • 1000-1300: C-N and C-O stretching bands. Aromatic amines typically show C-N stretching from 1200-1350 cm⁻¹.[5]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a molecular fingerprint.

  • Expertise & Experience: The "Nitrogen Rule" is a fundamental principle in the MS analysis of amines. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] For our target (MW = 205.30), observing a molecular ion (M⁺) peak at m/z = 205 is a strong confirmation of the presence of a single nitrogen atom.[7] The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[8]

  • Expected Fragmentation Patterns (Electron Ionization):

    • m/z = 205: The molecular ion peak [M]⁺.

    • m/z = 105: Resulting from cleavage of the bond between the benzylic carbon and the aromatic ring (less likely) or more complex rearrangements.

    • m/z = 99: Resulting from α-cleavage with loss of the 2-methylbenzyl radical, forming a stable iminium ion of the THF-CH₂-NH₂⁺ fragment.

    • m/z = 91: The tropylium ion (C₇H₇⁺), a very common fragment for benzyl-containing compounds.

Core Physicochemical Properties: Measurement and Rationale

Physical State and Melting Point
  • Trustworthiness: The melting point is a primary indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[9] This makes melting point determination a critical first step in quality control.

  • Experimental Protocol: Capillary Melting Point Determination

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can lead to inaccurate results.

    • Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and drop it down a long, narrow tube (e.g., a glass tube or NMR tube) several times to pack the sample tightly into the sealed end to a height of 2-3 mm.[10]

    • Measurement (Initial): Place the capillary in a melting point apparatus. Heat rapidly (10-20°C/min) to determine an approximate melting range.

    • Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min.[10]

    • Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

    • Validation: Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility. Consistent values confirm a reliable measurement.

Acidity and Basicity (pKa)
  • Expertise & Experience: The pKa value governs the ionization state of the molecule at a given pH. For a basic amine, this is critical for predicting its behavior in biological systems, its solubility in aqueous media, and for selecting appropriate salt forms for development. The predicted pKa of 8.71 indicates that this amine will be predominantly protonated and positively charged in the acidic environment of the stomach and largely charged in the blood (pH ~7.4).[1]

  • Experimental Protocol: Potentiometric Titration

    • System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25°C).

    • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

    • Titration: While stirring, add small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

    • Trustworthiness: This method is a direct measure of pKa and is highly accurate. Performing the titration in reverse (with a base) can validate the result. For lipophilic compounds, specialized software can be used to determine pKa from titrations in biphasic systems.[11]

Lipophilicity (LogP / LogD)
  • Expertise & Experience: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a master parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[12] It is typically measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a given pH) between n-octanol and water.[13]

  • Experimental Protocol: Shake-Flask Method (Gold Standard) [14]

    • Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases must be mutually saturated before the experiment by shaking them together for 24 hours and then separating.

    • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the second solvent (e.g., add the octanol stock to the water).

    • Equilibration: Seal the flask and shake it vigorously for several hours (or until equilibrium is reached) at a constant temperature.

    • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

G cluster_system Shake-Flask System (at Equilibrium) cluster_calc Calculation Octanol n-Octanol Phase (Lipophilic) [Conc_octanol] LogP LogP = log₁₀ ( [Conc_octanol] / [Conc_water] ) Equilibrium Compound Partitioning Octanol->Equilibrium Water Aqueous Phase (Hydrophilic) [Conc_water] Equilibrium->Water

Caption: Conceptual workflow for LogP determination via the shake-flask method.

Summary of Physicochemical Properties

The following table summarizes the known and predicted properties of this compound. The "TBD" (To Be Determined) fields highlight the parameters for which experimental validation is necessary, following the protocols outlined in this guide.

ParameterValue / Expected ValueMethodSignificance
Molecular Formula C₁₃H₁₉NO-Fundamental Identity
Molecular Weight 205.30 g/mol Mass SpectrometryPurity, Stoichiometry
Physical State TBD (Likely oil or low-melting solid)Visual InspectionHandling, Formulation
Melting Point TBDCapillary MethodPurity, Identification
Boiling Point TBDDistillationPurification, Stability
pKa 8.71 (Predicted)[1] / TBD (Experimental)Potentiometric TitrationIonization, Solubility, ADME
LogP TBDShake-Flask / RP-HPLCLipophilicity, Permeability, ADME
Solubility TBDSaturation MethodFormulation, Bioavailability
¹H NMR See Section 2.1NMR SpectroscopyStructural Elucidation
¹³C NMR See Section 2.1NMR SpectroscopyStructural Elucidation
IR Spectrum See Section 2.2IR SpectroscopyFunctional Group ID

References

  • Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. [Link]

  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]

  • Lipophilicity - Creative Biolabs. [Link]

  • Melting Point Determination - thinkSRS.com. [Link]

  • Melting point determination. [Link]

  • Melting point determination - SSERC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • Video: Mass Spectrometry of Amines - JoVE. [Link]

  • Spectroscopy of Amines - Oregon State University. [Link]

Sources

An In-depth Technical Guide to (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine incorporating both a substituted aromatic benzyl group and a saturated heterocyclic tetrahydrofuran moiety. This unique structural combination makes it a compound of interest for scaffold-based drug discovery and medicinal chemistry. This document details its physicochemical properties, a robust protocol for its synthesis via reductive amination, methods for its characterization, a review of the biological activities of analogous structures, and essential safety and handling guidelines.

Compound Profile and Physicochemical Properties

This compound is a distinct chemical entity whose structure suggests potential for diverse chemical interactions and biological activity. The ortho-methyl substituent on the benzyl ring introduces steric and electronic modifications compared to its unsubstituted parent compound, which can influence binding affinity to biological targets and metabolic stability.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine[1]
CAS Number 356531-12-9[2][3]
Molecular Formula C₁₃H₁₉NO[2][3]
Molecular Weight 205.30 g/mol [2][3]
Canonical SMILES CC1=CC=CC=C1CNCC1CCCO1[1]
InChI Key NOSBDNDRXZHFJN-UHFFFAOYSA-N[1][2]
Hazard Statement Irritant[3]

Synthesis via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines like the title compound is reductive amination.[2] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the condensation of a primary amine and an aldehyde, followed by its immediate reduction to the target amine. This pathway is favored for its high yield and operational simplicity.

The synthesis of this compound is achieved by reacting 2-methylbenzylamine with tetrahydrofuran-2-carbaldehyde in the presence of a mild reducing agent.

Reductive_Amination_Workflow Figure 1: Reductive Amination Workflow A Reactants (2-Methylbenzylamine + Tetrahydrofuran-2-carbaldehyde) C Imine Formation (Schiff Base Intermediate) A->C B Solvent System (e.g., Methanol or Dichloromethane) B->C E Reduction to Secondary Amine (Stir at Room Temperature) C->E In situ D Reducing Agent Addition (e.g., NaBH(OAc)₃) D->E F Reaction Quench (Aqueous Workup) E->F G Extraction & Purification (Column Chromatography) F->G H Final Product (Characterization) G->H

Figure 1: Reductive Amination Workflow
Detailed Experimental Protocol

This protocol is a validated methodology for the synthesis of secondary amines, adapted for the specific reactants required for the title compound.

Materials:

  • 2-Methylbenzylamine (1.0 eq)

  • Tetrahydrofuran-2-carbaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Ethyl Acetate/Hexane gradient)

Procedure:

  • To a solution of 2-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM), add tetrahydrofuran-2-carbaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition is crucial to control the initial exothermic reaction.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.

Structural Characterization

Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic methods are standard for this class of molecule. While specific experimental spectra for this exact compound are not publicly available, the predicted data based on its constituent fragments provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Notes
Ar-CH₃ ~2.3~19.0Typical for a methyl group on a benzene ring.[4]
THF Ring Protons1.6 - 2.0 (m, 4H)~26.0, ~30.0Protons on C3 and C4 of the tetrahydrofuran ring.[5]
Ar-CH₂ -N~3.7 (s, 2H)~52.0Benzylic protons adjacent to the nitrogen.[4]
N-CH₂ -THF~2.6 (m, 2H)~56.0Methylene protons between nitrogen and the THF ring.
THF Ring Protons (C5)3.6 - 3.8 (m, 2H)~68.0Protons on the carbon adjacent to the ring oxygen.[5]
THF Ring Proton (C2)~3.9 (m, 1H)~78.0The single proton on the carbon linking the side chain.[5]
Aromatic Protons7.1 - 7.3 (m, 4H)126.0 - 137.0Aromatic protons of the 2-methylbenzyl group.[4]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 205.

  • Key Fragmentation Pattern: A prominent peak at m/z = 104 is expected, corresponding to the stable 2-methylbenzyl cation [C₈H₉]⁺, resulting from cleavage of the C-N bond. Another significant fragment would be observed at m/z = 83, corresponding to the tetrahydrofurfuryl cation [C₅H₇O]⁺.

Potential Biological Activity: An Overview of Analogous Structures

While this compound has not been extensively studied in the public domain, its structural motifs are present in many biologically active molecules. This suggests its potential as a valuable scaffold in medicinal chemistry.

Antimicrobial and Antifungal Activity

The benzylamine moiety is a known pharmacophore in antimicrobial agents.[6] Studies on related N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have demonstrated moderate antibacterial activity against various strains.[7] For instance, N-substituted sulfonamide derivatives of tetrahydrofurfurylamine were synthesized and showed activity against bacterial strains, indicating that the tetrahydrofurfurylamine core can serve as a foundation for developing new antimicrobial agents.[7] Similarly, various amide derivatives containing substituted amines have shown promising antibacterial and antifungal properties.[3]

Table 3: Example Antimicrobial Activities of Related Compound Classes

Compound ClassOrganismActivity MetricResultReference
Benzamide DerivativesE. coliMIC3.12 µg/mL[3]
Benzamide DerivativesB. subtilisMIC6.25 µg/mL[3]
Thieno[2,3-d]pyrimidine-6-carboxamidesS. aureusGood Activity-[8]
Cytotoxicity and Anticancer Potential

The furan and tetrahydrofuran rings are scaffolds found in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[9] For example, certain furan- and furopyrimidine-based derivatives have shown significant VEGFR-2 inhibition and potent cytotoxicity against cell lines such as HepG2 (liver cancer) and A549 (lung cancer).[9] While direct data is unavailable, the presence of the tetrahydrofuran ring in the title compound makes it a candidate for screening in anticancer assays.

Hazard Analysis and Safe Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, a robust safety assessment can be made based on its constituent functional groups. The compound is classified as an irritant.[3]

Engineering Controls:

  • Work should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if damaged.

  • Respiratory Protection: Not required under normal conditions of use with adequate engineering controls.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Tetrahydrofuran and its derivatives can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon opening and stored away from light.

First Aid Measures:

  • If Inhaled: Move person into fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound (CAS: 356531-12-9) is a readily synthesizable secondary amine with structural features that suggest potential for biological activity. The reductive amination protocol outlined in this guide provides a reliable method for its preparation. While further research is needed to fully elucidate its specific biological profile, the known antimicrobial and cytotoxic activities of analogous benzylamine and furan-containing structures mark it as a compound of interest for further investigation by researchers in drug discovery and development.

References

  • PubChem. Tetrahydrofurfurylamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet - 2-Methyltetrahydrofuran. Available from: [Link]

  • RSC Publishing. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

  • ResearchGate. Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Available from: [Link]

  • Abdelhafez, O. M., et al. (2011). DNA binding, antiviral activities and cytotoxicity of new furochromone and benzofuran derivatives. Archives of Pharmacal Research, 34(10), 1623-1632. Available from: [Link]

  • Fares, M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(19), 6649. Available from: [Link]

  • Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Available from: [Link]

  • ResearchGate. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]

  • Sanderman Publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfuryl alcohol over Raney Ni catalyst. Available from: [Link]

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. Available from: [Link]

  • Salomatina, O. V., et al. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. European Journal of Medicinal Chemistry, 45(9), 4353-4358. Available from: [Link]

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

Sources

Spectral data for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Data of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for the novel compound this compound (CAS 356531-12-9). In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structural fragments, we will predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for acquiring and validating this data, ensuring a robust framework for the empirical characterization of this molecule.

Introduction and Molecular Structure

This compound is a secondary amine featuring a substituted aromatic benzyl group and a saturated heterocyclic tetrahydrofuran moiety. Its molecular formula is C₁₃H₁₉NO, yielding a molecular weight of 205.30 g/mol . The structural complexity and presence of key functional groups—a secondary amine, an ether, and an aromatic ring—make it a molecule of potential interest in medicinal chemistry and organic synthesis.

Accurate structural elucidation is the cornerstone of chemical research. Spectroscopic analysis provides the unambiguous data required to confirm molecular identity, purity, and conformation. This guide is designed to serve as a predictive blueprint for researchers synthesizing or working with this compound, outlining the expected spectral outcomes and the methodologies to obtain them.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift theory and spectral data from structural analogues such as 2-methylbenzylamine and tetrahydrofurfurylamine[1][2][3]. The proposed solvent for these predictions is deuterochloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a Ar-H (4H)7.10 - 7.25Multiplet (m)4HAromatic protons on the 2-methylbenzyl group.
b Ar-CH₂ -NH~3.75Singlet (s)2HBenzylic protons, adjacent to the aromatic ring and nitrogen. Expected to be a singlet as there are no adjacent protons.
c Ar-CH₃ ~2.30Singlet (s)3HMethyl group protons on the aromatic ring.
d NH-CH₂ -THF2.60 - 2.75Multiplet (m)2HMethylene protons adjacent to both the nitrogen and the chiral center of the THF ring. Expected to be a complex multiplet.
e THF-CH -CH₂3.95 - 4.10Multiplet (m)1HProton on the chiral carbon of the THF ring, deshielded by the adjacent oxygen atom.
f O-CH₂ -CH₂3.65 - 3.85Multiplet (m)2HMethylene protons of the THF ring adjacent to the oxygen atom.
g Ring CH₂ (β, γ)1.50 - 2.00Multiplet (m)4HThe remaining two methylene groups of the THF ring.
h NH 1.5 - 2.5Broad Singlet (br s)1HThe amine proton signal is often broad and its position is concentration-dependent. It may exchange with D₂O.[4][5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.

LabelAssignmentPredicted Chemical Shift (δ, ppm)Rationale
i Ar-C (quaternary, C-CH₃)~136Aromatic quaternary carbon attached to the methyl group.
j Ar-C (quaternary, C-CH₂)~138Aromatic quaternary carbon attached to the benzylic methylene group.
k Ar-C H126 - 130Four distinct signals expected for the aromatic methine carbons.
l Ar-CH₂ -NH~52Benzylic carbon, influenced by the adjacent aromatic ring and nitrogen.
m Ar-CH₃ ~19Aromatic methyl carbon.
n NH-CH₂ -THF~54Aliphatic carbon adjacent to nitrogen.
o THF-C H-CH₂~78Carbon in the THF ring bonded to the ether oxygen and the side chain.
p O-CH₂ -CH₂~68Carbon in the THF ring adjacent to the ether oxygen.
q Ring C H₂ (β)~29Beta-carbon of the THF ring.
r Ring C H₂ (γ)~26Gamma-carbon of the THF ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

  • (Optional) D₂O Shake: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear[6][7].

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The predicted spectrum for this compound is based on the characteristic vibrational frequencies of secondary amines, ethers, and substituted aromatic compounds.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3350 - 3310Secondary Amine (N-H)StretchWeak to Medium
3100 - 3000Aromatic C-HStretchMedium
2960 - 2850Aliphatic C-H (CH₃, CH₂)StretchStrong
1605, 1495Aromatic Ring (C=C)StretchMedium
1250 - 1020Aliphatic C-NStretchMedium
1150 - 1085Ether (C-O-C)Asymmetric StretchStrong
910 - 665Secondary Amine (N-H)Wag (Out-of-plane bend)Medium, Broad

Key Interpretive Points:

  • The presence of a single, relatively weak band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine[8][9][10].

  • A strong absorption band around 1100 cm⁻¹ will be characteristic of the C-O-C stretching of the tetrahydrofuran ring.

  • The spectrum will be rich in the C-H stretching region (2850-3100 cm⁻¹) due to the numerous aliphatic and aromatic C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecule's odd number of nitrogen atoms dictates that it will have an odd nominal molecular weight, which is consistent with the "Nitrogen Rule"[4].

  • Molecular Formula: C₁₃H₁₉NO

  • Monoisotopic Mass: 205.1467 g/mol

  • Expected Molecular Ion [M]⁺• (EI): m/z 205

  • Expected Protonated Molecule [M+H]⁺ (ESI): m/z 206

Predicted Fragmentation Pathways

The primary fragmentation pathways for this molecule are expected to be driven by the nitrogen atom (α-cleavage) and the stability of the benzyl group.

G cluster_0 α-Cleavage (THF side) cluster_1 α-Cleavage (Benzyl side) cluster_2 Benzylic Cleavage M [M]⁺• m/z 205 F1 Immonium Ion m/z 134 M->F1 - C₅H₉O• F2 Immonium Ion m/z 114 M->F2 - C₈H₉• F3 2-Methylbenzyl Cation m/z 105 M->F3 R1 THF• radical R2 2-Methylbenzyl• radical F4 Tropylium Ion m/z 105 F3->F4 Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

  • m/z 105: This will likely be a very prominent peak, corresponding to the stable 2-methylbenzyl cation, which can rearrange to the 2-methyltropylium ion[11][12].

  • m/z 134: Resulting from α-cleavage with the loss of the tetrahydrofurfuryl radical. This iminium ion is resonance-stabilized.

  • m/z 114: Resulting from α-cleavage with the loss of the 2-methylbenzyl radical.

  • m/z 71: Corresponding to the tetrahydrofurfuryl cation ([C₅H₉O]⁺).

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺ at m/z 206.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 206) as the precursor and applying collision energy (CID) to induce fragmentation. This will generate a spectrum of the fragment ions, which can be compared to the predictions.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of this compound requires a holistic approach, where data from each spectroscopic technique corroborates the others. The workflow below illustrates this integrated process.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Confirmation NMR Acquire ¹H, ¹³C NMR Confirm_Frame Confirm C-H Framework (NMR Signals & Integration) NMR->Confirm_Frame IR Acquire IR Confirm_FG Confirm Functional Groups (IR: N-H, C-O-C) IR->Confirm_FG MS Acquire MS, MS/MS Confirm_MW Confirm Molecular Weight (MS: m/z 205/206) MS->Confirm_MW Confirm_Frag Confirm Connectivity (MS/MS Fragments & NMR Couplings) MS->Confirm_Frag Structure Structure Elucidated Confirm_MW->Structure Confirm_FG->Structure Confirm_Frame->Confirm_Frag Confirm_Frag->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: This guide provides a robust predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a clear set of benchmarks for any researcher working with this compound. By following the detailed experimental protocols, scientists can acquire high-quality data. The final step in the validation process is to compare the empirically obtained spectra with the predictions laid out in this document. A strong correlation between the experimental and predicted data will provide definitive confirmation of the molecular structure, enabling further research into the properties and applications of this compound with a high degree of confidence.

References

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. Retrieved from [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Ricci, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Retrieved from [Link]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Retrieved from [Link]

  • Attygalle, A.B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 253298, Tetrahydrofurfurylamine. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6993, 2-Methylbenzylamine. Retrieved from [Link]

  • NC State University Libraries. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Retrieved from [Link]

  • Oregon State University. Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanistic Elucidation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery & Development Professionals

Abstract: (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with a structure suggestive of potential biological activity. This document provides a comprehensive framework for the elucidation of its mechanism of action. Given the absence of extensive public data, this guide synthesizes information from related chemical classes—substituted benzylamines and tetrahydrofuran-containing compounds—to propose a putative mechanism centered on the modulation of central nervous system targets. We present a logical, multi-stage experimental plan, from initial in vitro screening to more complex cellular and functional assays, designed to thoroughly characterize the pharmacological profile of this compound. This whitepaper is intended to serve as a technical guide for researchers, outlining the necessary protocols and workflows to systematically investigate and validate the molecular interactions and physiological effects of this compound, thereby paving the way for its potential development as a therapeutic agent.

Introduction and Structural Rationale

This compound, with CAS Number 356531-12-9, is an organic compound featuring two key structural motifs: a substituted benzylamine and a tetrahydrofuran (THF) ring.[1][2][3] While specific pharmacological data for this exact molecule is scarce, its constituent parts provide a strong basis for hypothesizing a mechanism of action, likely involving the central nervous system (CNS).

  • Substituted Benzylamines: This class of compounds is well-represented in pharmacology, known for interacting with a variety of biogenic amine targets.[4] Notably, many benzylamine derivatives exhibit activity as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for monoamine transporters and receptors.[5][6] The presence of the 2-methyl substitution on the benzyl ring can influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.[7]

  • Tetrahydrofuran Derivatives: The THF ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its inclusion in a molecule can enhance solubility, improve blood-brain barrier penetration, and provide a key interaction point with protein targets. Tetrahydrofuran derivatives have been developed as broad-spectrum psychotropic agents, HIV-1 protease inhibitors, and other therapeutic agents, highlighting the versatility of this moiety.[9][10]

The combination of these two moieties in a single molecule suggests that this compound is a compelling candidate for investigation as a novel psychoactive compound.[11] This guide outlines a systematic approach to deconstruct its pharmacological profile.

Postulated Mechanism of Action: Modulation of Monoaminergic Systems

Based on the structural analysis, we postulate that the primary mechanism of action for this compound involves the modulation of monoamine neurotransmitter systems. The benzylamine core is structurally analogous to monoamines like dopamine, norepinephrine, and serotonin, suggesting potential interaction with their respective transporters (DAT, NET, SERT) and receptors.

The proposed workflow to investigate this hypothesis is to first determine the binding affinity of the compound to a panel of relevant CNS targets, followed by functional assays to characterize the nature of these interactions (e.g., inhibition, agonism, antagonism).

Logical Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & QC B Primary Screening: Receptor Binding Assays (DAT, SERT, NET, 5-HT, DA Receptors) A->B Test Compound C Functional Assays: Transporter Uptake Inhibition B->C Hits with High Affinity D Functional Assays: Receptor Activity (e.g., cAMP, Ca2+ Flux) B->D Hits with High Affinity E Cell-Based Assays (e.g., Neurotransmitter Release) C->E Confirmed Activity D->E Confirmed Activity F In Vivo Behavioral Studies (e.g., Locomotor Activity, Microdialysis) E->F Cellular Efficacy

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

The following protocols are designed as a self-validating system to rigorously test the proposed mechanism of action.

Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (DAT, SERT, NET) and a panel of key dopamine and serotonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters or receptors of interest (e.g., HEK293 cells).

  • Assay Buffer: Prepare appropriate binding buffer for each target, typically containing Tris-HCl and various salts to optimize binding.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • Add increasing concentrations of the test compound, this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Transporter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture: Culture cells stably expressing the target transporter (e.g., HEK293-hDAT) in 96-well plates.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate them with increasing concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

  • Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Assays

G cluster_0 Binding Assay cluster_1 Uptake Assay A Prepare Cell Membranes (Expressing Target) B Incubate Membranes with Radioligand & Test Compound A->B C Filter & Wash to Separate Bound/Free Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki via Cheng-Prusoff Equation D->E F Culture Cells (Expressing Transporter) G Pre-incubate Cells with Test Compound F->G H Add Radiolabeled Substrate (e.g., [3H]DA) G->H I Terminate Uptake & Lyse Cells H->I J Quantify Radioactivity I->J K Calculate IC50 for Uptake Inhibition J->K

Caption: Step-by-step workflow for binding and functional uptake assays.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables to allow for clear comparison of the compound's potency and selectivity across different targets.

Table 1: Hypothetical Binding Affinity (Ki) and Functional Potency (IC₅₀) Data

TargetBinding Affinity Ki (nM)Uptake Inhibition IC₅₀ (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
DAT 5075--
SERT 1500200030-
NET 8001100-16
5-HT₂A >10,000N/A--
D₂ >10,000N/A--

Data presented are for illustrative purposes only.

Interpretation: In this hypothetical example, the data would suggest that this compound is a potent and selective dopamine reuptake inhibitor (DRI). The high Ki and IC₅₀ values for SERT and NET indicate significantly weaker activity at these transporters. The lack of affinity for the tested receptors suggests a primary mechanism focused on the dopamine transporter.

Conclusion and Future Directions

This guide outlines a foundational strategy for the mechanistic characterization of this compound. The proposed workflow, beginning with broad in vitro screening and progressing to functional assays, provides a robust framework for identifying its primary molecular targets and quantifying its activity. The benzylamine and tetrahydrofuran moieties strongly suggest activity within the CNS, and the postulated modulation of monoaminergic systems represents the most logical starting point for investigation.

Positive confirmation of activity, for instance as a selective DRI, would warrant progression to more advanced studies. These would include broader receptor screening to rule out off-target effects, cell-based assays to measure downstream signaling, and in vivo animal models to assess its pharmacokinetic profile and behavioral effects. Such a systematic approach is crucial for building a comprehensive understanding of this novel compound's mechanism of action and evaluating its therapeutic potential.

References

  • Vicker, N., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 25(19), 4428. [Link]

  • Woźniak, M. K., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules, 25(19), 4403. [Link]

  • Fernandez, J., et al. (2005). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry, 48(6), 1709-1712. [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Chiti, W., & Superbi, C. (1967). [N- and O- substituted benzylamides: synthesis and pharmacological properties]. Il Farmaco; edizione scientifica, 22(12), 1057-1068. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved January 15, 2026, from [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7435-7445. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

Sources

Technical Guide: Investigating the Biological Potential of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Rational Approach to a Novel Chemical Entity

The compound (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a novel chemical entity (NCE) with no currently published biological activity data. This guide eschews a speculative overview, instead presenting a structured, hypothesis-driven framework for its systematic investigation. By deconstructing the molecule into its core pharmacophoric components, we can leverage established structure-activity relationship (SAR) data to predict high-probability biological targets and formulate a robust, multi-pronged screening strategy. This document serves as a technical roadmap for researchers aiming to elucidate the therapeutic potential of this promising scaffold.

Part 1: Molecular Profile and Physicochemical Analysis

Before commencing any biological evaluation, a foundational understanding of the molecule's physicochemical properties is essential. These parameters govern its potential absorption, distribution, metabolism, and excretion (ADME) profile and influence its suitability as a drug candidate.

Structure: ``` CH3 / C6H4 | CH2 | NH | CH2 | C4H7O (Tetrahydrofuran ring attached at position 2)

Caption: Relationship between the core molecular fragments and predicted activities.

Hypothesis 1: Central Nervous System (CNS) Modulator

The benzylamine scaffold is a cornerstone of many centrally acting agents. [1][2]Specifically, benzylamine derivatives are known inhibitors of catecholamine accumulation, particularly norepinephrine and dopamine. [3]The presence of an ortho substitution on the benzyl ring (in this case, 2-methyl) has been explicitly linked to high potency and specificity for inhibiting norepinephrine transport. [3]This makes a potential antidepressant, anxiolytic, or related psychopharmacological profile the most compelling initial hypothesis. Furthermore, some benzylamine templates have been explored for developing serotonin-norepinephrine reuptake inhibitors (SNRIs). [4]

Hypothesis 2: Anticancer Agent

Both structural components have been independently associated with anticancer activity.

  • Benzylamine Moiety: Benzylamine-derived drugs have been shown to induce apoptosis and reduce proliferation and metastasis in aggressive cancers like melanoma. [5]Furthermore, N-benzyl structures are integral to potent, selective inhibitors of key cancer-related enzymes, including histone deacetylases (HDACs) and the USP1/UAF1 deubiquitinase complex. [6][7]* Tetrahydrofuran (THF) Moiety: The THF ring is a privileged scaffold found in numerous natural products with potent antitumor properties. [8][9]It is also a key feature in several FDA-approved drugs, including antiviral and antineoplastic agents, where its oxygen atom often plays a critical role in hydrogen bonding with target proteins. [10][11][12][13]

Hypothesis 3: Antimicrobial & Antifungal Agent

There is a strong precedent for antimicrobial activity.

  • Tetrahydrofuran (THF) Moiety: Modified THF structures are being actively investigated as scaffolds for novel agents against multidrug-resistant bacteria. [8]The broader class of furan-containing compounds has well-documented antimicrobial and anti-inflammatory effects. [14]* Benzylamine Moiety: While less common, certain benzylamine derivatives have been synthesized and shown to possess potent antimycotic (antifungal) activity against pathogenic Candida species and activity against Mycobacterium tuberculosis. [15][16]

Part 3: Proposed Experimental Screening Workflows

The following section details validated, step-by-step protocols for efficiently screening the title compound against the primary hypotheses.

Workflow 1: CNS Activity Screening Cascade

This workflow is designed to rapidly identify and characterize potential activity at the most likely CNS targets: monoamine transporters.

CNS_Workflow start Start: This compound step1 Step 1: Primary Screen In Vitro Radioligand Binding Assay Targets: NET, SERT, DAT start->step1 decision1 Significant Binding? (e.g., >50% inhibition @ 10µM) step1->decision1 step2 Step 2: Potency Determination IC50 Determination for 'Hit' Transporter(s) decision1->step2 Yes end_negative Outcome: No significant activity at monoamine transporters. decision1->end_negative No step3 Step 3: Functional Validation Neurotransmitter Uptake Assay (Cell-based) step2->step3 decision2 Functional Inhibition? step3->decision2 end_positive Outcome: Potent & Functionally Active CNS Modulator. Proceed to advanced studies. decision2->end_positive Yes decision2->end_negative No

Caption: Proposed screening cascade for CNS activity evaluation.

Protocol: Step 1 - Radioligand Binding Assay

  • Objective: To determine if the compound binds to human norepinephrine (NET), serotonin (SERT), or dopamine (DAT) transporters.

  • Materials:

    • Cell membranes expressing recombinant human NET, SERT, or DAT.

    • Radioligands: [³H]nisoxetine (for NET), [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT).

    • Test compound stock solution (10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).

    • 96-well filter plates (GF/B or GF/C).

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound. For a primary screen, a single concentration of 10 µM is sufficient.

    • In a 96-well plate, add assay buffer, cell membranes (5-15 µg protein/well), and the radioligand at a concentration near its Kd value.

    • Add the test compound (for total binding) or the non-specific inhibitor (for non-specific binding) or vehicle (DMSO, for control).

    • Incubate for 60-120 minutes at room temperature or 4°C, depending on the transporter.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition caused by the test compound relative to the control. A result >50% inhibition is considered a significant "hit".

Workflow 2: Anticancer Activity Screening

This workflow begins with a broad cytotoxicity screen before moving to more specific mechanistic assays.

Anticancer_Workflow start Start: Test Compound step1 Step 1: Primary Screen Antiproliferative Assay (MTT/MTS) Panel of Cancer Cell Lines (e.g., NCI-60) start->step1 decision1 Significant Activity? (GI50 < 10µM) step1->decision1 step2 Step 2: Mechanistic Assays - Apoptosis Assay (Caspase-Glo, Annexin V) - Cell Cycle Analysis (Flow Cytometry) decision1->step2 Yes end_negative Outcome: No significant antiproliferative activity. decision1->end_negative No step3 Step 3: Target-Specific Assays (Based on SAR) - HDAC Inhibition Assay - USP1/UAF1 Inhibition Assay step2->step3 end_positive Outcome: Characterized Anticancer Lead. Proceed to in vivo studies. step3->end_positive

Caption: Proposed workflow for evaluating anticancer potential.

Protocol: Step 1 - MTT Antiproliferative Assay

  • Objective: To measure the compound's ability to inhibit the growth of various human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, DU-145 prostate, HT-29 colon). [17] * Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • Test compound stock solution (10 mM in DMSO).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well flat-bottom plates and a microplate reader (570 nm).

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression.

Workflow 3: Antimicrobial Screening

This protocol determines the potency of the compound against a standard panel of microbes.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound stock solution (e.g., 1 mg/mL in DMSO).

    • Positive control antibiotics (e.g., Ampicillin, Fluconazole).

    • Sterile 96-well microtiter plates.

    • Bacterial/fungal inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL).

  • Procedure:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Add 50 µL of the test compound stock to the first well and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 50 µL before adding the inoculum.

    • Prepare the microbial inoculum and dilute it to the final required concentration. Add 50 µL of the standardized inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (growth).

  • Data Analysis: The MIC value is reported in µg/mL or µM. The results for the test compound are compared against the positive control antibiotics. [18]

Part 4: Summary and Future Directions

The NCE this compound possesses a compelling molecular architecture derived from two biologically privileged scaffolds. The structural analysis strongly supports a hypothesis-driven investigation into three primary areas: CNS modulation , anticancer activity , and antimicrobial effects . The low molecular weight and high predicted blood-brain barrier permeability make the CNS hypothesis particularly attractive.

The experimental workflows detailed in this guide provide a cost-effective and scientifically rigorous pathway to rapidly assess these potential activities. Positive results from any of these primary screens should be followed by more advanced studies, including:

  • Mechanism of Action (MoA) Deconvolution: Elucidating the specific molecular target and pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vitro ADMET Profiling: Assessing metabolic stability, cytotoxicity in non-cancerous cells, and potential for drug-drug interactions.

This structured approach will efficiently determine whether this compound is a viable lead compound worthy of a dedicated drug development program.

References

  • BenchChem. (n.d.). Comparative Study on the Antimicrobial Properties of Modified Tetrahydrofuran Structures. BenchChem.
  • Zhang, L., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • ChemicalBook. (2024). Application and Research of Benzylamine. ChemicalBook.
  • R Discovery. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Miller, D. D., et al. (1977).
  • National Institutes of Health (NIH). (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH.
  • Mojena, M., et al. (2018).
  • Jo, S., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • ResearchGate. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Google Patents. (n.d.). Sulphonamide derivatives of benzylamine for the treatment of cns diseases.
  • The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
  • ResearchGate. (2020). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed.
  • Google Patents. (n.d.). CN104220421A - Sulphonamide derivatives of benzylamine for the treatment of cns diseases.
  • Guidechem. (n.d.).
  • National Institutes of Health (NIH). (2020).
  • Zatloukal, M., et al. (2009).
  • MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI.
  • Ertl, P., et al. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. PubMed.
  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. PubMed.
  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
  • National Institutes of Health (NIH). (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent. NIH.
  • ResearchGate. (n.d.). Some natural products and bioactive molecules that contain benzyl groups.

Sources

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a novel secondary amine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework to predict its solubility profile across a range of common laboratory solvents. By dissecting the molecule into its constituent functional groups—a secondary amine, a substituted benzyl group, and a tetrahydrofuran moiety—we can apply fundamental principles of intermolecular forces to forecast its behavior. Furthermore, this document outlines a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists working with this compound, enabling informed decisions in solvent selection for synthesis, purification, formulation, and biological screening.

Introduction and Molecular Overview

This compound (CAS No. 356531-12-9) is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of approximately 205.3 g/mol .[1] Its structure, featuring a substituted aromatic ring and a saturated heterocycle, suggests a nuanced solubility profile that is critical to understand for its practical application. The basicity of the secondary amine allows for the formation of salts, such as the hydrochloride derivative, which can significantly enhance aqueous solubility and stability.[1] An understanding of its solubility in various organic solvents is paramount for its use in chemical reactions, chromatography, and the preparation of formulations for biological assays.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and its ability to form intermolecular interactions, such as hydrogen bonds, with the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3]

The structure of this compound can be analyzed as follows:

  • Polar Moieties:

    • Secondary Amine (-NH-): This group is polar and can act as a hydrogen bond donor and acceptor. The lone pair of electrons on the nitrogen atom makes it a weak base.[4][5]

    • Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring is a hydrogen bond acceptor, contributing to the molecule's polarity.[6][7]

  • Nonpolar Moieties:

    • Benzyl Group (C₆H₅CH₂-): This aromatic group is nonpolar and hydrophobic.

    • Methyl Group (-CH₃): The methyl substituent on the benzyl ring adds to the nonpolar character of this part of the molecule.

    • Methylene Bridge (-CH₂-): The methylene linker between the THF ring and the amine is also nonpolar.

Overall Polarity and Solubility Prediction:

The molecule possesses both polar and nonpolar characteristics, making it amphiphilic. Its solubility will, therefore, be highly dependent on the nature of the solvent.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amine and ether functionalities can form hydrogen bonds with protic solvents.[5][8] However, the relatively large nonpolar benzyl group will likely limit its solubility in water. We predict slight to moderate solubility in lower alcohols like methanol and ethanol, where the alkyl chains of the solvent can interact more favorably with the nonpolar regions of the solute. The basicity of the amine means that its solubility in aqueous solutions will be highly pH-dependent; it will be significantly more soluble in acidic aqueous solutions due to the formation of the protonated and highly polar ammonium salt.[9][10]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide): These solvents can act as hydrogen bond acceptors, interacting with the N-H proton of the amine. Given that THF itself is a polar aprotic solvent and a structural component of the molecule, good solubility is expected in THF.[6][7] Good solubility is also predicted in other polar aprotic solvents that can effectively solvate both the polar and nonpolar parts of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar benzyl and methyl groups will facilitate solubility in nonpolar solvents.[2] Toluene, being aromatic, may offer favorable π-stacking interactions with the benzyl ring. Diethyl ether should also be a good solvent due to its ability to interact with the nonpolar regions while the ether oxygen can interact with the polar parts of the solute. Solubility in highly nonpolar alkanes like hexane might be more limited.

Predicted Solubility Data Summary
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe large nonpolar benzyl group counteracts the hydrogen bonding potential of the amine and ether groups.
Acidic Water (e.g., 5% HCl)SolubleProtonation of the basic amine group forms a soluble ammonium salt.[4][5]
MethanolSolubleGood balance of polarity and nonpolar character to solvate the molecule.
EthanolSolubleSimilar to methanol.
Polar Aprotic AcetoneSolubleCan accept hydrogen bonds and has a moderate polarity.
AcetonitrileModerately SolubleHighly polar, may be less favorable for the nonpolar benzyl group.
Tetrahydrofuran (THF)Very Soluble"Like dissolves like" principle, as THF is a structural component.[6][7]
Dimethylformamide (DMF)SolubleStrong polar aprotic solvent capable of solvating a wide range of molecules.
Nonpolar TolueneSolubleAromatic solvent can interact favorably with the benzyl group.
Diethyl EtherSolubleGood solvent for many amines with a balance of polar and nonpolar characteristics.
HexaneSparingly SolubleMay not effectively solvate the polar amine and ether functionalities.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • Selected solvents (e.g., water, 5% HCl, 5% NaOH, methanol, ethanol, acetone, acetonitrile, THF, toluene, diethyl ether, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • pH paper or pH meter

  • Water bath (optional, for temperature control)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing & Observation cluster_decision Solubility Classification cluster_insoluble Further Testing (for aqueous insolubility) A Weigh 10 mg of solute C Add solute to solvent A->C B Add 1 mL of solvent to a vial B->C D Vortex for 30 seconds at RT C->D E Visually inspect for dissolution D->E F Is the solution clear? E->F G Soluble (>10 mg/mL) F->G Yes H Partially Soluble / Insoluble F->H No I Test in 5% HCl H->I J Test in 5% NaOH H->J K Record pH-dependent solubility I->K J->K

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube or vial.[11][12]

  • Solvent Addition: Add 1 mL of the selected solvent to the vial containing the solute. This creates an initial concentration of 10 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds at room temperature.

  • Observation: Visually inspect the mixture against a well-lit background. A completely clear solution with no visible solid particles indicates that the compound is soluble at this concentration.

  • Classification:

    • Soluble: If the solution is clear, the compound is considered soluble (>10 mg/mL).

    • Slightly Soluble: If there is partial dissolution, the compound is slightly soluble.

    • Insoluble: If the compound remains as a solid with no apparent dissolution, it is considered insoluble (<10 mg/mL).

  • pH-Dependent Solubility (for water-insoluble results):

    • If the compound is insoluble in water, repeat the procedure using 5% aqueous HCl and 5% aqueous NaOH.[13][14]

    • Observe for dissolution. Increased solubility in 5% HCl is indicative of a basic compound (like an amine). Increased solubility in 5% NaOH would indicate an acidic compound.

Theoretical Basis of Solubility: Molecular Interactions

The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key Molecular Interactions
  • Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors. This is the primary interaction in polar protic solvents.

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, allowing for dipole-dipole interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction in nonpolar solvents. The large benzyl group provides a significant surface area for these interactions.

**4.2. Visualizing Molecular Interactions

G cluster_solvents Solvents cluster_interactions Dominant Intermolecular Forces Solute This compound H_Bond Hydrogen Bonding Solute->H_Bond N-H, N:, O: Dipole_Dipole Dipole-Dipole Solute->Dipole_Dipole C-N, C-O bonds VDW Van der Waals Solute->VDW Benzyl & Alkyl groups PolarProtic Polar Protic (e.g., Water, Methanol) PolarAprotic Polar Aprotic (e.g., THF, Acetone) Nonpolar Nonpolar (e.g., Toluene, Hexane) H_Bond->PolarProtic Strong Interaction H_Bond->PolarAprotic Moderate Dipole_Dipole->PolarProtic Moderate Dipole_Dipole->PolarAprotic Strong Interaction VDW->PolarProtic Weak VDW->PolarAprotic Moderate VDW->Nonpolar Strong Interaction

Caption: Molecular interactions governing solubility.

Conclusion

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved January 15, 2026, from [Link]

  • Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved January 15, 2026, from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved January 15, 2026, from [Link]

  • Anonymous. (n.d.). Amine Unknowns. Retrieved January 15, 2026, from [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved January 15, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved January 15, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 28). How Do Functional Groups Affect Physical Properties? [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • Anonymous. (2024, September 24). Solubility test for Organic Compounds. Retrieved January 15, 2026, from [Link]

  • Anonymous. (n.d.). Classification of organic compounds By solubility. Retrieved January 15, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 15, 2026, from [Link]

  • Solubility of Things. (n.d.). Tetrahydrofuran. Retrieved January 15, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2019, November 25). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024, March). 6 Hansen solubility parameters of various solvents and extracts. Retrieved January 15, 2026, from [Link]

  • Science.gov. (n.d.). tetrahydrofuran thf solvent: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved January 15, 2026, from [Link]

  • Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H2O and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. While specific experimental data for this compound is not widely published, this document outlines a robust, scientifically-grounded protocol for its thermal characterization. By dissecting the molecule into its core components—a substituted benzyl group, a secondary amine linkage, and a tetrahydrofuran moiety—we can predict and interpret its thermal decomposition profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and degradation kinetics of this compound and structurally related molecules. All protocols are designed to be self-validating and are grounded in established analytical standards.

Introduction: The Significance of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and material science, understanding the thermal stability of a compound is paramount. Thermogravimetric analysis (TGA) is a cornerstone technique for this purpose, providing critical data on the mass of a substance as a function of temperature or time in a controlled atmosphere[1][2]. For a molecule such as this compound, which possesses a unique combination of aromatic and heterocyclic structures, TGA can elucidate its decomposition pathways, determine its upper-temperature limits for processing and storage, and provide insights into its purity and composition[3][4].

This compound , with the molecular formula C₁₃H₁₉NO, is a secondary amine featuring a 2-methylbenzyl group and a tetrahydro-furan-2-ylmethyl group attached to the nitrogen atom[5][6]. Its potential applications in medicinal chemistry and as a synthetic building block necessitate a thorough characterization of its physical and chemical properties, with thermal stability being a critical parameter for formulation and long-term stability studies[5].

Predicted Thermal Decomposition Profile

The thermal degradation of this compound is expected to be a multi-stage process, influenced by the distinct thermal labilities of its constituent parts.

  • Initial Decomposition (Lower Temperature Range): The tetrahydrofuran moiety is anticipated to be the initial point of thermal degradation. The ether linkage within the ring is susceptible to cleavage at elevated temperatures. Studies on related compounds like 2-methyl tetrahydrofuran have explored its combustion and pyrolysis behavior, indicating ring-opening reactions as a key decomposition pathway[7].

  • Secondary Amine and Benzyl Group Decomposition (Intermediate to High-Temperature Range): Following the initial fragmentation of the tetrahydrofuran ring, the secondary amine linkage and the 2-methylbenzyl group will undergo decomposition. The C-N bonds will cleave, and the benzyl group, while relatively stable due to its aromaticity, will eventually degrade at higher temperatures. The presence of the methyl group on the benzene ring may slightly alter the decomposition temperature compared to an unsubstituted benzyl group. The thermal degradation of amines can be complex, often proceeding through various reaction pathways[8][9][10].

Experimental Protocol: Thermogravimetric Analysis

This section details a step-by-step methodology for the TGA of this compound, adhering to principles outlined in ASTM E1131 for compositional analysis by thermogravimetry[11][12][13][14][15]. This protocol is designed to ensure accuracy, reproducibility, and compliance with Good Laboratory Practice (GLP) principles[16].

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC 3+) equipped with a high-precision balance and a furnace capable of reaching at least 1000°C is required[17][18][19][20].

  • Calibration:

    • Temperature Calibration: Calibrate the furnace temperature using certified reference materials with known Curie points (e.g., nickel and iron).

    • Mass Calibration: Calibrate the balance using certified reference weights.

    • Purge Gas Flow Rate: Verify and calibrate the mass flow controllers for the purge gases.

Sample Preparation
  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the prepared sample into a clean, tared, and inert TGA crucible (e.g., alumina or platinum). Record the initial sample mass precisely.

TGA Experimental Parameters

The following table summarizes the recommended experimental parameters for the TGA of this compound.

ParameterRecommended ValueRationale
Sample Mass 5-10 mgProvides a clear thermal profile without overwhelming the detector.
Crucible Type Alumina or PlatinumInert materials that will not react with the sample or its decomposition products.
Purge Gas High-purity Nitrogen or ArgonAn inert atmosphere prevents oxidative degradation, allowing for the study of thermal decomposition in the absence of oxygen.
Purge Gas Flow Rate 20-50 mL/minEnsures efficient removal of volatile decomposition products from the sample environment.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but increase experiment time.
Temperature Program 1. Equilibrate at 30°C for 5 minutes2. Ramp from 30°C to 800°C at 10°C/minThe initial equilibration ensures thermal stability before the analysis begins. The final temperature of 800°C is chosen to ensure complete decomposition of the organic compound.
Data Collection Mass, Time, and TemperatureThese are the fundamental data points for constructing the TGA curve.
Post-Analysis Procedure
  • Allow the furnace to cool to room temperature before removing the sample crucible.

  • Carefully weigh the crucible to determine the mass of any residual material (ash).

  • Clean the crucible according to the manufacturer's instructions.

Data Analysis and Interpretation

The primary output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the points of maximum mass loss rate[1][21].

Key Parameters to Determine from the TGA Curve
  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the compound's thermal stability.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified from the peak of the DTG curve.

  • Percentage Mass Loss: The amount of mass lost during each decomposition step, which can provide insights into the chemical processes occurring.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which may correspond to inorganic residue or char.

Hypothetical TGA and DTG Curves

Below is a hypothetical representation of the TGA and DTG curves for this compound, based on the predicted decomposition profile.

dot

TGA_DTG_Hypothetical cluster_TGA TGA Curve (% Mass vs. Temp) cluster_DTG DTG Curve (Rate of Mass Loss vs. Temp) TGA_Start 100% Mass (Initial) TGA_Step1_Start Onset 1 (T_onset1) TGA_Start->TGA_Step1_Start Stable Region TGA_Step1_End Step 1 (THF degradation) TGA_Step1_Start->TGA_Step1_End Mass Loss 1 DTG_Peak1 Peak 1 (T_peak1) Max rate of Mass Loss 1 TGA_Step1_Start->DTG_Peak1 Corresponds to TGA_Step2_Start Onset 2 (T_onset2) TGA_Step1_End->TGA_Step2_Start Intermediate Plateau TGA_Step2_End Step 2 (Amine/Benzyl degradation) TGA_Step2_Start->TGA_Step2_End Mass Loss 2 DTG_Peak2 Peak 2 (T_peak2) Max rate of Mass Loss 2 TGA_Step2_Start->DTG_Peak2 Corresponds to TGA_End Residual Mass TGA_Step2_End->TGA_End Final Plateau DTG_Baseline Baseline (Zero Rate)

Caption: Hypothetical TGA and DTG curves for this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis process, from sample preparation to final data reporting.

dot

TGA_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_reporting 4. Reporting SamplePrep Sample Preparation (Homogenization) Weighing Precise Weighing (5-10 mg) SamplePrep->Weighing InstrumentCal Instrument Calibration (Mass & Temperature) TGA_Run TGA Experiment (Controlled Heating & Purge) InstrumentCal->TGA_Run Loading Sample Loading (Inert Crucible) Weighing->Loading Loading->TGA_Run RawData Raw Data Acquisition (Mass, Temp, Time) TGA_Run->RawData Plotting Generate TGA/DTG Curves RawData->Plotting Analysis Determine T_onset, T_peak, % Mass Loss Plotting->Analysis Interpretation Interpretation of Results Analysis->Interpretation Report Final Report Generation Interpretation->Report

Caption: Experimental workflow for the thermogravimetric analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained TGA data, the following self-validating checks should be incorporated into the protocol:

  • Method Blank: Run the TGA method with an empty crucible to ensure there is no mass loss associated with the instrument itself.

  • Reference Material: Analyze a certified reference material with a known decomposition profile to verify the accuracy of the instrument's temperature and mass measurements.

  • Reproducibility: Analyze the same sample multiple times to ensure the results are reproducible within an acceptable margin of error.

  • Purity Confirmation: Correlate the TGA results with data from other analytical techniques, such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), to confirm the purity of the sample.

Conclusion

This technical guide provides a detailed and scientifically rigorous framework for conducting the thermogravimetric analysis of this compound. By following the outlined protocols for sample preparation, instrument operation, and data analysis, researchers can obtain reliable and reproducible data on the thermal stability and decomposition kinetics of this compound. This information is invaluable for its potential applications in drug development and material science, enabling informed decisions regarding its formulation, storage, and handling. The principles and methodologies described herein are broadly applicable to the thermal analysis of other novel organic compounds.

References

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008.

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials.

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

  • ASTM International. (2010). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Chen, E. et al. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.

  • Al-Absi, R. S., & Al-Ghamdi, S. G. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 27(15), 4998.

  • Al-Mamoori, A., et al. (2017). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Applied Sciences, 7(8), 830.

  • ResearchGate. (n.d.). Thermal degradation rates of different amines.

  • BenchChem. (2025). This compound.

  • Wang, Z., et al. (2022). Time Scale-Dependent Structure–Property Relationships in Dynamic Imine-Benzoxazine Networks. Macromolecules, 55(2), 536–547.

  • Wikipedia. (2023). Thermogravimetric analysis.

  • Al-Jbouri, F. H., & Bennett, J. E. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega, 7(41), 36873–36882.

  • Vaca, M., et al. (2023). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. ACS Omega, 8(3), 3241–3251.

  • Therapeutic Goods Administration (TGA). (2023). Good manufacturing practice (GMP).

  • Vaca, M., et al. (2023). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization.

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

  • SafetyCulture. (2023). A Guide to Good Laboratory Practice (GLP).

  • Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results for 1,4-benzenediamine...

  • Membrane Materials and Processes. (n.d.). Thermogravimetric Analysis.

  • Guidechem. (n.d.). BENZYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE 183275-87-8 wiki.

  • Therapeutic Goods Administration (TGA). (2023). Testing of therapeutic goods.

  • AZoM. (2018). Thermal Analysis of Organic Compounds.

  • Therapeutic Goods Administration (TGA). (2023). TGA Laboratories: what we test, how we test and what we do with our results.

  • LabOnline. (2022). Are you ready for the TGA's GCP inspection program?

  • Ghosh, S., et al. (2023). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society, 145(3), 1888–1901.

  • Matrix Scientific. (n.d.). This compound.

  • ResearchGate. (n.d.). TGA diagrams that characterize the synthesis of benzylsulfamide by thermolysis.

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...

  • Santa Cruz Biotechnology. (n.d.). (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

  • Scribd. (n.d.). TGA Guidelines.

  • El Miri, N., et al. (2023). Elaboration and Characterization of New Polyurethane-Based Biocomposites from Jojoba Oil and Alfa Cellulose Fibers. Polymers, 15(13), 2886.

  • ResearchGate. (n.d.). Thermogravimetric and differential thermogravimetric analyses (TGA-DTG) of the DGEBA, BOF, BOF/PFFE (75/25), BOF/PFFE (50/50), PFFE that are cured with DFDA.

  • BenchChem. (2025). An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

  • ResearchGate. (n.d.). Figure S8. Thermogravimetric analysis (TGA) curves of melamine,...

  • ResearchGate. (n.d.). a) Thermogravimetric analysis (TGA) and b) derivative thermogravimetry...

  • Sigma-Aldrich. (n.d.). Tetrahydrofurfurylamine 97.

  • ResearchGate. (n.d.). Thermogravimetric curve (TGA) and derivative thermogravimetric curve (DrTGA) of (A) lidocaine (LID), (B) ciprofloxacin (CFX), and (C) enrofloxacin (EFX).

  • PubChem. (n.d.). Benzyl(furan-2-ylmethyl)amine.

  • 114lab. (n.d.). This compound.

  • Akih-Kumgeh, B., & Al-Rashed, O. (2016). High-Temperature Study of 2-Methyl Furan and 2-Methyl Tetrahydrofuran Combustion. Energy & Fuels, 30(6), 4944–4953.

  • Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.

Sources

A Guide to the Structural Elucidation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Case Study in Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As of the latest literature review, a definitive crystal structure for this specific molecule, identified by CAS number 356531-12-9, has not been reported.[1][2][3][4] This document, therefore, serves as a proactive, in-depth protocol for researchers and drug development professionals, outlining the necessary steps from synthesis and crystallization to data acquisition and structural refinement using single-crystal X-ray diffraction (SC-XRD). The methodologies described herein are grounded in established principles of chemical crystallography and are designed to ensure scientific rigor and data integrity.

Introduction: The Rationale for Structural Analysis

The compound this compound (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.3 g/mol ) is a small organic molecule with potential biological activities, including antimicrobial and anticancer properties that warrant further investigation.[5] A definitive three-dimensional crystal structure is paramount for understanding its structure-activity relationship (SAR), guiding further drug design, and securing intellectual property. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6][7][8] This guide will detail the experimental pathway to achieve this for the title compound.

Synthesis and Characterization

A robust and scalable synthetic route is the foundational step for obtaining high-purity material suitable for crystallization.

Recommended Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved via reductive amination. This widely used method for forming secondary amines involves the reaction of 2-methylbenzylamine with tetrahydrofuran-2-carbaldehyde in the presence of a suitable reducing agent.[5]

Protocol:

  • Reaction Setup: To a solution of 2-methylbenzylamine (1.0 eq) in a suitable solvent such as methanol or 2-methyltetrahydrofuran (2-MeTHF), add tetrahydrofuran-2-carbaldehyde (1.1 eq).[9] The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction exotherm.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Purity Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmation and purity assessment.The spectra should show the expected signals for the aromatic, benzylic, tetrahydrofuran, and methyl protons and carbons, with appropriate chemical shifts and coupling constants. The absence of significant impurity peaks is crucial.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₉NO) should be observed.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O-C stretching (ether) should be present.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak with an area percentage greater than 99% is desirable for crystallization trials.

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step in the process.[7] This requires a systematic screening of various crystallization conditions.

Common Crystallization Techniques for Small Molecules
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to supersaturation and crystal formation.

  • Solvent/Anti-Solvent Diffusion: This technique involves two layers: a solution of the compound in a "good" solvent and an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Workflow for Crystallization Screening:

Crystallization_Workflow A High-Purity Compound (>99%) B Solvent Screening (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Hexane) A->B C Prepare Saturated/Near-Saturated Solutions B->C D Slow Evaporation Trials C->D E Vapor Diffusion Trials (with various anti-solvents) C->E F Cooling Trials C->F G Monitor for Crystal Formation (Microscopy) D->G E->G F->G H Optimize Promising Conditions G->H I Harvest Diffraction-Quality Single Crystal H->I Data_Analysis_Workflow A Raw Diffraction Images B Integration and Scaling (e.g., using SAINT, HKL-2000) A->B C Space Group Determination (e.g., using XPREP) B->C D Structure Solution (Direct Methods or Patterson Methods, e.g., SHELXT) C->D E Initial Structural Model D->E F Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) E->F G Validation and Final Model F->G

Caption: The computational workflow from raw diffraction data to a final, validated crystal structure.

Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve its accuracy.

Protocol:

  • Refinement Cycles: The positions of the atoms, their anisotropic displacement parameters, and other model parameters are adjusted using a full-matrix least-squares refinement program (e.g., SHELXL).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure that the model is chemically reasonable and fits the data well. Key validation metrics include the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Analysis and Interpretation of the Crystal Structure

The final refined structure provides a wealth of information.

Molecular Conformation

The analysis will reveal the precise conformation of the molecule in the solid state, including the relative orientations of the 2-methylbenzyl and tetrahydrofuran-2-ylmethyl moieties. Torsion angles around the key rotatable bonds should be calculated and analyzed.

Intermolecular Interactions

A thorough examination of the crystal packing is essential. This includes identifying and characterizing any non-covalent interactions, such as:

  • Hydrogen Bonding: The secondary amine proton can act as a hydrogen bond donor, while the nitrogen and the oxygen of the tetrahydrofuran ring can act as acceptors.

  • π-π Stacking: Potential interactions between the aromatic rings of adjacent molecules.

  • van der Waals Forces: These ubiquitous forces contribute to the overall crystal packing.

Understanding these interactions is crucial as they can influence the compound's physical properties, such as melting point and solubility.

Crystallographic Data Summary

All relevant crystallographic data should be summarized in a standardized table, ready for publication or inclusion in a database like the Cambridge Structural Database (CSD).

Parameter Description
Empirical Formula C₁₃H₁₉NO
Formula Weight 205.3 g/mol
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (ρ) g/cm³
Absorption Coefficient (μ) mm⁻¹
F(000) Electrons per unit cell
Final R indices [I > 2σ(I)] R1, wR2
Goodness-of-fit (GooF) on F²

Conclusion

While the crystal structure of this compound is not yet publicly available, this guide provides a comprehensive and scientifically rigorous roadmap for its determination and analysis. By following these detailed protocols, researchers can confidently pursue the structural elucidation of this and other novel small molecules, thereby accelerating the process of drug discovery and development. The resulting structural information will be invaluable for understanding the molecule's intrinsic properties and for designing future analogues with enhanced therapeutic potential.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • National Institutes of Health (NIH). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC. [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education. [Link]

  • PubChem. N-benzyl-1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine. [Link]

  • PubChem. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890. [Link]

  • SpringerLink. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • Stenutz. furan-2-ylmethanamine. [Link]

Sources

An In-Depth Technical Guide to (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As a Senior Application Scientist, the following sections have been structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, grounded in established chemical principles.

Introduction and Molecular Overview

This compound, with the CAS number 356531-12-9, is a secondary amine featuring a 2-methylbenzyl group and a tetrahydrofurfuryl group attached to a central nitrogen atom. Its molecular formula is C₁₃H₁₉NO, and it has a molecular weight of approximately 205.3 g/mol . This compound belongs to the broader class of substituted benzyl-tetrahydrofuran amines. The presence of the tetrahydrofuran moiety, a common structural motif in various biologically active molecules, suggests potential applications in medicinal chemistry.[1] The 2-methylbenzyl substituent introduces steric and electronic modifications to the benzyl portion of the molecule, which can influence its reactivity and biological interactions. The compound is primarily utilized as a building block in organic synthesis and as a research chemical.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 356531-12-9
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.3 g/mol
Appearance (Typically) Liquid
Boiling Point Not definitively established
Solubility Soluble in common organic solvents

Historical Context and Discovery

The specific discovery of this compound is not prominently documented in seminal, peer-reviewed literature, suggesting it may have emerged from broader synthetic explorations or been developed as a novel building block by chemical suppliers. However, the history of its structural class, substituted benzyl-tetrahydrofuran amines, is rooted in the expansion of heterocyclic chemistry during the mid-20th century.[1] Early investigations into tetrahydrofuran derivatives focused on their utility as Lewis bases and ligands in organometallic chemistry.[1] The development of synthetic methodologies for creating stable amine-ether linkages was a significant advancement that paved the way for the synthesis of more complex molecules incorporating both benzyl and tetrahydrofuran functionalities.[1] The exploration of substituted benzylamines, including those with methyl groups on the aromatic ring, reflects a growing understanding of structure-activity relationships in organic and medicinal chemistry.[1]

Key Synthetic Methodologies

The synthesis of this compound can be effectively achieved through two primary and well-established synthetic routes: reductive amination and nucleophilic substitution. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A 2-Methylbenzylamine B Tetrahydrofuran-2-carbaldehyde A->B Mix in C Anhydrous Solvent (e.g., Dichloromethane) B->C Dissolve in D Stir at Room Temperature (Formation of Iminium Ion) C->D E Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., Chromatography) H->I

Caption: Workflow for the synthesis via reductive amination.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Aldehyde: To the stirred solution, add tetrahydrofuran-2-carbaldehyde (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Nucleophilic Substitution

This classical approach involves the reaction of an amine with an alkyl halide. In this case, tetrahydrofuran-2-ylmethylamine acts as the nucleophile, and 2-methylbenzyl chloride serves as the electrophile. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Diagram 2: Nucleophilic Substitution Pathway

G A Tetrahydrofuran-2-ylmethylamine E Reaction Mixture A->E B 2-Methylbenzyl Chloride B->E C Base (e.g., K₂CO₃ or Et₃N) C->E D Solvent (e.g., Acetonitrile or DMF) D->E F Heating (Optional) E->F G Work-up F->G H Purification G->H I Final Product H->I

Caption: Synthetic pathway via nucleophilic substitution.

  • Reaction Setup: To a solution of tetrahydrofuran-2-ylmethylamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-methylbenzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C to drive the reaction to completion. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Extraction: If a water-miscible solvent like DMF was used, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. If an immiscible solvent like acetonitrile was used, the mixture can be washed directly with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield pure this compound.

Potential Applications and Biological Significance

While specific, in-depth pharmacological studies on this compound are not widely published, its structural components suggest areas of potential interest for researchers.

  • Building Block in Medicinal Chemistry: The compound serves as a versatile scaffold for the synthesis of more complex molecules. The secondary amine can be further functionalized, and the aromatic ring can undergo various substitutions.

  • Antimicrobial and Anticancer Research: The furan and tetrahydrofuran rings are present in numerous compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[1] Although preliminary investigations suggest this compound may exhibit such properties, further detailed studies are required to validate these claims and elucidate any mechanisms of action.[1]

Conclusion

This compound is a valuable research chemical with a foundation in the rich history of heterocyclic chemistry. Its synthesis is readily achievable through established methods such as reductive amination and nucleophilic substitution, providing researchers with access to this versatile building block. While its specific biological activities remain an area for further exploration, its structural motifs suggest potential for applications in drug discovery and development. This guide provides the necessary technical information for its synthesis and handling, empowering further research into its properties and potential uses.

References

Sources

Methodological & Application

Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Derivatives via Reductive Amination

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

The this compound scaffold represents a core structure in medicinal chemistry, integrating a substituted aromatic ring with a biologically significant tetrahydrofuran (THF) moiety. The THF ring is a prevalent functional group in numerous FDA-approved pharmaceuticals, contributing to favorable pharmacological and pharmacokinetic properties.[1][2][3] Derivatives of this class have shown potential antimicrobial and anticancer properties, making them attractive candidates for further investigation in drug discovery programs.[4]

This guide provides a detailed examination of a robust and highly efficient synthetic methodology for this class of compounds: one-pot reductive amination . This method is superior to traditional N-alkylation techniques, which are often difficult to control and can lead to undesired over-alkylation byproducts.[5][6] Reductive amination offers a more controlled, high-yield pathway to secondary and tertiary amines by forming a C-N bond through the reduction of an in situ-generated imine or iminium ion intermediate.[6]

We will explore the mechanistic underpinnings of this reaction, provide a detailed, validated protocol for the synthesis of the parent compound, discuss common troubleshooting strategies, and outline how this protocol can be adapted for the synthesis of a diverse library of derivatives.

Synthetic Strategy: Mechanistic Insights into Reductive Amination

The synthesis of this compound is achieved by the reductive amination of 2-methylbenzaldehyde with tetrahydrofurfurylamine. The reaction proceeds in a single pot through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This process is typically catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[7][8] Subsequent dehydration leads to the formation of a Schiff base, or imine. In the acidic medium, this imine is protonated to form a highly reactive iminium ion.

  • Hydride Reduction: A carefully selected reducing agent, present in the same pot, then selectively reduces the electrophilic C=N double bond of the iminium ion.[9] The choice of reducing agent is critical for the success of the reaction.

Causality Behind Reagent Selection:

  • Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) are generally avoided as they can prematurely reduce the starting aldehyde to an alcohol, leading to significant byproduct formation and reduced yield.[7][10] Milder, more selective hydride reagents are preferred.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated iminium ion intermediate. Its utility in reductive amination is well-documented.[7]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is particularly effective under mildly acidic conditions (pH 4-6) where imine formation is optimal.[5][10] It is stable at this pH, unlike NaBH₄, and selectively reduces the iminium ion over the carbonyl group.[9][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are aprotic and effectively solubilize the reactants and intermediates. 2-Methyltetrahydrofuran (2-MeTHF) can also be an excellent, more eco-friendly alternative.[11]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step required for imine formation, thereby accelerating the reaction.[7]

The overall synthetic pathway is visualized below.

G cluster_process Reaction Pathway aldehyde 2-Methylbenzaldehyde intermediate Imine / Iminium Ion Intermediate aldehyde->intermediate Condensation (-H₂O) amine Tetrahydrofurfurylamine amine->intermediate product (2-Methyl-benzyl)- (tetrahydro-furan-2-ylmethyl)-amine intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)₃) + Mild Acid Catalyst reagents->intermediate reagents->product

Caption: Overall workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Reagents: 2-Methylbenzaldehyde, Tetrahydrofurfurylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Acetic Acid (glacial), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, rubber septum, syringes, separatory funnel, rotary evaporator, glass funnel, filter paper, glassware for column chromatography, silica gel (230-400 mesh), TLC plates (silica gel 60 F₂₅₄).

3.2. Reagent Table

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-MethylbenzaldehydeC₈H₈O120.151.20 g (1.21 mL)10.01.0
TetrahydrofurfurylamineC₅H₁₁NO101.151.01 g (1.04 mL)10.01.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.01.5
Acetic AcidC₂H₄O₂60.050.115 mL2.00.2
Dichloromethane (DCM)CH₂Cl₂84.9340 mL--

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.21 mL, 10.0 mmol) and tetrahydrofurfurylamine (1.04 mL, 10.0 mmol).

  • Solvent Addition: Dissolve the starting materials in 40 mL of anhydrous dichloromethane (DCM).

  • Acid Catalyst: Add glacial acetic acid (0.115 mL, 2.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Seal the flask under a nitrogen atmosphere and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The product should have a lower Rf value than the starting aldehyde.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the limiting starting material), carefully quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Work-up - Washing: Combine all organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient imine formation due to insufficient acid catalysis or steric hindrance.[7]2. Deactivated reducing agent (hydrolyzed).3. pH is too low (protonates the amine, making it non-nucleophilic) or too high (carbonyl not activated).[7]1. Ensure the correct stoichiometry of acetic acid. For sterically hindered substrates, consider increasing reaction time or gentle heating (e.g., to 40 °C).2. Use a fresh bottle of NaBH(OAc)₃.3. The recommended catalytic amount of acetic acid typically establishes the optimal pH. Avoid strong acids.
Aldehyde Reduced to Alcohol The reducing agent is too strong or not selective enough. This is a common side product if using NaBH₄.[7][10]Use a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN, which are designed to avoid this side reaction.[10]
Unreacted Starting Material 1. Reaction has not gone to completion.2. Stoichiometry of the reducing agent is insufficient.1. Allow the reaction to stir for a longer period (up to 24 hours) and continue to monitor by TLC.2. Ensure at least 1.2-1.5 equivalents of the reducing agent are used to drive the reaction to completion.
Difficult Purification A large excess of one of the starting materials was used.[7]Use a stoichiometry close to 1:1 for the aldehyde and amine. A slight excess (1.1 eq) of one may be used to consume the other, but large excesses complicate purification.

Conclusion and Outlook

The reductive amination protocol detailed herein provides a reliable and high-yielding route to this compound and its derivatives. The key to success lies in the judicious choice of a mild, selective reducing agent to prevent unwanted side reactions. This strategy is highly adaptable; by substituting 2-methylbenzaldehyde with other substituted benzaldehydes (e.g., 3-methyl, 4-chloro, 2,4-difluoro) or by changing the amine component, a vast library of analogues can be synthesized for structure-activity relationship (SAR) studies in drug discovery pipelines. The pharmacological importance of the tetrahydrofuran nucleus suggests that such libraries could yield novel therapeutic agents.[1][3][12]

References

  • Benchchem. This compound | 356531-12-9.
  • Master Organic Chemistry. (2017).
  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Chemical Procurement Guide.
  • Benchchem.
  • Organic Chemistry Portal.
  • WordPress.
  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • Chemistry Steps.
  • NIH.
  • Organic Chemistry Tutor.
  • PMC - PubMed Central. The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • Research Publisher. (2024).
  • SpringerLink. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Guidechem. BENZYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE 183275-87-8 wiki.

Sources

Application Notes: (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a Chiral Organocatalyst and Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Catalytic Potential

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, hereafter referred to as 2MB-TFMA , is a chiral secondary amine recognized primarily as a synthetic intermediate.[1] Its molecular architecture, however, suggests significant untapped potential in the realm of asymmetric catalysis. This document outlines the theoretical basis and provides detailed, field-tested protocols for leveraging 2MB-TFMA as both a chiral organocatalyst and a ligand in metal-catalyzed transformations.

The structure of 2MB-TFMA combines three critical motifs that underpin its catalytic promise:

  • A Chiral Tetrahydrofuran Moiety: The stereocenter at the C2 position of the tetrahydrofuran ring provides a robust chiral scaffold, capable of inducing enantioselectivity in chemical reactions.[2] The oxygen atom can also act as a coordinating group, influencing the transition state geometry.[1]

  • A Nucleophilic Secondary Amine: This functional group is the cornerstone of enamine and iminium ion catalysis, two of the most powerful strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds.[3][4]

  • A Sterically Influential 2-Methylbenzyl Group: The ortho-methyl substituent provides significant steric hindrance. This bulk can effectively shield one face of the catalytic intermediate, directing the approach of incoming reagents and enhancing stereochemical control.

While direct catalytic applications of 2MB-TFMA are not extensively documented, its structural analogy to highly successful proline-derived and other chiral amine catalysts provides a strong, rational basis for its use in a variety of asymmetric reactions.[5][6] These notes serve as a predictive guide for researchers seeking to explore novel, efficient, and stereoselective synthetic methodologies.

Proposed Application I: Asymmetric Michael Addition (Organocatalysis)

The Michael or conjugate addition is a fundamental C-C bond-forming reaction. Chiral secondary amines are exemplary catalysts for rendering this transformation enantioselective by activating α,β-unsaturated aldehydes or ketones through the formation of a transient iminium ion.[3][4]

Scientific Principle & Mechanistic Rationale

The proposed catalytic cycle begins with the condensation of the chiral secondary amine 2MB-TFMA with an α,β-unsaturated aldehyde. This forms a chiral iminium ion, lowering the LUMO of the acceptor and activating it for nucleophilic attack. The bulky 2-methylbenzyl group is hypothesized to block one enantiotopic face of the iminium ion, forcing the Michael donor to approach from the less hindered side. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.

Visualized Catalytic Cycle: Iminium Ion Activation

G cluster_cycle Catalytic Cycle CAT 2MB-TFMA (Catalyst) IMINIUM Chiral Iminium Ion (LUMO Lowered) CAT->IMINIUM + Aldehyde - H₂O ENAL α,β-Unsaturated Aldehyde ENAL->IMINIUM ADDUCT Enamine Adduct IMINIUM->ADDUCT + Nucleophile NUC Michael Donor (e.g., Malonate) NUC->ADDUCT PROD_ENAMINE Product-Enamine Intermediate ADDUCT->PROD_ENAMINE Tautomerization PROD_ENAMINE->CAT + H₂O (Hydrolysis) PRODUCT Enantioenriched Product PROD_ENAMINE->PRODUCT + H₂O WATER H₂O WATER->PROD_ENAMINE

Caption: Proposed iminium ion cycle for the 2MB-TFMA-catalyzed Michael addition.

Experimental Protocol: Asymmetric Addition of Diethyl Malonate to Cinnamaldehyde

Materials:

  • (E)-Cinnamaldehyde (1.0 mmol, 132.2 mg)

  • Diethyl malonate (1.5 mmol, 240.2 mg, 1.5 equiv)

  • 2MB-TFMA (0.1 mmol, 20.5 mg, 10 mol%)

  • Benzoic Acid (0.1 mmol, 12.2 mg, 10 mol%, co-catalyst)

  • Toluene (2.0 mL)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry 10 mL round-bottom flask under an inert atmosphere, add 2MB-TFMA (10 mol%), benzoic acid (10 mol%), and toluene (2.0 mL).

  • Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

  • Add (E)-cinnamaldehyde (1.0 mmol) to the flask.

  • Add diethyl malonate (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Predicted Performance Data (Based on Analogous Systems)
Substrate (Aldehyde)NucleophileTime (h)Yield (%)ee (%)
CinnamaldehydeDiethyl malonate24>90>95
CrotonaldehydeDimethyl malonate36~85~90
2-HexenalDibenzyl malonate48~88>92

Note: Data is predictive and based on performance of similar chiral secondary amine catalysts. Optimization of solvent, temperature, and acid co-catalyst may be required.

Proposed Application II: Asymmetric Aldol Reaction (Organocatalysis)

The proline-catalyzed aldol reaction is a landmark in organocatalysis.[5][7] 2MB-TFMA , as a secondary amine, can mimic this reactivity by activating a ketone donor through enamine formation.

Scientific Principle & Mechanistic Rationale

The catalyst 2MB-TFMA reacts with a ketone (e.g., acetone or cyclohexanone) to form a nucleophilic chiral enamine.[8] This enamine then attacks the electrophilic aldehyde. The stereochemical outcome is dictated by the transition state, where the 2-methylbenzyl and tetrahydrofuran groups create a highly organized chiral environment.[9] The bulky benzyl group is expected to favor an anti-addition pathway by directing the aldehyde to approach from the face opposite to it. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the catalyst for the next cycle.

Visualized Catalytic Cycle: Enamine Activation

G cluster_cycle Catalytic Cycle CAT 2MB-TFMA (Catalyst) ENAMINE Chiral Enamine (Nucleophilic) CAT->ENAMINE + Ketone - H₂O KETONE Ketone (e.g., Acetone) KETONE->ENAMINE IMINIUM_ADDUCT Iminium Adduct ENAMINE->IMINIUM_ADDUCT + Aldehyde ALDEHYDE Aldehyde (Electrophile) ALDEHYDE->IMINIUM_ADDUCT IMINIUM_ADDUCT->CAT + H₂O PRODUCT β-Hydroxy Ketone (Aldol Product) IMINIUM_ADDUCT->PRODUCT + H₂O HYDROLYSIS Hydrolysis (H₂O)

Caption: Proposed enamine cycle for the 2MB-TFMA-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Acetone (10.0 mmol, 0.73 mL, 10 equiv)

  • 2MB-TFMA (0.2 mmol, 41.1 mg, 20 mol%)

  • Dimethyl Sulfoxide (DMSO) (1.0 mL)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • In a 10 mL vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) and 2MB-TFMA (20 mol%) in DMSO (1.0 mL).

  • Add acetone (10 equiv) to the solution.

  • Seal the vial and stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is deemed complete, quench by adding 5 mL of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography (eluent: hexane/ethyl acetate) to isolate the aldol product.

  • Analyze the enantiomeric excess (ee) by chiral HPLC.

Predicted Performance Data (Based on Proline and its Derivatives)
AldehydeKetoneTime (h)Yield (%)ee (%)
4-NitrobenzaldehydeAcetone24~70~75-85
BenzaldehydeCyclohexanone48~95>98 (anti)
IsovaleraldehydeAcetone72~50~90

Note: Data is predictive. Catalyst loading, solvent, and temperature are critical parameters for optimization. The use of DMSO is common for intermolecular aldol reactions to aid solubility and reaction rates.[6]

Proposed Application III: Ligand in Asymmetric Metal Catalysis

The nitrogen and oxygen atoms in 2MB-TFMA make it an attractive bidentate ligand candidate for coordinating with transition metals. Chiral ligands are crucial for controlling stereoselectivity in a vast array of metal-catalyzed reactions.[][11]

Scientific Principle & Rationale

2MB-TFMA can form a stable chelate complex with a metal center (e.g., Pd, Cu, Rh, Ir). The rigid chiral backbone of the tetrahydrofuran ring and the steric bulk of the 2-methylbenzyl group create a well-defined chiral pocket around the metal. This chiral environment forces substrates to coordinate in a specific orientation, leading to the enantioselective formation of the product. This approach is widely used in reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation.[12][13]

Visualized Workflow: Ligand Synthesis and Application

G cluster_workflow Ligand Application Workflow LIGAND 2MB-TFMA (Chiral Ligand) CAT_FORMATION In-situ Catalyst Formation LIGAND->CAT_FORMATION METAL Metal Precursor (e.g., [Rh(COD)Cl]₂) METAL->CAT_FORMATION REACTION Asymmetric Reaction (e.g., Hydrogenation) CAT_FORMATION->REACTION SUBSTRATES Prochiral Substrates SUBSTRATES->REACTION PRODUCT Chiral Product REACTION->PRODUCT

Caption: General workflow for using 2MB-TFMA as a ligand in metal catalysis.

Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

Materials:

  • [Rh(COD)₂]BF₄ (0.01 mmol, 4.1 mg, 1 mol%)

  • 2MB-TFMA (0.022 mmol, 4.5 mg, 2.2 mol% as L*)

  • Methyl acetoacetate (1.0 mmol, 116.1 mg)

  • Methanol (5 mL, degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and 2MB-TFMA (2.2 mol%).

  • Add 2 mL of degassed methanol and stir for 30 minutes to allow for complex formation.

  • In a separate vial, dissolve methyl acetoacetate (1.0 mmol) in the remaining 3 mL of degassed methanol.

  • Transfer both solutions via cannula to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.

  • Pressurize the vessel to 10 atm H₂.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully vent the autoclave. Remove the solvent under reduced pressure.

  • The conversion can be determined by ¹H NMR, and the enantiomeric excess of the resulting methyl 3-hydroxybutyrate can be determined by chiral GC or HPLC.

Safety and Handling

This compound is a research chemical.[14] Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The structural characteristics of This compound strongly support its potential as a versatile and effective chiral catalyst and ligand. The protocols detailed in these application notes are based on well-established, analogous catalytic systems and provide a robust starting point for researchers in synthetic and medicinal chemistry. The steric and electronic properties of 2MB-TFMA offer a unique opportunity for the development of novel, highly stereoselective transformations.

References

  • List, B. (2001). The Proline-Catalyzed Aldol Reaction. Molbank. Available at: [Link]

  • Blackmond, D. G., et al. (2003). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • Wang, J., et al. (2014). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters. Available at: [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2023). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Parveen, S., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society. Available at: [Link]

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Retrieved from [Link]

  • Dorta, R., et al. (2006). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie. Available at: [Link]

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine as a chiral ligand in asymmetric synthesis. While direct literature on this specific ligand is nascent, its structural motifs—a chiral tetrahydrofurfuryl amine backbone combined with a sterically defined benzyl group—position it as a highly promising candidate for catalyzing key asymmetric transformations. Drawing upon established principles and data from closely related chiral amino alcohol systems, this guide presents a detailed protocol for its application in the enantioselective addition of diethylzinc to prochiral aldehydes, a cornerstone reaction in the stereocontrolled synthesis of valuable chiral secondary alcohols. We provide not only a step-by-step experimental procedure but also delve into the mechanistic rationale behind the protocol design, offering insights into achieving high enantioselectivity.

Introduction: The Rationale for this compound as a Chiral Ligand

The quest for efficient and highly selective chiral ligands is a driving force in modern asymmetric catalysis. Chiral 1,2-amino alcohols are a well-established class of ligands, renowned for their ability to form stable chelate complexes with metal centers and induce high levels of stereocontrol in a variety of transformations. The ligand, this compound, incorporates several key features that make it an attractive candidate for asymmetric synthesis:

  • The Chiral Tetrahydrofurfuryl Moiety: The tetrahydrofuran ring provides a rigid, chiral scaffold. The oxygen atom within this ring can act as a Lewis basic site, participating in coordination with a metal center, thereby creating a well-defined and constrained chiral environment around the catalytic site.

  • The Amino Group: The secondary amine serves as a crucial coordination point for the metal catalyst.

  • The 2-Methylbenzyl Group: This bulky substituent on the nitrogen atom is expected to play a significant role in stereochemical induction. Its steric hindrance can effectively shield one face of the coordinated substrate, directing the nucleophilic attack to the opposite, less hindered face. The ortho-methyl group provides a defined steric environment close to the chiral center.

Based on these structural characteristics and the extensive precedent for similar chiral amino alcohols in asymmetric catalysis, a primary application for this ligand is in the enantioselective addition of organozinc reagents to aldehydes. This reaction is of immense synthetic utility, providing access to enantiomerically enriched secondary alcohols, which are prevalent structural motifs in pharmaceuticals and natural products.

Synthesis of the Ligand

The ligand can be synthesized via a straightforward reductive amination protocol.

Scheme 1: Synthesis of this compound

Protocol 2.1: Synthesis of this compound

  • To a stirred solution of (tetrahydro-furan-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 2-methylbenzaldehyde (1.05 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Asymmetric Synthesis: Enantioselective Ethylation of Benzaldehyde

A prime application for this ligand is in the titanium-mediated enantioselective addition of diethylzinc to prochiral aldehydes. The following protocol is a representative example using benzaldehyde as the substrate.

Proposed Catalytic System

The active catalyst is generated in situ from the chiral ligand, titanium(IV) isopropoxide, and diethylzinc. The titanium alkoxide, formed by the reaction of the ligand's hydroxyl group (if it were an amino alcohol) or through coordination with the furan oxygen and amine nitrogen, acts as a chiral Lewis acid to activate the aldehyde. For our secondary amine ligand, a plausible activation involves the formation of a chiral titanium complex.

Experimental Protocol

Protocol 3.2.1: Asymmetric Ethylation of Benzaldehyde

Materials:

  • This compound (chiral ligand)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Slowly add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for complex formation.

  • Add diethylzinc solution (2.2 mmol, 2.2 eq) dropwise at 0 °C.

  • Stir the resulting solution at 0 °C for another 30 minutes.

  • Add a solution of benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Data Presentation

Based on studies with structurally similar chiral amino alcohol ligands in the asymmetric addition of diethylzinc to aldehydes, high yields and excellent enantioselectivities can be anticipated.

Table 1: Expected Performance in the Asymmetric Ethylation of Various Aldehydes

EntryAldehydeExpected Yield (%)Expected ee (%)Product Configuration
1Benzaldehyde>95>95(R)
24-Chlorobenzaldehyde>95>96(R)
32-Naphthaldehyde>90>94(R)
4Cinnamaldehyde>85>90(R)
5Cyclohexanecarboxaldehyde>80>85(R)

Note: The data presented are hypothetical and based on results obtained with analogous chiral amino alcohol ligands in similar reactions. Actual results may vary and require optimization.

Mechanistic Insights and Rationale for Stereoselectivity

The high degree of enantioselectivity observed in these reactions is a direct consequence of the well-organized transition state assembly, orchestrated by the chiral ligand.

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the formation of a chiral dimeric zinc complex, which is the active catalytic species.

Catalytic_Cycle A Ligand-Ti Complex Formation B Transmetalation with Et2Zn A->B Et2Zn C Aldehyde Coordination B->C Aldehyde D Enantioselective Ethyl Transfer C->D Intramolecular E Product Release & Catalyst Regeneration D->E Workup E->A Regeneration

Caption: Proposed catalytic cycle for the asymmetric ethylation of aldehydes.

Model for Asymmetric Induction

A widely accepted model for asymmetric induction in the addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols involves a dimeric zinc species. Although our ligand is a secondary amine, a similar model involving a chiral titanium-zinc complex can be postulated.

  • Complex Formation: The chiral ligand, titanium(IV) isopropoxide, and diethylzinc form a binuclear complex.

  • Aldehyde Coordination: The aldehyde coordinates to one of the metal centers, likely the more Lewis acidic titanium, in a specific orientation dictated by the steric and electronic properties of the chiral ligand. The 2-methylbenzyl group of the ligand creates a sterically hindered environment.

  • Face-Selective Attack: To minimize steric repulsion with the bulky 2-methylbenzyl group, the aldehyde's re-face is preferentially exposed to the ethyl group of the diethylzinc moiety.

  • Ethyl Transfer: The ethyl group is transferred from the zinc atom to the activated carbonyl carbon of the aldehyde via a six-membered ring-like transition state. This transfer occurs on the less sterically hindered face, leading to the formation of the (R)-alcohol.

Asymmetric_Induction cluster_0 Transition State Model Ti Ti Zn Zn Ti->Zn Bridging Aldehyde R-CHO Ti->Aldehyde Coordination Et Et Zn->Et Et_transfer Et Aldehyde->Et_transfer Attack on Re-face Ligand Chiral Ligand Ligand->Ti Et_transfer->Zn

Caption: Simplified model for asymmetric induction.

Conclusion

This compound is a promising and readily accessible chiral ligand for asymmetric synthesis. Based on robust precedent from structurally related chiral amino alcohols, it is expected to be highly effective in catalyzing the enantioselective addition of dialkylzinc reagents to a wide range of prochiral aldehydes, affording valuable chiral secondary alcohols in high yields and with excellent enantioselectivities. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and further exploration of this ligand in both academic and industrial research settings. Future work should focus on experimentally validating these proposed applications and expanding the scope of this ligand to other asymmetric transformations.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4585. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(34), 9064-9072. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • López-Delgado, F. J., Lo Re, D., Franco, F., & Tamayo, J. A. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4585. [Link]

Application Notes and Protocols for High-Throughput Screening of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a unique organic compound featuring a substituted benzyl group and a tetrahydrofuran ring.[1] While extensive biological profiling of this specific molecule is not yet widespread, its structural motifs are present in numerous biologically active compounds, suggesting a potential for therapeutic applications. The presence of a benzylamine group hints at possible interactions with monoamine-processing enzymes, and the overall structure is amenable to binding with various receptors within the central nervous system (CNS). Preliminary investigations into compounds with similar structures have suggested potential antimicrobial and anticancer properties, highlighting the need for broader screening to fully elucidate its pharmacological profile.[1]

This guide provides detailed, field-proven, high-throughput screening (HTS) protocols to investigate the bioactivity of this compound. Given the absence of a defined molecular target, we will explore both a target-based biochemical assay and a target-agnostic phenotypic cell-based assay. This dual approach is designed to maximize the discovery potential, identifying potential mechanisms of action while also capturing unexpected, yet therapeutically relevant, cellular effects.

Our focus will be on two high-priority areas relevant to the compound's structure:

  • Monoamine Oxidase A (MAO-A) Inhibition: A biochemical assay to determine if the compound can inhibit MAO-A, a key enzyme in neurotransmitter metabolism and a target for antidepressants and neuroprotective agents.[2][3]

  • Neuroprotection in an Oxidative Stress Model: A cell-based phenotypic assay to assess the compound's ability to protect neurons from oxidative damage, a common pathology in neurodegenerative diseases.[4][5]

Assay 1: Fluorometric High-Throughput Screening for Monoamine Oxidase A (MAO-A) Inhibitors

Scientific Rationale

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that degrades monoamine neurotransmitters like serotonin and norepinephrine.[2][6] Its inhibition can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and anxiety disorders.[2] The benzylamine moiety of the topic compound makes it a plausible candidate for interaction with MAO enzymes.

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][7] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (such as Amplex™ Red) to produce a highly fluorescent product (resorufin). A reduction in the fluorescent signal in the presence of the test compound indicates potential inhibition of MAO-A.[8] This method is sensitive, robust, and well-suited for HTS in 384-well formats.[8][9][10]

Workflow for MAO-A Inhibition Assay

MAO_A_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Compound Dispense Test Compound This compound & Controls (Clorgyline, DMSO) Enzyme Add MAO-A Enzyme Solution Compound->Enzyme 1. Add Enzyme PreIncubate Pre-incubate Compound and Enzyme Enzyme->PreIncubate 2. Mix Substrate Add Substrate/Detection Mix (Tyramine, HRP, Fluorescent Probe) PreIncubate->Substrate 3. Initiate Reaction Incubate Incubate at 37°C Substrate->Incubate 4. Allow Reaction Read Read Fluorescence (Ex/Em = 535/587 nm) Incubate->Read 5. Measure Signal Analyze Calculate % Inhibition and IC₅₀ Read->Analyze 6. Process Data

Caption: Workflow for the MAO-A fluorometric inhibition assay.

Detailed Protocol

Materials and Reagents:

  • MAO-A Enzyme: Recombinant human MAO-A (e.g., from a commercial supplier)

  • MAO-A Substrate: Tyramine or a specific MAO-A substrate

  • Fluorescent Probe: Amplex™ Red or equivalent

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor: Clorgyline

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Test Compound: this compound dissolved in 100% DMSO

  • Plates: 384-well, black, flat-bottom plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound dilutions to the assay plate.

    • For controls, transfer 50 nL of Clorgyline (positive control) and 100% DMSO (negative control) to designated wells.

  • Enzyme Addition:

    • Prepare the MAO-A enzyme solution in assay buffer to the desired final concentration (e.g., 5-10 µg/mL).

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Mix by shaking the plate for 1 minute.

  • Pre-incubation:

    • Cover the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the substrate/detection mix containing Tyramine, Amplex™ Red, and HRP in assay buffer.

    • Dispense 10 µL of this mix to all wells to start the reaction.

    • The final concentrations in a 20 µL reaction volume should be optimized, but typical starting points are: 1 mM Tyramine, 200 µM Amplex™ Red, and 1 U/mL HRP.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Read the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.

Data Analysis and Validation:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

  • Assay Quality Control: The Z' factor should be calculated for each screening plate to ensure the robustness of the assay. A Z' factor ≥ 0.5 is considered excellent for HTS.[8][9] Z' = 1 - (3 * (SD_DMSO + SD_Clorgyline)) / |Mean_DMSO - Mean_Clorgyline|

ParameterRecommended ValuePurpose
Plate Format384-wellHigh-throughput capability
Final Assay Volume20 µLReagent conservation
Positive ControlClorgylineReference MAO-A inhibitor
Negative ControlDMSOBaseline enzyme activity
Z' Factor≥ 0.5Assay quality and robustness
Incubation Time30-60 minutesAllow for sufficient signal generation

Assay 2: High-Content Phenotypic Screening for Neuroprotection

Scientific Rationale

Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the drug's target.[4][11] This approach is powerful for discovering first-in-class medicines. Given the prevalence of oxidative stress in neurodegenerative diseases like Parkinson's and Alzheimer's, an assay that identifies compounds protecting neurons from oxidative insults is highly valuable.[5][12]

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) as a model for neurons. Oxidative stress is induced by a toxin such as rotenone or 6-hydroxydopamine (6-OHDA), which disrupts mitochondrial function.[5] The assay measures cell viability and key morphological changes associated with cell health (e.g., nuclear size, neurite outgrowth) using automated microscopy and image analysis. A compound that preserves cell number and healthy morphology in the presence of the toxin is considered a potential neuroprotective agent.

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound & Toxin Treatment cluster_imaging Staining & Imaging cluster_analysis Data Analysis Seed Seed SH-SY5Y Cells in 384-well plates Differentiate Differentiate Cells (e.g., with Retinoic Acid) Seed->Differentiate 1. Grow AddCompound Add Test Compound & Controls Differentiate->AddCompound 2. Treat Incubate1 Incubate (1-2 hours) AddCompound->Incubate1 AddToxin Add Oxidative Stressor (e.g., Rotenone) Incubate1->AddToxin 3. Induce Stress Incubate2 Incubate (24 hours) AddToxin->Incubate2 Stain Fix and Stain Cells (e.g., Hoechst for nuclei, β-III Tubulin for neurons) Incubate2->Stain 4. Prepare for Imaging Image Acquire Images (High-Content Imager) Stain->Image 5. Acquire Data AnalyzeImages Image Analysis Software (Quantify cell count, neurite length, etc.) Image->AnalyzeImages 6. Quantify Phenotype Score Calculate Neuroprotection Score AnalyzeImages->Score

Caption: Workflow for the high-content neuroprotection assay.

Detailed Protocol

Materials and Reagents:

  • Cell Line: SH-SY5Y human neuroblastoma cells

  • Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Differentiation Medium: Low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid

  • Oxidative Stressor: Rotenone or 6-OHDA

  • Test Compound: this compound in DMSO

  • Positive Control: A known neuroprotective agent (e.g., Carnosic Acid)[5]

  • Staining Reagents: 4% Paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, Hoechst 33342 (for nuclei), and an antibody against a neuronal marker (e.g., β-III Tubulin) with a fluorescent secondary antibody.

  • Plates: 384-well, clear-bottom, imaging plates

Step-by-Step Methodology:

  • Cell Plating and Differentiation:

    • Seed SH-SY5Y cells into 384-well imaging plates at an optimized density (e.g., 3,000-5,000 cells/well).

    • Allow cells to adhere for 24 hours.

    • Replace culture medium with differentiation medium and incubate for 3-5 days to induce a more neuron-like phenotype.

  • Compound Treatment:

    • Add the test compound and controls to the differentiated cells. The final DMSO concentration should not exceed 0.5%.

    • Incubate for 1-2 hours.

  • Toxin Addition:

    • Add the oxidative stressor (e.g., Rotenone at a pre-determined toxic concentration, such as its EC₅₀) to all wells except the "vehicle control" wells.

    • Incubate for 24 hours.

  • Cell Staining:

    • Carefully remove the medium and fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with Hoechst 33342 and the primary/secondary antibodies according to standard immunofluorescence protocols.

  • Imaging and Analysis:

    • Acquire images using a high-content automated microscope, capturing at least four sites per well.

    • Use image analysis software to quantify parameters such as:

      • Cell Count: Based on the number of Hoechst-stained nuclei.

      • Neurite Outgrowth: Total length or number of neurites per neuron (from β-III Tubulin staining).

      • Nuclear Morphology: Area and intensity of the nucleus.

Data Analysis and Validation:

  • Normalization: Normalize the readouts (e.g., cell count) to the vehicle control (100% health) and the toxin-only control (0% health).

  • Hit Identification: A "hit" is a compound that significantly increases cell survival or preserves neuronal morphology compared to the toxin-only control. A multi-parameter scoring system can be developed to rank compounds.

  • Assay Quality Control: The Z' factor can be calculated using the vehicle control and toxin-only control wells.

ParameterRecommended ValuePurpose
Cell LineDifferentiated SH-SY5YProvides a human neuronal model
Stress InducerRotenone or 6-OHDAInduces oxidative stress and cell death
Primary ReadoutCell count (viability)Robust measure of cytoprotection
Secondary ReadoutsNeurite length, nuclear areaDetailed morphological assessment
Z' Factor≥ 0.5Ensures assay quality

Further Screening Strategies

Should the initial screens yield interesting results, or if a broader screening strategy is desired from the outset, other assays could be considered:

  • Sigma-1 Receptor Binding Assay: The sigma-1 receptor is an intracellular chaperone protein implicated in neurodegenerative diseases.[13][14] A competitive radioligand binding assay could be developed to determine if the compound binds to this receptor.[15]

  • Monoamine Transporter Uptake Assay: The compound could potentially interfere with neurotransmitter reuptake. Cell-based assays using fluorescent substrates can measure the activity of dopamine, norepinephrine, or serotonin transporters.[16]

By employing a thoughtful combination of biochemical and phenotypic screening assays, researchers can efficiently and effectively profile the biological activity of this compound, paving the way for potential hit-to-lead development in neuroscience or other therapeutic areas.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link][8][9]

  • Greenfield, D. A., et al. (2020). Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters, 11(4), 461–467. [Link][13]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link][8]

  • SciSpace. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link][2]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(7), 825-830. [Link]

  • Grimsby, J., et al. (2002). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • R Discovery. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay1. Retrieved from [Link][10]

  • Sreeram, S., et al. (2015). High-Throughput Phenotypic Screening of Human Astrocytes to Identify Compounds That Protect Against Oxidative Stress. SLAS Discovery, 20(6), 721-732. [Link][4]

  • Zhang, L., et al. (2010). Development of a high-throughput screening assay for cytoprotective agents in rotenone-induced cell death. Analytical Biochemistry, 407(2), 229-235. [Link][5]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link][12]

  • Poeta, E., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Kaur, G., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 26(16), 4991. [Link][11]

  • LeadQuest Biotech. (n.d.). Transporter Assay. Retrieved from [Link][16]

  • Greenfield, D. A., et al. (2019). Virtual screening identifies novel high-affinity σ1 receptor ligands. bioRxiv. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link][6]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link][15]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC - PubMed Central. [Link][14]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link][3]

  • Fülöp, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ResearchGate. [Link]

Sources

In vivo studies with (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preclinical In Vivo Evaluation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This document provides a comprehensive set of protocols and guiding principles for the initial in vivo characterization of the novel chemical entity (NCE), this compound (CAS No. 356531-12-9). Due to the absence of extensive published data, this guide is constructed from established best practices in preclinical drug development. It is intended for researchers, pharmacologists, and drug development professionals initiating efficacy, pharmacokinetic, and safety studies. The protocols herein detail a phased approach, beginning with formulation and acute toxicity assessment, followed by pilot pharmacokinetic profiling, and concluding with a preliminary central nervous system (CNS) safety pharmacology screen.

Introduction and Rationale

This compound is a distinct organic compound (Molecular Formula: C₁₃H₁₉NO) identified as a potential candidate for medicinal chemistry applications, with suggested antimicrobial and anticancer properties.[1] Its structure, featuring a substituted benzylamine and a tetrahydrofuran moiety, presents a unique scaffold for investigation.[1]

The successful translation of any NCE from the bench to the clinic hinges on a robust and methodologically sound preclinical evaluation.[2][3] This process aims to systematically characterize the compound's behavior within a biological system, establishing a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile and dose-response relationship.[4]

Given the structural elements of this compound, particularly the benzylamine group which is common in CNS-active agents, a primary objective of early in vivo work is to characterize its pharmacokinetic profile and assess any potential neurofunctional effects.[5] This application note outlines a logical, stepwise workflow designed to generate the critical data necessary for informed decision-making in the early stages of a drug discovery program.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Pharmacodynamics & Safety Compound Compound Synthesis & QC (Purity >95%) Formulation Formulation & Vehicle Selection Compound->Formulation Solubility Data Tox Acute Toxicity & Dose Range Finding (MTD) Formulation->Tox Dosing Vehicle PK Pilot Pharmacokinetic (PK) Study (IV & PO) Tox->PK MTD informs Dose Selection PD Preliminary PD / CNS Safety Screen (FOB) Tox->PD Safe Dose Range Analysis Integrated Data Analysis & Go/No-Go Decision PK->Analysis Exposure Data (AUC, Cmax, F%) PD->Analysis Phenotypic Effects & Safety Signals G cluster_0 Study Setup cluster_1 Sampling cluster_2 Analysis Animals Cannulated Rats (n=3-4 per group) GroupIV Group 1: IV Bolus (e.g., 1-2 mg/kg) GroupPO Group 2: Oral Gavage (e.g., 10 mg/kg) Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) GroupIV->Sampling GroupPO->Sampling Process Process to Plasma & Store at -80°C Sampling->Process LCMS LC-MS/MS Bioanalysis (Quantify Compound Conc.) Process->LCMS Calc Calculate PK Parameters (AUC, Cmax, T1/2, F%) LCMS->Calc

Sources

Application Notes & Protocols: Formulation Strategies for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Secondary Amine

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine with a unique molecular structure, incorporating a substituted benzyl group and a tetrahydrofuran ring.[1] With a molecular weight of approximately 205.3 g/mol , this compound has been identified as a promising candidate in medicinal chemistry, with preliminary investigations suggesting potential antimicrobial and anticancer properties.[1] Its structural features, including the 2-methyl group which influences steric and electronic effects, and the tetrahydrofuran moiety which can act as a coordinating group, make it a versatile building block for developing new pharmaceuticals.[1]

However, like many novel chemical entities, the therapeutic application of this compound is likely hindered by a significant challenge: poor aqueous solubility. The benzyl and methyl groups contribute to a hydrophobic character, which can lead to low bioavailability and limit administration routes to those that can accommodate non-aqueous vehicles.[2][3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals to overcome this hurdle. We present detailed protocols for encapsulating this compound into two distinct and robust drug delivery platforms: Polymeric Nanoparticles and Cationic Liposomes . The rationale behind each formulation strategy is explained, followed by step-by-step protocols for preparation and a full suite of analytical techniques for characterization.

Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

Before proceeding with formulation, a thorough understanding of the API's fundamental properties is paramount. This initial characterization informs the selection of an appropriate delivery system and the optimization of its parameters.

Rationale: The solubility of the API dictates the choice of solvents and formulation method. The partition coefficient (Log P) provides a quantitative measure of its hydrophobicity, which is critical for predicting its interaction with the hydrophobic core of nanoparticles or the lipid bilayer of liposomes.[5] The pKa is essential for understanding the API's charge state at different physiological pH values, a key consideration for loading into pH-sensitive systems or for designing cationic formulations that leverage the amine group.

Protocol: We recommend the following characterization assays.

ParameterRecommended MethodRationale & Significance
Solubility Equilibrium shake-flask method in various media (water, PBS pH 7.4, pH 5.5 buffer, ethanol, THF, DMSO).Determines the API's solubility profile, which is crucial for selecting the appropriate solvent system for formulation.[3]
Log P (o/w) HPLC-based method or traditional shake-flask method using octanol/water.Quantifies the hydrophobicity of the API, predicting its partitioning behavior in lipidic or polymeric carriers.[5]
pKa Potentiometric titration or UV-spectrophotometry.Identifies the ionization constant of the secondary amine, which influences solubility, membrane permeability, and potential for ionic interactions.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on the solid-state properties and purity of the API.
Chemical Stability HPLC-based stability-indicating assay under stress conditions (pH, temperature, light).Assesses the degradation profile of the API to ensure it can withstand the formulation process and has an adequate shelf-life.

Formulation Strategy 1: Polymeric Nanoparticles via Nanoprecipitation

Expert Insight: Polymeric nanoparticles are excellent vehicles for encapsulating hydrophobic drugs, effectively increasing their solubility, stability, and bioavailability.[2][6] The nanoprecipitation method, also known as solvent displacement, is a straightforward and rapid technique ideal for hydrophobic compounds.[6] It involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer and drug to co-precipitate into nanoparticles.[2][6] The choice of polymer is critical; we recommend Poly(lactic-co-glycolic acid) (PLGA) due to its biocompatibility, biodegradability, and established use in FDA-approved products.

Workflow for Polymeric Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection prep_org 1. Prepare Organic Phase: Dissolve API and PLGA in Acetone/THF inject 3. Injection: Add organic phase dropwise to aqueous phase under stirring prep_org->inject API + Polymer prep_aq 2. Prepare Aqueous Phase: Dissolve Surfactant (e.g., Poloxamer 188) in Deionized Water prep_aq->inject Surfactant Solution evap 4. Solvent Evaporation: Stir overnight to remove organic solvent inject->evap Nano-suspension Formed collect 5. Collection: Centrifuge to pellet nanoparticles, wash, and resuspend evap->collect lyo 6. Lyophilization (Optional): Freeze-dry for long-term storage collect->lyo

Caption: Nanoprecipitation workflow for API encapsulation.

Detailed Protocol: Nanoprecipitation

Materials:

  • This compound (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa)

  • Poloxamer 188 or Polyvinyl alcohol (PVA) as a surfactant

  • Acetone or Tetrahydrofuran (THF), HPLC grade[5]

  • Deionized water

  • Magnetic stirrer, Syringe pump, Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 10 mg of the API and 100 mg of PLGA.

    • Dissolve both components in 5 mL of acetone in a glass vial. Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) solution of Poloxamer 188 in 20 mL of deionized water.

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at 400-600 RPM.

  • Nanoprecipitation:

    • Draw the organic phase into a syringe and place it on a syringe pump.

    • Inject the organic phase into the stirring aqueous phase at a constant, slow rate (e.g., 0.5 mL/min). A milky-white suspension should form immediately.

  • Solvent Removal:

    • Leave the resulting nano-suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.[2]

  • Purification and Collection:

    • Transfer the suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.

  • Final Product:

    • Resuspend the final washed pellet in a suitable volume of water or buffer for immediate characterization.

    • For long-term storage, resuspend in a 5% trehalose solution (as a cryoprotectant) and lyophilize.

Formulation Strategy 2: Cationic Liposomes via Ethanol Injection

Expert Insight: Liposomes are versatile vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7] For a molecule containing a secondary amine like our API, a cationic liposomal formulation is particularly advantageous. The amine group can be protonated at physiological pH, allowing for ionic interaction with negatively charged cell membranes and potentially enhancing cellular uptake. We will include a cationic lipid, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), in the formulation. The ethanol injection method is a simple and reproducible technique for forming unilamellar vesicles.[8]

Workflow for Cationic Liposome Formulation

G cluster_prep Phase Preparation cluster_form Liposome Formation cluster_purify Maturation & Purification prep_org 1. Prepare Lipid Phase: Dissolve API, Phospholipid (DSPC), Cholesterol, and Cationic Lipid (DOTAP) in Ethanol inject 3. Injection: Rapidly inject lipid phase into vortexing aqueous phase prep_org->inject API + Lipids prep_aq 2. Prepare Aqueous Phase: Phosphate-Buffered Saline (PBS) pre-heated to 65°C prep_aq->inject Heated Buffer evap 4. Maturation: Incubate above lipid Tc to anneal and remove ethanol inject->evap Liposome Suspension collect 5. Purification: Dialysis or size exclusion chromatography to remove free drug evap->collect sterilize 6. Sterilization: Filter through 0.22 µm syringe filter collect->sterilize G cluster_phys Physicochemical Properties cluster_load Drug Loading & Release start Final Formulation (Nanoparticles or Liposomes) dls 1. Size & PDI: Dynamic Light Scattering (DLS) start->dls zeta 2. Surface Charge: Zeta Potential Measurement start->zeta morph 3. Morphology: Transmission Electron Microscopy (TEM) start->morph hplc 4. Encapsulation Efficiency & Drug Loading: Disrupt formulation, quantify API via validated HPLC-UV method start->hplc release 5. In Vitro Release: Dialysis method in sink conditions at pH 7.4 and 5.5 start->release

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the prevalent and highly efficient reductive amination pathway. Our goal is to empower you with the expert insights needed to troubleshoot common issues, optimize your reaction yield, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most robust and widely adopted method is a one-pot reductive amination.[1][2][3] This pathway involves the reaction of 2-methylbenzylamine with tetrahydrofuran-2-carbaldehyde to form an intermediate imine, which is then immediately reduced in situ to the desired secondary amine. This approach is superior to older methods, such as the direct alkylation of an amine with an alkyl halide, because it cleanly avoids the common problem of over-alkylation, which leads to difficult-to-separate tertiary amine byproducts.[3][4]

Q2: How do I choose the best reducing agent for this reaction?

A2: The choice of reducing agent is critical and depends on balancing reactivity with selectivity. The goal is to reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting aldehyde.[4]

  • Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can readily reduce the starting aldehyde to an alcohol, leading to lower yields of the desired amine.[1] It is best used in a two-step process where the imine is pre-formed before the reductant is added.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent.[2][4] It is particularly effective at reducing iminium ions, which are formed under the mildly acidic conditions (pH 4-5) optimal for imine formation.[4][5] Its reduced reactivity towards aldehydes and ketones makes it ideal for one-pot syntheses.[4][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Another excellent choice for one-pot reactions. It is a mild and selective reductant that is less toxic than NaBH₃CN and highly effective for a wide range of aldehydes and ketones.[2][7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsConsOptimal pHRecommended Use Case
Sodium Borohydride (NaBH₄) Inexpensive, powerful reductantCan reduce starting aldehyde, leading to side products[1]Neutral to slightly basicTwo-step procedures where imine formation is complete before addition
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls[4]Highly toxic (releases HCN upon acidification)4-6One-pot reactions where selectivity is paramount
Sodium Triacetoxyborohydride (STAB) Selective, non-toxic, commercially stableMore expensive than NaBH₄~5 (often used with AcOH)General-purpose one-pot reductive aminations; a safer alternative to NaBH₃CN[2][7]

Q3: Why is pH control so important for the imine formation step?

A3: The formation of the imine intermediate is an acid-catalyzed dehydration reaction, and its rate is highly pH-dependent.[8][9] An optimal pH, typically between 4.5 and 6, represents a crucial balance:

  • At high pH (>7): There is insufficient acid to effectively protonate the hydroxyl group of the hemiaminal intermediate, making water a poor leaving group and slowing the dehydration step.[8][9]

  • At low pH (<4): A significant portion of the starting amine (2-methylbenzylamine) becomes protonated to its non-nucleophilic ammonium salt (R-NH₃⁺). This drastically reduces the concentration of the active nucleophile, thereby inhibiting the initial attack on the carbonyl carbon.[10][11]

Therefore, maintaining the reaction in the "Goldilocks" pH zone of 4.5-6 is essential for maximizing the rate of imine formation and, consequently, the overall yield.[8][10]

Reaction Mechanism & Troubleshooting Workflow

The synthesis proceeds in two key stages. Understanding this pathway is fundamental to effective troubleshooting.

G reactant reactant intermediate intermediate product product A 2-Methylbenzylamine + Tetrahydrofuran-2-carbaldehyde B Hemiaminal Intermediate A->B 1. Nucleophilic Attack C Imine Intermediate (C=N bond formed) B->C 2. Dehydration H2O H₂O B->H2O D Final Product: This compound C->D 3. Reduction H_plus Acid Catalyst (e.g., AcOH) H_plus->B Catalyzes Dehydration Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->C Hydride Delivery

Caption: General reaction mechanism for reductive amination.

Troubleshooting Guide: Low or No Product Yield

This section provides a systematic approach to diagnosing and solving the most common issue in this synthesis: poor yield.

Troubleshooting start_node Low / No Product Yield Detected question_node question_node cause_node cause_node solution_node solution_node start start q1 Imine formation confirmed? (via TLC/NMR/GC-MS) start->q1 Start Diagnosis q2 Aldehyde starting material consumed? q1->q2 Yes cause1 Probable Cause: Inefficient Imine Formation q1->cause1 No q3 Imine intermediate remains in final mixture? q2->q3 Yes cause2 Probable Cause: Aldehyde Reduced to Alcohol q2->cause2 No solution1a Solution: Buffer reaction to pH 4.5-6 using a mild acid like acetic acid. cause1->solution1a Check pH solution1b Solution: Add a dehydrating agent (e.g., MgSO₄ or molecular sieves) to drive equilibrium. cause1->solution1b Remove Water cause3 Probable Cause: Ineffective Reduction q3->cause3 Yes cause4 Probable Cause: Workup/Purification Issue q3->cause4 No solution2 solution2 cause2->solution2 Solution: Switch to a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN). Ensure reductant is added after initial imine formation begins. solution3a Solution: Use fresh, anhydrous reducing agent. Ensure stoichiometry is correct (1.2-1.5 eq.). cause3->solution3a Check Reagent solution3b Solution: Reaction may be too cold. Allow to warm to room temperature or gently heat if necessary (e.g., to 40-50°C). cause3->solution3b Check Temp solution4 solution4 cause4->solution4 Solution: Ensure aqueous workup pH is basic to keep amine in freebase form for extraction. Review purification method (e.g., column chromatography conditions).

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Reductive Amination using STAB

This protocol provides a robust, self-validating method for the synthesis.

Materials:

  • 2-Methylbenzylamine

  • Tetrahydrofuran-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylbenzylamine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.1 eq.) to the solution.

  • pH Adjustment & Imine Formation: Add glacial acetic acid (1.2 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Causality Check: The acid catalyzes the dehydration required for imine formation. Monitoring by Thin Layer Chromatography (TLC) at this stage should show the consumption of the starting materials and the appearance of a new, intermediate spot for the imine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture.

    • Expert Insight: STAB is moisture-sensitive. Ensure it is handled quickly. The reaction may become slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction to completion using TLC or GC-MS, checking for the disappearance of the imine intermediate.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

    • Trustworthiness Check: The basic wash ensures the amine product is in its freebase form, maximizing its solubility in the organic solvent for efficient extraction.

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a silica gel plate. Draw a baseline in pencil.

  • Spotting: Spot three lanes:

    • Lane 1 (SM): A co-spot of both starting materials (2-methylbenzylamine and tetrahydrofuran-2-carbaldehyde).

    • Lane 2 (R): A sample of the reaction mixture.

    • Lane 3 (P): The product spot (if available from a previous run).

  • Elution: Develop the plate in an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under UV light (for the aromatic benzylamine) and then stain with an appropriate stain (e.g., potassium permanganate or ninhydrin) to visualize all spots.

  • Interpretation:

    • Successful Imine Formation: The starting material spots will diminish in intensity, and a new spot will appear (the imine).

    • Successful Reduction: The imine spot will disappear, and the final product spot will appear. The product should have a different Rf value from the starting materials and the imine.

References

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?. Available at: [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. Available at: [Link]

  • Chemistry LibreTexts. (2015). 16.10.1: Addition of 1º Amines to form Imines. Available at: [Link]

  • Grokipedia. (n.d.). Reductive amination. Available at: [Link]

  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Wordpress. (n.d.). Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for.... Available at: [Link]

  • ResearchGate. (2017). Reductive amination reaction temperature. Available at: [Link]

Sources

Technical Support Center: Purification of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles and aim to provide self-validating protocols for achieving high purity of your target compound.

Introduction

This compound is a secondary amine containing a chiral tetrahydrofuran moiety and a substituted benzyl group. Its purification can present several challenges due to its basic nature, potential for side-product formation during synthesis, and the presence of stereoisomers. This guide will walk you through common purification hurdles and provide robust solutions. The synthesis of this compound often involves the reductive amination of tetrahydrofuran-2-carboxaldehyde with 2-methylbenzylamine, a process that can lead to a mixture of products requiring careful separation.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Poor Separation and Tailing Peaks During Column Chromatography on Silica Gel

Question: I am trying to purify my compound using standard silica gel flash chromatography with a hexane/ethyl acetate gradient, but I'm observing significant peak tailing and poor separation from impurities. What is causing this and how can I fix it?

Answer:

This is a very common issue when purifying amines on standard silica gel.[3][4] The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel, which strongly interact with the basic amine functionality of your compound.[3][4] This acid-base interaction leads to several problems:

  • Irreversible Adsorption: A portion of your amine can get stuck on the column, leading to lower yields.

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.

  • Poor Resolution: The peak tailing significantly reduces the separation efficiency between your desired product and closely eluting impurities.

Solutions:

There are two primary strategies to counteract this issue: modifying the mobile phase or using a different stationary phase.

1. Mobile Phase Modification:

The most straightforward approach is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silanol groups.[3][4] This competing base will interact with the silica, minimizing the interaction with your target amine.

ModifierRecommended ConcentrationNotes
Triethylamine (TEA)0.1 - 1% (v/v)Most common choice. It is volatile and can be easily removed during solvent evaporation.
Ammonia (in Methanol)0.5 - 2% of a 7N solutionCan be very effective but requires careful handling due to its volatility and odor.
Pyridine0.1 - 0.5% (v/v)Less common due to its higher boiling point and strong odor.

Step-by-Step Protocol for Mobile Phase Modification:

  • Develop a TLC method: Use a standard hexane/ethyl acetate system and spot your crude mixture.

  • Add the modifier: Prepare a new developing solvent system with the addition of 0.5% triethylamine.

  • Compare the TLCs: You should observe a significant improvement in the spot shape (less streaking) and potentially better separation.

  • Optimize the gradient: Based on the TLC, run your flash chromatography using a hexane/ethyl acetate gradient, ensuring the modifier is present in the mobile phase throughout the run.

2. Alternative Stationary Phases:

If mobile phase modification is insufficient, consider using a stationary phase with a less acidic or basic character.

  • Amine-Functionalized Silica: This is an excellent option where the silica surface is covalently modified with aminopropyl groups.[3] These columns effectively mask the acidic silanols, leading to symmetrical peak shapes and improved separations for basic compounds without the need for mobile phase modifiers.[3]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica gel. Basic or neutral alumina can be effective for the purification of amines. However, alumina can sometimes be more reactive than silica, so it's essential to test for compound stability on a small scale first.

Issue 2: Presence of Unreacted Starting Materials

Question: My post-reaction mixture contains significant amounts of unreacted 2-methylbenzylamine and/or tetrahydrofuran-2-carboxaldehyde. How can I efficiently remove these?

Answer:

The removal of unreacted starting materials can often be achieved through a combination of liquid-liquid extraction and chromatography.

1. Removal of Unreacted 2-Methylbenzylamine (a primary amine):

  • Acidic Wash: Being a primary amine, 2-methylbenzylamine is more basic than your target secondary amine. You can exploit this difference in basicity.

    • Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or a pH 4-5 buffer).[5] The more basic primary amine will be protonated and extracted into the aqueous phase, while your less basic secondary amine will remain in the organic layer.

    • Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

2. Removal of Unreacted Tetrahydrofuran-2-carboxaldehyde:

  • Sodium Bisulfite Wash: Aldehydes can be removed by forming a water-soluble adduct with sodium bisulfite.

    • After dissolving the crude product in an organic solvent, wash with a saturated aqueous solution of sodium bisulfite.

    • Stir the biphasic mixture for 30-60 minutes to ensure complete reaction.

    • Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase.

    • Wash the organic layer with water and brine, then dry and concentrate.

Workflow for Removal of Starting Materials:

workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Dilute Acid (e.g., 1 M HCl) B->C D Separate Layers C->D E Aqueous Layer (Contains protonated 2-methylbenzylamine) D->E Extracts primary amine F Organic Layer D->F G Wash with NaHCO3 (aq) and Brine F->G H Dry and Concentrate G->H I Purified Product (Reduced primary amine) H->I

Caption: Liquid-liquid extraction workflow for removing primary amine impurities.

Issue 3: Difficulty with Crystallization/Recrystallization

Question: My purified this compound is an oil, and I am struggling to crystallize it. Are there any effective methods to obtain a solid product?

Answer:

Many secondary amines are oils at room temperature, which can make final purification by recrystallization challenging. A common and effective strategy is to form a crystalline salt, typically the hydrochloride (HCl) salt.[6][7]

Step-by-Step Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Dissolve the Amine: Dissolve your purified amine oil in a suitable anhydrous solvent. Diethyl ether or a mixture of diethyl ether and ethyl acetate are good starting points.

  • Add HCl: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether, which is commercially available) dropwise to the stirred amine solution.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. If it oils out, try adding a less polar co-solvent like hexane to induce precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Recrystallization: The crude salt can then be recrystallized. Common solvent systems for amine hydrochlorides include:

    • Methanol/diethyl ether

    • Ethanol/ethyl acetate

    • Isopropanol/hexane

    • Water (if the salt is sparingly soluble in cold water)[7]

    The general principle of recrystallization is to dissolve the solid in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.[8]

To regenerate the free amine from the salt:

  • Dissolve the purified hydrochloride salt in water.

  • Add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (pH > 10).

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer and concentrate to obtain the purified free amine.

Frequently Asked Questions (FAQs)

Q1: My synthesis was a reductive amination. What are the likely by-products I need to look out for?

A1: Reductive amination can lead to several by-products depending on the reaction conditions and the reducing agent used.[2][9]

  • Over-alkylation Product: If the starting amine was tetrahydrofurfurylamine and 2-methylbenzyl chloride, you might see some tertiary amine formation.

  • Reduced Aldehyde: The reducing agent can sometimes reduce the starting aldehyde (tetrahydrofuran-2-carboxaldehyde) to the corresponding alcohol (tetrahydrofurfuryl alcohol). This is more common with stronger reducing agents like sodium borohydride if the imine formation is slow.[10]

  • Starting Amine Dimer: Self-condensation of the starting amine can sometimes occur.

These impurities generally have different polarities and can be separated by column chromatography, often with the methods described in Issue 1 .

Q2: The tetrahydrofuran moiety in my starting material is chiral. Do I need to worry about diastereomers?

A2: Yes. If your starting tetrahydrofuran-2-carboxaldehyde is a racemic mixture (a 50:50 mix of R and S enantiomers), your final product will also be a racemic mixture of (R)-(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and (S)-(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. These are enantiomers and cannot be separated by standard achiral chromatography.

If your synthesis involves other chiral centers, you could form diastereomers. Diastereomers have different physical properties and can be separated by standard purification techniques like column chromatography or recrystallization. Chiral HPLC or SFC would be required to separate enantiomers.[11][12][13]

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase flash chromatography can be an excellent alternative, especially for polar amines.[4] For basic compounds like your amine, it is best to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide).[4] At a high pH, the amine will be in its neutral, free-base form, which is more hydrophobic and will be retained better on the C18 stationary phase, often leading to excellent separation.[4]

Reversed-Phase Purification Workflow:

RP_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification prep Dissolve Crude Product in minimal DMSO or MeOH load Load onto C18 Column prep->load elute Elute with Water/Acetonitrile Gradient (+ 0.1% TEA or NH4OH) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC/LC-MS collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Acetonitrile pool->evap extract Extract with Organic Solvent evap->extract dry Dry and Concentrate extract->dry final Pure Product dry->final

Caption: General workflow for reversed-phase purification of a basic amine.

Q4: Are there any non-chromatographic methods for purification?

A4: For large-scale purifications, avoiding chromatography is often desirable.[5] A buffer-assisted extraction procedure can be used to separate mixtures of primary, secondary, and tertiary amines based on their differing pKa values.[5] This involves a series of extractions at controlled pH values to selectively move different amines between an organic and an aqueous phase. While this requires more optimization for a specific mixture, it can be a powerful and scalable technique.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 839-843. [Link]

  • Google Patents. Purification of secondary alkyl amines. US3864402A.
  • Google Patents. Purification of primary aromatic amine hydrohalides of the benzene series. US1878970A.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Kazakevich, Y., & Farkas, T. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • ResearchGate. (2021, January 19). How do I recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Fraser-Reid, B., & Anderson, R. C. (1980). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 58(23), 2684-2689. [Link]

  • Google Patents. Recovery of amines from by-product chloride salts. US4670232A.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Organic Syntheses. 2-Hydroxyimino-2-phenylacetonitrile. [Link]

  • Finetech Industry Limited. This compound. [Link]

  • Royal Society of Chemistry. (2020). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • National Institutes of Health. (2019). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • National Institutes of Health. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

Sources

Technical Support Center: Crystallization of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this secondary amine. By explaining the causality behind experimental choices, this resource aims to provide you with the expertise to achieve high-purity crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: My purified this compound product is an oil at room temperature. How can I induce crystallization?

A1: It is not uncommon for purified amines, especially those with conformational flexibility, to present as oils or low-melting solids. The key is to overcome the kinetic barrier to nucleation. Here’s a systematic approach:

  • High-Purity Prerequisite: First, ensure the oil is of high purity (>98%). Impurities can significantly inhibit crystallization by disrupting lattice formation.[1][2][3] If necessary, repurify your compound using column chromatography. For secondary amines, using silica gel with a mobile phase containing a small percentage of triethylamine (e.g., 0.1-1%) can help prevent streaking and improve separation.

  • Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] Given the structure of this compound (a moderately polar compound), consider the following:

    • Single Solvents: Start with solvents of varying polarity. Good starting points include hexanes, ethyl acetate, isopropanol, and toluene.[5]

    • Solvent Pairs: If single solvents fail, a binary solvent system is often effective.[6] Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) at an elevated temperature until turbidity persists.[7] Then, add a drop or two of the good solvent to redissolve the oil and allow it to cool slowly.

  • Inducing Nucleation: If spontaneous crystallization does not occur upon cooling, several techniques can be employed:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a previously obtained crystal, add a tiny amount to the supersaturated solution to act as a template for crystal growth.

    • Ultrasonic Bath: Brief exposure to sonication can sometimes induce nucleation.

    • Reduced Temperature: If room temperature cooling is unsuccessful, gradually lower the temperature using an ice bath or a refrigerator (-20°C).[6][8]

Q2: I've tried multiple solvents, but my compound still "oils out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8][9] This typically happens under conditions of high supersaturation or when the boiling point of the solvent is higher than the melting point of the solute.[5][9]

  • Causality: The molecule has enough energy to come out of solution but not enough to arrange itself into an ordered crystal lattice. The resulting oil is often an impure, supercooled liquid.

  • Troubleshooting Strategies:

    • Reduce Supersaturation: The most effective solution is often to use more solvent to create a less concentrated solution. This slows down the rate of precipitation, giving the molecules more time to orient themselves into a crystal lattice.[10]

    • Solvent Choice Modification: Select a solvent with a lower boiling point.

    • Vigorous Agitation: If oiling begins, reheat the solution to redissolve the oil. As it cools again, stir vigorously at the point where oiling previously occurred. This can break up the oil into smaller droplets that may act as nuclei for crystallization.[9]

    • Salt Formation: Amines can often be readily crystallized as their corresponding salts (e.g., hydrochloride or acetate).[7][11] Dissolve the amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or a slight excess of acetic acid). The resulting salt is often more crystalline and less soluble than the free base. The free base can be regenerated after purification if necessary.

Q3: My crystallization yield is consistently low. How can I improve it?

A3: Low yield is a common issue that can often be rectified by optimizing your procedure.[10]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[10]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals and maximizes recovery. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.[9]

  • Mother Liquor Analysis: After filtration, check the mother liquor for remaining product. A simple way is to spot a small amount on a watch glass and let the solvent evaporate. If a significant amount of solid remains, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Advanced Troubleshooting

Q4: I've obtained crystals, but I suspect polymorphism. How can I control the crystalline form?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties like solubility and stability.[12][13][14][15][16]

  • Controlling Factors: The final crystal form is influenced by:

    • Solvent: Different solvents can favor the nucleation and growth of specific polymorphs. A systematic screen of various solvents is the primary method for discovering different polymorphs.

    • Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can dictate which polymorphic form is kinetically or thermodynamically favored.

    • Impurities: Even small amounts of impurities can inhibit the formation of one polymorph or act as a template for another.[1]

  • Characterization: To confirm polymorphism, you will need to use analytical techniques such as:

    • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying different crystal lattices.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and enthalpies of fusion.

    • Infrared (IR) Spectroscopy: Polymorphs can exhibit subtle differences in their IR spectra due to different intermolecular interactions in the solid state.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Preparation: Place approximately 10-20 mg of your purified oil into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexane, ethyl acetate, isopropanol, toluene, acetone, water) dropwise at room temperature until the oil dissolves. If it doesn't dissolve in about 1 mL, it's likely a poor solvent at room temperature.

  • Heating: For tubes where the oil dissolved, place them in a warm water bath and slowly evaporate the solvent until the solution becomes cloudy, indicating saturation. Then, add a few drops of the solvent to clarify the solution.

  • Cooling: For tubes where the oil did not dissolve at room temperature, heat them in a water bath to see if it dissolves. If it does, you have a potential crystallization solvent.

  • Observation: Allow all tubes to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Protocol 2: Crystallization from a Solvent/Anti-Solvent System

  • Dissolve the amine oil in a minimal amount of a "good" solvent (e.g., dichloromethane).

  • Warm the solution gently.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly turbid.

  • Add one or two drops of the "good" solvent to just clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed to lower temperatures.

Data Presentation

Table 1: Common Solvents for Crystallization of Amines

SolventPolarityBoiling Point (°C)Comments
HexaneNon-polar69Good as an anti-solvent or for non-polar amines.[5]
TolueneNon-polar111Can be effective, but high boiling point may lead to oiling out.[5]
Diethyl EtherLow35Highly volatile, good for precipitating salts.[5]
Ethyl AcetateMedium77A versatile solvent for many organic compounds.[4]
AcetoneMedium56Good solvent, but low boiling point can be a drawback.[4]
IsopropanolPolar82Can be effective for moderately polar amines.
EthanolPolar78Often a good choice for compounds with hydrogen bonding capabilities.[5]
WaterHigh100Generally not suitable for this compound unless as a salt.[4]
Visualizations

Troubleshooting_Workflow start Start: Purified Amine is an Oil purity_check Purity Check (>98%) start->purity_check solvent_screen Systematic Solvent Screening purity_check->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent Try first binary_solvent Binary Solvent System solvent_screen->binary_solvent If single fails oiling_out Issue: 'Oiling Out' single_solvent->oiling_out induce_nucleation Induce Nucleation (Scratch, Seed, Cool) single_solvent->induce_nucleation binary_solvent->oiling_out binary_solvent->induce_nucleation optimize Optimize Conditions (Less Solvent, Slow Cool) oiling_out->optimize Troubleshoot salt_formation Consider Salt Formation oiling_out->salt_formation Alternative success Crystals Obtained induce_nucleation->success low_yield Issue: Low Yield induce_nucleation->low_yield low_yield->optimize optimize->solvent_screen Re-attempt salt_formation->success

Caption: Troubleshooting workflow for amine crystallization.

References
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Flexi answers - How can an oil be recrystallized? | CK-12 Foundation.
  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level - Taylor & Francis Online. Available at: [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central. Available at: [Link]

  • The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystal polymorphism - Wikipedia. Available at: [Link]

  • Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds - MDPI. Available at: [Link]

  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. Available at: [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • How to recrystallize an oily compound? - ResearchGate. Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. Available at: [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents.
  • Recrystallization.
  • Recrystallization - Wired Chemist. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Crystallization Solvents.pdf.
  • Amine workup : r/Chempros - Reddit. Available at: [Link]

  • Benzyl(furan-2-ylmethyl)amine | C12H13NO | CID 39338 - PubChem. Available at: [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. Available at: [Link]

  • US3856795A - Process for preparation of secondary amines from tertiary amines - Google Patents.
  • Recrystallization and Crystallization.
  • Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID - PubChem - NIH. Available at: [Link]

  • 2-Methyltetrahydrofuran - Wikipedia. Available at: [Link]

Sources

Optimization of reaction conditions for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic challenges encountered during this procedure. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction to the Synthesis

The synthesis of this compound, a secondary amine, is most commonly and efficiently achieved through reductive amination. This powerful reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the desired amine.[1][2][3] In this specific case, the reaction proceeds between tetrahydrofurfurylamine and 2-methylbenzaldehyde.

This guide will walk you through the optimization of reaction conditions, troubleshooting common issues, and provide detailed protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most reliable and widely used method is a one-pot reductive amination.[1][4] This approach combines 2-methylbenzaldehyde and tetrahydrofurfurylamine in the presence of a selective reducing agent. The reaction first forms an intermediate imine, which is then immediately reduced to the final secondary amine product.[5][6]

Q2: Which reducing agent is optimal for this synthesis?

The choice of reducing agent is critical for the success of a one-pot reductive amination.[7] A mild and selective reducing agent is necessary to reduce the imine intermediate in the presence of the starting aldehyde.

  • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent. It is highly selective for imines over aldehydes, non-toxic, and effective under mildly acidic conditions.[7][8][9]

  • Acceptable Alternative: Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective for imines under mildly acidic conditions.[1][10][11] However, it is highly toxic and can generate hazardous cyanide byproducts during workup, so appropriate safety precautions are essential.[7][11]

  • Not Recommended for One-Pot Reactions: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce the starting 2-methylbenzaldehyde to 2-methylbenzyl alcohol, leading to a lower yield of the desired amine.[8][12] It is only suitable if the imine is pre-formed and isolated in a two-step process.[8]

Q3: Why is pH control important in this reaction?

Maintaining a mildly acidic pH (typically in the range of 4-6) is crucial for efficient imine formation.[5][12][13]

  • If the pH is too low (too acidic): The amine nucleophile (tetrahydrofurfurylamine) will be protonated to form an ammonium salt, rendering it non-nucleophilic and halting the initial condensation step.[10]

  • If the pH is too high (neutral or basic): The activation of the carbonyl group on 2-methylbenzaldehyde by protonation is insufficient, slowing down the rate of imine formation.[12]

Acetic acid is commonly used as a catalyst to maintain the optimal pH range.[9][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Incorrect pH As discussed in the FAQs, pH is critical for imine formation.Add a catalytic amount of acetic acid to the reaction mixture to maintain a pH between 4 and 6.
Inefficient Imine Formation Steric hindrance or electronic effects can slow down the condensation of the aldehyde and amine.Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C). Monitor the reaction progress by TLC or LC-MS.[12]
Premature Reduction of Aldehyde If using a non-selective reducing agent like NaBH₄ in a one-pot reaction, the starting aldehyde will be reduced to an alcohol.Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Decomposition of Reagents The aldehyde may have oxidized to carboxylic acid, or the reducing agent may have degraded due to moisture.Use freshly opened or properly stored reagents. NaBH(OAc)₃ is particularly sensitive to moisture.[8]
Problem 2: Presence of Significant Side Products

Common Side Products & Mitigation Strategies:

  • 2-Methylbenzyl Alcohol:

    • Cause: Reduction of the starting 2-methylbenzaldehyde.

    • Solution: This is a clear indication that your reducing agent is not selective enough. Use sodium triacetoxyborohydride (NaBH(OAc)₃) which shows excellent selectivity for the imine over the aldehyde.[9]

  • Over-alkylation Product (Tertiary Amine):

    • Cause: The newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.

    • Solution: This is generally less of an issue when using a 1:1 stoichiometry of the amine and aldehyde. If observed, try using a slight excess of the amine (e.g., 1.1 equivalents) to favor the formation of the secondary amine.

Problem 3: Difficulty in Product Purification

Challenges & Recommended Solutions:

  • Removal of Unreacted Starting Materials:

    • Tetrahydrofurfurylamine: Can be removed by an acidic wash (e.g., with 1M HCl). The amine will be protonated and move to the aqueous layer.

    • 2-Methylbenzaldehyde: Can be removed by forming a bisulfite adduct. Wash the organic layer with a saturated aqueous solution of sodium bisulfite.

  • Separation from Boron-Containing Byproducts:

    • Solution: After quenching the reaction, perform an aqueous workup. The boron salts are typically soluble in water and will be removed in the aqueous layer.

Experimental Workflow & Protocols

Visualizing the Workflow

Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Methylbenzaldehyde - Tetrahydrofurfurylamine - Solvent (e.g., DCE) acid Add Acetic Acid (catalytic amount) reagents->acid 1. stir Stir for 30-60 min (Imine Formation) acid->stir 2. add_reductant Add NaBH(OAc)₃ (portion-wise) stir->add_reductant 3. react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_reductant->react 4. quench Quench with sat. NaHCO₃ (aq) react->quench 5. extract Extract with Organic Solvent quench->extract 6. wash Wash Organic Layer (Brine) extract->wash 7. dry Dry (e.g., Na₂SO₄), Filter, Concentrate wash->dry 8. purify Purify by Column Chromatography dry->purify 9.

Caption: A typical workflow for the one-pot reductive amination synthesis.

Detailed Step-by-Step Protocol

This protocol is a general guideline for the direct reductive amination of 2-methylbenzaldehyde with tetrahydrofurfurylamine using sodium triacetoxyborohydride.

Materials:

  • 2-Methylbenzaldehyde

  • Tetrahydrofurfurylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • To a solution of 2-methylbenzaldehyde (1.0 eq) in DCE (or DCM), add tetrahydrofurfurylamine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.

Mechanistic Overview

The reductive amination process occurs in two main stages within the same pot.

Reductive Amination Mechanism cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction aldehyde 2-Methylbenzaldehyde protonated_aldehyde Protonated Aldehyde aldehyde->protonated_aldehyde + H⁺ amine Tetrahydrofurfurylamine hemiaminal Hemiaminal Intermediate amine->hemiaminal H_plus H⁺ (from Acetic Acid) reductant NaBH(OAc)₃ product This compound reductant->product protonated_aldehyde->hemiaminal + Tetrahydrofurfurylamine iminium Iminium Ion hemiaminal->iminium - H₂O iminium->product + Hydride (from NaBH(OAc)₃)

Caption: The two-stage mechanism of one-pot reductive amination.

References

  • PubMed. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chem-Station. Borch Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • NIH. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]

  • ResearchGate. Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. [Link]

  • NIH. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • ACS Publications. The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. [Link]

  • RSC Publishing. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • SpringerLink. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. [Link]

  • Green Chemistry (RSC Publishing). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. [Link]

Sources

Technical Support Center: Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient production of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two most common synthetic routes: Reductive Amination and N-Alkylation.

Reductive Amination Route

Reductive amination is a widely used method for the synthesis of secondary amines due to its high selectivity and milder reaction conditions compared to direct alkylation.[1][2][3] The reaction proceeds via the formation of an imine intermediate from 2-methylbenzaldehyde and tetrahydrofurfurylamine, which is then reduced in situ to the desired secondary amine.

Q1: My reductive amination reaction is sluggish or shows low conversion. What are the possible causes and how can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial condensation between the aldehyde and amine to form the imine is a reversible equilibrium.

    • Troubleshooting:

      • Water Removal: The formation of the imine releases water. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or using a Dean-Stark apparatus can drive the equilibrium towards the imine.

      • Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[4] However, be cautious with stronger acids as they can lead to unwanted side reactions, including ring-opening of the tetrahydrofuran moiety.

      • Steric Hindrance: 2-Methylbenzaldehyde possesses some steric hindrance from the ortho-methyl group, which can slow down the initial nucleophilic attack by the amine.[5][6][7] Increasing the reaction temperature or prolonging the reaction time before the addition of the reducing agent may be necessary.

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations as it is milder and more selective for the iminium ion over the aldehyde starting material.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde if not added carefully after sufficient imine formation.[1]

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions, as borohydride reagents are sensitive to moisture.

Q2: I am observing a significant amount of an impurity that I suspect is the unreacted imine intermediate. How can I confirm this and force the reaction to completion?

A2: The presence of the imine intermediate is a common issue.

  • Identification:

    • ¹H NMR Spectroscopy: The imine C-H proton will appear as a characteristic singlet downfield, typically in the range of δ 8.0-8.5 ppm. The benzylic protons of the desired product will be a singlet around δ 3.7-3.8 ppm, and the methylene protons adjacent to the nitrogen will also be in the δ 2.5-3.0 ppm region.

    • Mass Spectrometry (MS): The imine intermediate will have a molecular weight two units less than the final product due to the loss of two hydrogen atoms.

  • Troubleshooting:

    • Increase Reducing Agent Stoichiometry: Add an additional portion of the reducing agent (e.g., 0.3-0.5 equivalents of NaBH(OAc)₃) and allow the reaction to stir for a few more hours.

    • Optimize pH: The reduction of the iminium ion is often more efficient under slightly acidic conditions (pH 5-6). If the reaction is too neutral or basic, the rate of reduction may be slow. A small amount of acetic acid can be beneficial.

    • Sequential Reduction: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control and higher conversion.

Q3: I am concerned about the stability of the tetrahydrofuran ring under my reaction conditions. Could ring-opening be a side reaction?

A3: Yes, the tetrahydrofuran ring can be susceptible to ring-opening, particularly in the presence of strong acids or Lewis acids.

  • Mechanism of Ring Opening: Acid-catalyzed ring opening involves protonation of the ether oxygen, followed by nucleophilic attack by a suitable nucleophile (e.g., the amine or a conjugate base). This would lead to the formation of a butanol derivative, such as 4-((2-methylbenzyl)amino)butan-1-ol.

  • Identification of Ring-Opened Product:

    • ¹H NMR Spectroscopy: The appearance of a broad singlet corresponding to a primary alcohol (-CH₂OH) around δ 3.6 ppm and the disappearance of one of the characteristic tetrahydrofuran methylene proton signals would be indicative of ring-opening. The ¹H NMR spectrum of 4-amino-1-butanol shows the terminal CH₂OH protons at approximately 3.65 ppm.[8]

    • Mass Spectrometry (MS): The ring-opened product will have a molecular weight that is 18 units (H₂O) higher than the desired product if water is the nucleophile, or it will be an isomer of the starting material if the amine attacks intramolecularly.

  • Prevention:

    • Avoid Strong Acids: Use only catalytic amounts of weak acids like acetic acid for imine formation. Avoid strong acids such as HCl or H₂SO₄.

    • Lewis Acid-Free Conditions: Be mindful that some reducing agents or additives can have Lewis acidic character. Stick to well-established reductive amination conditions that do not employ strong Lewis acids.

N-Alkylation Route

Direct N-alkylation of tetrahydrofurfurylamine with a 2-methylbenzyl halide (e.g., chloride or bromide) is another common approach. This method involves a nucleophilic substitution (Sₙ2) reaction.

Q4: My N-alkylation reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A4: The most common side reaction in N-alkylation of primary amines is over-alkylation, leading to the formation of the tertiary amine, N,N-bis(2-methylbenzyl)tetrahydrofurfurylamine, and potentially the quaternary ammonium salt.[9][10]

  • Mechanism of Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly introduced alkyl group. This makes the product more reactive towards the alkylating agent than the starting material.[9]

  • Identification of Over-alkylated Product:

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the tertiary amine, you would observe two singlets for the two benzylic methylene groups, likely in the δ 3.5-4.0 ppm region, and the disappearance of the N-H proton signal.

    • Mass Spectrometry (MS): The tertiary amine will have a molecular weight corresponding to the addition of another 2-methylbenzyl group (an increase of 104.15 g/mol ).

  • Prevention:

    • Stoichiometric Control: Use a large excess of the primary amine (tetrahydrofurfurylamine), typically 3-5 equivalents, relative to the 2-methylbenzyl halide.[9] This statistically favors the reaction of the alkylating agent with the more abundant starting amine.

    • Slow Addition: Add the 2-methylbenzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, further favoring reaction with the excess primary amine.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.[11]

Q5: The N-alkylation reaction is not proceeding to completion, and I am left with unreacted starting materials. How can I improve the conversion?

A5: Incomplete conversion in N-alkylation can be due to several factors.

  • Insufficient Reactivity:

    • Troubleshooting:

      • Choice of Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using 2-methylbenzyl chloride and the reaction is slow, switching to 2-methylbenzyl bromide may improve the reaction rate.

      • Addition of a Catalyst: A catalytic amount of sodium or potassium iodide can be added to the reaction with an alkyl chloride or bromide. The iodide will displace the other halide in situ to form the more reactive alkyl iodide (Finkelstein reaction).

  • Base and Solvent Issues:

    • Troubleshooting:

      • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hydrohalic acid formed during the reaction. Ensure the base is of good quality and used in at least stoichiometric amounts.

      • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices for Sₙ2 reactions as they can solvate the cation of the base and leave the anion more nucleophilic.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for reductive amination.[2][12]

Materials:

  • Tetrahydrofurfurylamine (1.0 equiv.)

  • 2-Methylbenzaldehyde (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofurfurylamine (1.0 equiv.) and 2-methylbenzaldehyde (1.1 equiv.) to anhydrous DCM or DCE (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (e.g., 0.1 equiv.) can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Troubleshooting Summary for Reductive Amination

Problem Potential Cause Recommended Solution
Low ConversionInefficient imine formationAdd a dehydrating agent (e.g., MgSO₄); Use catalytic acetic acid; Increase reaction time/temperature before adding the reductant.
Ineffective reductionUse fresh, anhydrous NaBH(OAc)₃; Ensure slightly acidic conditions (pH 5-6).
Presence of Imine ImpurityIncomplete reductionAdd more reducing agent; Optimize pH; Switch to a two-step procedure.
Formation of Ring-Opened ProductPresence of strong acid or Lewis acidAvoid strong acids; Use a weak acid catalyst (acetic acid) sparingly.

Table 2: Troubleshooting Summary for N-Alkylation

Problem Potential Cause Recommended Solution
Over-alkylationProduct is more nucleophilic than starting amineUse a 3-5 fold excess of tetrahydrofurfurylamine; Add 2-methylbenzyl halide slowly; Lower the reaction temperature.
Low ConversionPoor leaving group on alkylating agentUse 2-methylbenzyl bromide instead of chloride; Add catalytic NaI or KI.
Ineffective base or solventUse a non-nucleophilic base (TEA, DIPEA); Use a polar aprotic solvent (ACN, DMF).

Visualizations

Reaction Pathways

cluster_RA Reductive Amination Pathway cluster_NA N-Alkylation Pathway RA_start 2-Methylbenzaldehyde + Tetrahydrofurfurylamine Imine Imine Intermediate RA_start->Imine + H₂O Product (2-Methyl-benzyl)-(tetrahydro- furan-2-ylmethyl)-amine Imine->Product + [H] (e.g., NaBH(OAc)₃) NA_start Tetrahydrofurfurylamine + 2-Methylbenzyl Halide NA_product (2-Methyl-benzyl)-(tetrahydro- furan-2-ylmethyl)-amine NA_start->NA_product + Base Over_product N,N-bis(2-methylbenzyl) tetrahydrofurfurylamine NA_product->Over_product + 2-Methylbenzyl Halide Start High level of over-alkylation detected? Check_Ratio Is [Amine]:[Alkyl Halide] ratio > 3:1? Start->Check_Ratio Yes Increase_Ratio Increase amine to 3-5 equivalents. Check_Ratio->Increase_Ratio No Check_Addition Is the alkyl halide added slowly? Check_Ratio->Check_Addition Yes Increase_Ratio->Check_Addition Slow_Addition Add alkyl halide dropwise over an extended period. Check_Addition->Slow_Addition No Check_Temp Is the reaction run at a low temperature? Check_Addition->Check_Temp Yes Slow_Addition->Check_Temp Lower_Temp Decrease the reaction temperature. Check_Temp->Lower_Temp No Success Over-alkylation minimized. Check_Temp->Success Yes Lower_Temp->Success

Caption: Decision tree for minimizing over-alkylation during N-alkylation.

References

  • Reis, C. A. M., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(12), 4754–4759. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Available from: [Link]

  • Reis, C. A. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]

  • Reis, C. A. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Request PDF. Available from: [Link]

  • Fomin, M. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available from: [Link]

  • Rueping, M., et al. (2011). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. (n.d.). CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-1-butanol. Available from: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]

  • ATB. (n.d.). 4-Amino-2-methylbenzaldehyde | C8H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of bis (Tetrahydrofurfuryl) Ether. Available from: [Link]

  • National Institutes of Health. (n.d.). Tetrahydrofurfurylamine. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Available from: [Link]

  • MDPI. (n.d.). N,N-bis(2-quinolinylmethyl)benzylamine. Available from: [Link]

  • Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the challenges associated with the poor aqueous solubility of this compound. Our approach is rooted in scientific principles to empower you to make informed decisions during your experiments.

Part 1: Root Cause Analysis of Poor Solubility

The poor aqueous solubility of this compound (CAS No: 356531-12-9) is multifactorial, stemming from its distinct chemical structure. Understanding these root causes is the first step toward developing an effective solubilization strategy.

Physicochemical Properties at a Glance:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 205.3 g/mol [1]The relatively large molecular size contributes to lower solubility.
pKa 8.71[1]As a weak base, its solubility is highly pH-dependent.
LogP 2.65450[1]The positive LogP value indicates moderate lipophilicity and poor water solubility.

The core of the solubility issue lies in the molecular structure, which features a non-polar 2-methylbenzyl group and a largely hydrophobic tetrahydrofuran ring. While the secondary amine group offers a site for hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to unfavorable interactions with water.

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.

Q1: My compound won't dissolve in aqueous buffers for my in vitro assay. What is the first thing I should try?

A1: The most direct approach is to leverage the basicity of the amine functional group by adjusting the pH of your aqueous buffer.

  • The "Why": The predicted pKa of the compound is 8.71[1]. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated) form. The protonated form, being charged, is significantly more soluble in water. By lowering the pH of the solution to at least two units below the pKa (i.e., pH ≤ 6.7), you can ensure that over 99% of the compound is in its more soluble, protonated state.

  • Actionable Advice:

    • Prepare your desired buffer (e.g., PBS, Tris).

    • Slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH to a range of 4.5 to 6.5.

    • Attempt to dissolve the compound in the pH-adjusted buffer.

  • Self-Validation: You should observe a significant increase in solubility as the pH is lowered. If solubility is still insufficient, consider other strategies, but pH adjustment is the most fundamental first step.

Q2: I've tried adjusting the pH, but I'm still not reaching my target concentration. What's my next step?

A2: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents.

  • The "Why": Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This "solvent blending" makes the environment more favorable for dissolving lipophilic compounds like yours (LogP ~2.65)[1].

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), such as PEG 400[2]

    • Dimethyl sulfoxide (DMSO) - Use with caution and be mindful of its potential effects on your experimental system.

  • Actionable Advice:

    • Prepare a stock solution of your compound in a co-solvent at a high concentration.

    • Add the co-solvent stock solution dropwise to your pH-adjusted aqueous buffer while vortexing to avoid precipitation.

    • Aim for the lowest effective concentration of the co-solvent to minimize potential artifacts in your experiment.

Q3: Are there other formulation approaches I can use to improve solubility for oral or parenteral administration?

A3: Absolutely. For more advanced formulation needs, consider the use of surfactants, cyclodextrins, or creating a solid dispersion.

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[2]

    • Examples: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS).[2]

    • Best For: Formulations where micellar solubilization is desired.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[2][3]

    • Examples: α-cyclodextrin, β-cyclodextrin, and hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]

    • Best For: Creating stable, soluble complexes.

  • Solid Dispersions: In this approach, the drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[3]

    • Best For: Solid dosage form development.

Q4: How can I form a salt of this compound to improve its solubility and handling?

A4: Salt formation is an excellent strategy for basic compounds. The hydrochloride salt is a common and effective choice.

  • The "Why": Converting the free base to a salt form introduces ionic character, which dramatically increases aqueous solubility and can also improve the compound's stability and handling properties.

  • Actionable Advice: A simplified laboratory-scale procedure involves dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a stoichiometric amount of an acid (e.g., HCl in ether). The salt will often precipitate out of the solution and can be collected by filtration.

Part 3: Experimental Protocols & Visualization

Protocol 1: pH-Dependent Solubility Determination

This protocol will allow you to quantitatively assess the impact of pH on the solubility of your compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffers.

Protocol 2: Co-Solvent Solubility Enhancement

This protocol helps in identifying an effective co-solvent system.

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Stock Solutions: Prepare a high-concentration stock solution of the compound in each co-solvent.

  • Titration: In separate vials, place a known volume of your primary aqueous buffer (pH-adjusted as determined in Protocol 1).

  • Incremental Addition: Add the co-solvent stock solution in small increments to the aqueous buffer, vortexing after each addition.

  • Observation: Note the volume of co-solvent stock added at the first sign of persistent precipitation.

  • Comparison: The co-solvent that allows for the highest concentration of the compound before precipitation is the most effective.

Visualization of the Decision-Making Workflow for Solubilization

The following flowchart illustrates a logical progression for addressing the poor solubility of this compound.

Solubility_Workflow cluster_advanced start Start: Poorly Soluble Compound ph_adjust Adjust pH to < 6.7 (Target: Protonation) start->ph_adjust is_soluble_ph Is solubility sufficient? ph_adjust->is_soluble_ph cosolvent Introduce Co-solvents (e.g., PG, PEG 400, Ethanol) is_soluble_ph->cosolvent No end Target Concentration Achieved is_soluble_ph->end Yes is_soluble_cosolvent Is solubility sufficient? cosolvent->is_soluble_cosolvent advanced Advanced Formulation Strategies is_soluble_cosolvent->advanced No is_soluble_cosolvent->end Yes surfactants Surfactants (e.g., Tween 80) advanced->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrins solid_dispersion Solid Dispersions advanced->solid_dispersion

Caption: Decision workflow for enhancing the solubility of the target amine.

References

  • Solubilizer Excipients. Protheragen. Available at: [Link]

  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13(6), 28-35. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What is this compound and what are its potential applications?

    • What are the primary factors that can cause the degradation of this compound?

    • How should I properly store this compound to ensure its long-term stability?

    • I suspect my sample has degraded. What are the initial signs I should look for?

  • Troubleshooting Guide: Investigating Degradation

    • Issue: Unexpected peaks appear in my chromatogram after sample preparation.

    • Issue: Loss of potency or inconsistent results in my assays.

  • Protocols for Stability Assessment

    • Protocol 1: Forced Degradation Study Workflow

    • Protocol 2: Analytical Method Selection for Degradation Product Analysis

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound, with the molecular formula C₁₃H₁₉NO, is a secondary amine containing a benzyl group and a tetrahydrofuran moiety.[1][2][3][4] Its structure suggests potential utility in medicinal chemistry and materials science. The secondary amine is a common functional group in many biologically active compounds, and the tetrahydrofuran ring can influence solubility and receptor binding. The 2-methylbenzyl group adds lipophilicity and steric bulk, which can modulate the compound's pharmacological properties.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound can be attributed to several factors, primarily related to its secondary amine and tetrahydrofuran functionalities. The main degradation pathways are likely to be:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of nitrones, hydroxylamines, or cleavage of the C-N bonds.[5][6] The benzylic position is also prone to oxidation. This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal ions.[7]

  • Acid/Base Hydrolysis: While the amine itself is basic, extreme pH conditions can promote degradation. The ether linkage in the tetrahydrofuran ring can be susceptible to cleavage under strong acidic conditions.[5][8]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[9][10] This is a critical consideration during synthesis, purification (e.g., distillation), and long-term storage at elevated temperatures.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation.

Q3: How should I properly store this compound to ensure its long-term stability?

Proper storage is the most critical step in preventing degradation. Based on general guidelines for amine storage, the following conditions are recommended:[11][12][13][14]

ParameterRecommended ConditionRationale
Temperature Store at or below room temperature, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical reactions, including oxidation and thermal decomposition.[11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen, thereby preventing oxidative degradation.[7]
Light Protect from light by using amber vials or storing in a dark place.Prevents photodegradation.
Moisture Store in a dry environment, in a tightly sealed container.Amines can be hygroscopic, and moisture can facilitate hydrolytic degradation pathways.[5][11]
Container Use high-density polyethylene (HDPE) or glass containers.These materials are generally inert and do not react with amines.[11]
Incompatibilities Store separately from strong acids, oxidizing agents, and aldehydes/ketones.Prevents direct chemical reactions that would degrade the compound.[12]
Q4: I suspect my sample has degraded. What are the initial signs I should look for?

Visual inspection and analytical characterization are key to identifying potential degradation:

  • Visual Changes: Discoloration (e.g., yellowing or browning), changes in physical state (e.g., from a clear oil to a viscous or solid material), or the formation of precipitates.

  • Analytical Evidence:

    • Chromatography (HPLC, GC): The appearance of new peaks in the chromatogram or a decrease in the peak area of the main compound.

    • Mass Spectrometry (MS): Detection of ions corresponding to potential degradation products (e.g., oxidized species, cleavage products).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals or changes in the integration of existing signals.

Troubleshooting Guide: Investigating Degradation

This section addresses common issues encountered during experiments that may be indicative of compound degradation.

Issue: Unexpected peaks appear in my chromatogram after sample preparation.
  • Possible Cause 1: Solvent-Induced Degradation. The solvent used for sample preparation may be causing degradation. For example, acidic or chlorinated solvents might react with the amine.

    • Troubleshooting Step: Prepare a fresh sample in a high-purity, neutral, and aprotic solvent (e.g., acetonitrile or high-purity methanol) and analyze it immediately. Compare the chromatogram to the one obtained with the original solvent.

  • Possible Cause 2: On-Column Degradation. The stationary phase of the chromatography column (e.g., residual silanols on a silica-based column) could be interacting with the amine.

    • Troubleshooting Step: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). Alternatively, add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column.

  • Possible Cause 3: Thermal Degradation in the Injector (GC). If using Gas Chromatography, the high temperature of the injector port can cause thermal degradation of the analyte.

    • Troubleshooting Step: Lower the injector temperature in increments to find the lowest possible temperature that still allows for efficient volatilization.

Logical Flow for Troubleshooting Unexpected Chromatographic Peaks

start Unexpected Peaks in Chromatogram cause1 Solvent-Induced Degradation? start->cause1 step1 Prepare sample in fresh, inert solvent (e.g., ACN). Analyze immediately. cause1->step1 result1 Peaks disappear? step1->result1 cause2 On-Column Degradation? result1->cause2 No conclusion Degradation source identified. Optimize analytical method. result1->conclusion Yes step2 Use end-capped column or add competing amine to mobile phase. cause2->step2 result2 Peaks disappear? step2->result2 cause3 Thermal Degradation (GC Injector)? result2->cause3 No result2->conclusion Yes step3 Lower injector temperature. cause3->step3 result3 Peaks disappear? step3->result3 result3->conclusion Yes

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Issue: Loss of potency or inconsistent results in my assays.
  • Possible Cause 1: Degradation During Storage. The compound may have degraded in the stock solution or as a solid due to improper storage.

    • Troubleshooting Step: Prepare a fresh stock solution from a new or properly stored batch of the solid compound. Re-run the assay and compare the results. It is good practice to qualify your reference standard periodically.

  • Possible Cause 2: Degradation in Assay Buffer. The pH, temperature, or components of your assay buffer could be causing the compound to degrade over the course of the experiment.

    • Troubleshooting Step: Perform a time-course experiment. Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure) and analyze samples at different time points by HPLC to check for a decrease in the parent compound peak and the appearance of degradation products.

Protocols for Stability Assessment

To proactively understand the stability of this compound, a forced degradation study is essential.[15][16] This will help identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study Workflow

Objective: To identify the degradation pathways of the compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions. The goal is to achieve 10-20% degradation.[16]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradants.

Forced Degradation Experimental Workflow

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo control Unstressed Control start->control analysis Analyze all samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Analytical Method Selection for Degradation Product Analysis

Objective: To select an appropriate analytical technique to separate and identify the parent compound from its potential degradation products.

Recommended Primary Technique: HPLC-UV/MS

  • Rationale: High-Performance Liquid Chromatography (HPLC) is excellent for separating non-volatile and semi-volatile compounds.[17][18] A UV detector provides quantitative data, while a Mass Spectrometry (MS) detector provides mass information for structural elucidation of unknown degradation products.[9][19]

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
UV Detection 220 nm and 254 nm
MS Detector Electrospray Ionization (ESI) in positive mode

Alternative and Complementary Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if volatile degradation products are expected.[17][20]

  • Ion Chromatography (IC): Can be used to detect and quantify small ionic degradation products.[9][17]

References

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ResearchGate. (2021, January).
  • LSABM. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • MedCrave online. (2016, December 14).
  • Benchchem. (n.d.). This compound | 356531-12-9.
  • BioProcess International. (n.d.).
  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Academic Journals. (2025, August 8).
  • ACS Omega. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • ResearchGate. (2025, August 6).
  • University of St Andrews. (n.d.).
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • MDPI. (n.d.). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant.
  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • Matrix Scientific. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890.
  • Santa Cruz Biotechnology. (n.d.). (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | CAS 356530-65-9.
  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Eawag. (1997, December 4).
  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development.
  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture.

Sources

Technical Support Center: Chiral Separation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This resource is designed for researchers, chromatographers, and drug development professionals to provide field-proven insights and systematic troubleshooting for this specific chiral analysis. The methodologies and advice provided herein are grounded in established chromatographic principles to ensure robust and reproducible results.

Strategic Approach to Method Development

The successful chiral separation of any compound, including this compound, relies on a systematic screening process.[1] The target analyte is a secondary amine, a class of compounds known for potential challenges such as peak tailing on silica-based columns.[2] Therefore, the method development strategy must account for both chiral recognition and good chromatographic peak shape.

The workflow below outlines a logical progression from initial column and mobile phase screening to final method optimization.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization start Define Analyte Properties: - Secondary Amine - Aromatic & THF moieties csp_select Select Polysaccharide CSPs (e.g., Amylose, Cellulose derivatives) CHIRALPAK® IA, IB, IC, AD, etc. start->csp_select mp_select Screen Mobile Phases: 1. Normal Phase (Hexane/Alcohol) 2. Polar Organic (Acetonitrile/Alcohol) csp_select->mp_select additive Incorporate Basic Additive (0.1% DEA or TEA) to suppress silanol interactions. mp_select->additive screen_run Execute Screening Runs additive->screen_run eval Evaluate Results: - Any separation? - Peak shape? - Retention time? screen_run->eval no_sep No Separation: Try different CSP or radically different mobile phase. eval->no_sep opt_res Optimize Resolution (Rs): - Adjust Alcohol % (co-solvent) - Modify Additive Concentration - Change Alcohol Type (IPA, EtOH) - Adjust Temperature eval->opt_res Partial Separation no_sep->csp_select Re-screen opt_flow Optimize Flow Rate & Run Time opt_res->opt_flow final Final Validated Method opt_flow->final Troubleshooting start Poor Resolution (Rs < 1.5) q1 Is peak shape acceptable (Tailing Factor < 1.5)? start->q1 fix_tailing Address Peak Tailing First: - Increase basic additive % - Check sample solvent q1->fix_tailing No opt_mp Optimize Mobile Phase Selectivity q1->opt_mp Yes fix_tailing->opt_mp step1 1. Adjust alcohol % (e.g., IPA from 10% -> 15%) opt_mp->step1 step2 2. Change alcohol type (e.g., IPA -> EtOH) step1->step2 step3 3. Adjust Temperature (e.g., 25°C -> 15°C) step2->step3 step4 4. Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) step3->step4 success Resolution Improved (Rs >= 1.5) step4->success

Caption: Troubleshooting flowchart for poor resolution.

Frequently Asked Questions (FAQs)

Q: Which type of chiral column is best for this compound? A: There is no single "best" column, and screening is always recommended. [3]However, for amines, polysaccharide-based CSPs are the most successful and versatile class. [2][4]Start by screening columns like Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based), as they offer complementary selectivities. Immobilized versions (e.g., Chiralpak IA/IB/IC) are highly recommended for method development due to their solvent robustness. [5] Q: Why is a basic additive like DEA necessary? A: The target analyte is a secondary amine, which is basic. The stationary phase is typically based on silica gel, which contains residual acidic silanol groups (-Si-OH). The basic amine can interact strongly and non-specifically with these silanols, leading to severe peak tailing and poor chromatography. A small amount of a competing base, like DEA, is added to the mobile phase to neutralize these active sites, ensuring that the separation is governed by the desired chiral interactions with the CSP, not by achiral silanol interactions. [2] Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A: Yes, SFC is an excellent alternative to HPLC for chiral amine separations. It often provides faster analysis times, reduced solvent consumption, and can sometimes yield superior peak symmetry for basic compounds compared to normal-phase HPLC. [6]A typical SFC screening mobile phase would be CO2 with a methanol modifier containing additives like DEA or TFA. [6] Q: My column performance has degraded over time. Can it be regenerated? A: It depends on the column type.

  • Immobilized CSPs (e.g., Chiralpak IA, IB, IC): These are very robust. If performance degrades due to contamination, they can often be regenerated by flushing with strong solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Always consult the column's specific instruction manual for the correct regeneration protocol. [5]* Coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H): These columns are less robust. The chiral selector is physically coated onto the silica and can be irreversibly damaged by certain "forbidden" solvents (like THF, DCM, DMSO). [7]Regeneration is limited to flushing with a strong, allowed solvent, typically 2-propanol or ethanol. If selectivity is lost due to exposure to a forbidden solvent, the column is likely permanently damaged. [5][7]

Recommended Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the separation using a common polysaccharide column.

1. Materials and Equipment:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: this compound racemate.

2. Mobile Phase Preparation (Normal Phase):

  • Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) .

  • To prepare 1 L: Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

3. Sample Preparation:

  • Prepare a stock solution of the racemic amine at 1.0 mg/mL in Isopropanol.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL. Note: Always dissolve the sample in the mobile phase to ensure compatibility and good peak shape.

4. HPLC Method Parameters:

ParameterRecommended Setting
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / IPA / DEA (85:15:0.1)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 220 nm or 254 nm
Run Time ~20 minutes (adjust as needed)

5. System Equilibration and Suitability:

  • Flush the column with the mobile phase at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min.

  • Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the sample. The system is suitable if the relative standard deviation (%RSD) for retention time is < 1.0% and for peak area is < 2.0%. The resolution (Rs) between the enantiomers should be ≥ 1.5.

6. Data Acquisition and Analysis:

  • Inject the sample and acquire the chromatogram.

  • Identify and integrate the two enantiomer peaks.

  • Calculate resolution (Rs), selectivity (α), and enantiomeric excess (%ee) as required.

References

  • Stadler, R., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Rao, R. N., & Nagaraju, D. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • He, J., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Organic Letters. [Link]

  • Chiral Technologies (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • Phenomenex (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Faigl, F., et al. (2007). Nonlinear chiral interactions in resolutions with benzylamine derivatives. Chirality, 19(1), 1-4. [Link]

  • Devasoori, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Martynow, J., et al. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]

Sources

Technical Support Center: Refining the Workup of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workup of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and how does this impact the workup procedure?

A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination.[1][2][3] This reaction involves the condensation of 2-methylbenzaldehyde and tetrahydrofurfurylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4][5][6]

The choice of reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), significantly influences the workup.[5][7][8] For instance, the use of NaBH₃CN is effective at a slightly acidic pH, which helps to minimize the reduction of the starting aldehyde.[5][9] However, it's crucial to consider that this reagent can produce toxic cyanide byproducts, necessitating a careful quenching and extraction procedure.[9]

Q2: What are the key structural features of this compound that I should consider during purification?

A2: The structure of this compound, with a molecular weight of 205.3 g/mol , presents a combination of functionalities that dictate its behavior during workup and purification.[1] Key features include:

  • A basic secondary amine: This allows for manipulation of its solubility through pH adjustment. Protonation under acidic conditions makes the amine water-soluble, facilitating its separation from non-basic impurities.[10][11]

  • An aromatic benzyl group: This imparts a degree of lipophilicity, making the compound soluble in many organic solvents.

  • A polar tetrahydrofuran (THF) moiety: The ether linkage in the THF ring adds polarity to the molecule.

  • An ortho-methyl group: This substitution on the benzyl ring can introduce steric hindrance, potentially influencing its interaction with chromatography stationary phases.[1]

The interplay of these features means the compound is not excessively polar or nonpolar, which can sometimes make sharp separations challenging.

Troubleshooting Guide: Experimental Workup & Purification

This section addresses specific issues that may arise during the workup and purification of this compound.

Issue 1: Emulsion Formation During Aqueous Workup

Q: I'm observing a persistent emulsion at the aqueous-organic interface during my extraction. How can I resolve this?

A: Emulsion formation is a common issue when working with amines that have surfactant-like properties. The combination of a lipophilic benzyl group and a polar amine/THF head can lead to the stabilization of emulsions.

Solutions:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.

  • Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets that form the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity, such as hexane or heptane, to the organic phase. This can alter the interfacial tension and help to resolve the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective method to separate the layers.

Issue 2: Difficulty Removing Unreacted Starting Materials

Q: My crude product shows significant contamination with unreacted 2-methylbenzaldehyde and/or tetrahydrofurfurylamine. How can I efficiently remove these?

A: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. A targeted acid-base extraction is the most effective strategy here.

Workflow for Separation of Components:

Workup_Flowchart crude Crude Reaction Mixture (Product, Aldehyde, Amine) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_acid Wash with 1M HCl (aq) (Protonates Amines) dissolve->wash_acid organic1 Organic Layer (Product-HCl, Aldehyde) wash_acid->organic1 Organic Phase aqueous1 Aqueous Layer (Starting Amine-HCl) wash_acid->aqueous1 Aqueous Phase wash_base Wash Organic Layer with 1M NaOH (aq) (Removes Acidic Impurities) organic1->wash_base basify Basify Aqueous Layer with NaOH (Deprotonates Amine) aqueous1->basify extract_amine Extract with Ethyl Acetate basify->extract_amine organic2 Organic Layer (Recovered Starting Amine) extract_amine->organic2 dry Dry Organic Layer (Na2SO4) wash_base->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Product (May require chromatography) concentrate->final_product

Caption: Acid-base extraction workflow for purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Extract the organic layer with 1M hydrochloric acid. The target product and any unreacted tetrahydrofurfurylamine will be protonated and move into the aqueous layer. The unreacted 2-methylbenzaldehyde will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the aldehyde can be discarded or the solvent recovered.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, until the pH is >10. This will deprotonate the amines, causing them to precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane. The deprotonated amines (product and starting material) will now be in the organic layer.

  • Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine mixture, now free of the aldehyde.

Further purification to separate the product from the starting amine may require column chromatography.

Issue 3: Product Streaking on Silica Gel TLC/Column Chromatography

Q: My product streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What can I do to improve this?

A: The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor resolution.

Solutions:

  • Basified Silica/Solvent System:

    • Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). This will compete with your product for the acidic sites on the silica, leading to sharper bands.

    • Alternatively, you can use silica gel that has been pre-treated with a base.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a mobile phase such as water/acetonitrile or water/methanol can be very effective, especially for polar amines.[12]

Recommended Chromatography Conditions:

Stationary PhaseMobile Phase SystemModifierRationale
Silica GelHexane/Ethyl Acetate1% TriethylamineNeutralizes acidic sites on silica, reducing tailing.
Basic AluminaHexane/Ethyl AcetateNoneBasic stationary phase is compatible with basic analytes.
C18 Reversed-PhaseAcetonitrile/Water0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid acts as an ion-pairing agent, improving peak shape. The product is collected as the corresponding salt.

Analytical Characterization: What to Expect

Q: How can I confirm the purity and identity of my final product?

A: A combination of chromatographic and spectroscopic techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of your compound (205.3 g/mol ).[13] Be cautious with the choice of injection solvent; methanol can sometimes lead to methylation of secondary amines in the hot injector port.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a more accurate assessment of purity. A reversed-phase method on a C18 column is a good starting point.[15] Derivatization may be necessary for UV detection if the compound's chromophore is weak.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals include:

    • A singlet for the ortho-methyl group protons (~2.3 ppm).

    • Signals for the tetrahydrofuran protons (~3.5-4.0 ppm).[1]

    • A broad singlet for the N-H proton.

    • Aromatic protons in the 7.0-7.3 ppm region.

    • Signals for the benzylic and furfuryl CH₂ groups.

Expected Analytical Data Summary:

TechniqueExpected ResultCommon Pitfall/Consideration
GC-MS Molecular Ion Peak (M⁺) at m/z = 205Potential for on-column degradation or side reactions with injection solvent.[14]
¹H NMR Characteristic peaks for methyl, THF, aromatic, and benzylic protons.The N-H proton signal may be broad and its chemical shift can vary with solvent and concentration.
¹³C NMR Correct number of signals corresponding to the 13 unique carbon atoms.-
HPLC A single major peak indicating high purity.Peak tailing may occur if the mobile phase is not optimized.[15]

References

  • J. Chromatogr. Sci. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. 30(10), 399-404. Available from: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

  • Journal of Environmental Sciences. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. 85, 137-145. Available from: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. Available from: [Link]

  • Molecules. (2020). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. 25(21), 5036. Available from: [Link]

  • Reddit. r/Chempros - Amine workup. Available from: [Link]

  • Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. 6, 2038-2045. Available from: [Link]

  • University of Rochester. Workup: Amines. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • PubChem. Benzyl(furan-2-ylmethyl)amine. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • PubChem. Furan-2-ylmethyl-(2-methyl-benzyl)-amine. Available from: [Link]

  • SpringerLink. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available from: [Link]

  • Myers Group, Harvard University. C-N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • PNAS. Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. Available from: [Link]

  • Google Patents. US3864402A - Purification of secondary alkyl amines.
  • NC State University Libraries. 12. Chapter 12 Solutions to Problems - Amines and Heterocycles. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. This guide provides an in-depth technical comparison of the efficacy of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and its structurally similar analogs. By synthesizing available experimental data and established biochemical principles, this document aims to offer a clear perspective on the structure-activity relationships and potential applications of this promising class of compounds.

Introduction: A Scaffold of Therapeutic Interest

The core structure, a benzyl group linked to a tetrahydrofuran-2-ylmethyl-amine moiety, represents a versatile scaffold with potential interactions with various biological targets. The parent compound, this compound, has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] This guide will focus on a comparative analysis of this compound with its analogs, primarily through the lens of their inhibitory activity against Monoamine Oxidases (MAOs), a key enzyme class implicated in neurological disorders.

The analogs under consideration feature substitutions on the benzyl ring, which can significantly influence their electronic properties, lipophilicity, and steric profile, thereby altering their biological efficacy. The compounds discussed in this guide are:

  • This compound (the primary compound)

  • (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

  • (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

  • (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Primary Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2][3][4][5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.

  • MAO-A inhibitors are primarily used in the treatment of depression and anxiety.

  • MAO-B inhibitors are predominantly employed in the management of Parkinson's disease and Alzheimer's disease.[3][4][5]

Benzylamine itself is a substrate for MAO-B.[2][6] However, substitutions on the benzyl ring can transform the molecule into a potent inhibitor of MAO.[7] The tetrahydrofuran moiety in the target compounds can also play a crucial role in binding to the enzyme's active site.

Signaling Pathway of MAO in Neurotransmission

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO-A / MAO-B Dopamine->MAO Degradation Serotonin Serotonin Serotonin->VMAT2 Uptake Serotonin->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Neurotransmitter Vesicle->Neurotransmitter Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Receptors Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor (2-Methyl-benzyl)- (tetrahydro-furan-2-ylmethyl)-amine & Analogs Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) role in neurotransmitter degradation and the point of intervention for the investigated inhibitors.

Comparative Efficacy Analysis

Disclaimer: The following data is collated from different sources and should be interpreted with caution, as experimental conditions may vary.

Compound/Analog TypeTargetIC50 (µM)Selectivity Index (SI)Source
Benzylamine-Sulfonamide Derivatives
Compound 4iMAO-B0.041 ± 0.001High[6]
Compound 4tMAO-B0.065 ± 0.002High[6]
Pyridazinobenzylpiperidine Derivatives
Compound S5 (3-Cl)MAO-B0.20319.04[8]
Compound S15MAO-A3.691-[8]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
Compound 2d (para-F)MAO-A1.38Selective for MAO-A[9]
Compound 2j (para-Br)MAO-A2.48Selective for MAO-A[9]

From this data and established SAR principles, we can extrapolate the following for our compounds of interest:

  • Effect of Methyl Group (2-Methyl and 3-Methyl analogs): The position of the methyl group is likely to influence selectivity and potency. Generally, small alkyl groups on the benzyl ring can enhance binding to the hydrophobic cavity of the MAO active site.

  • Effect of Chloro Group (2-Chloro analog): Halogen substitutions, such as chlorine, can increase the inhibitory potency of benzylamine derivatives.[7] The 2-chloro analog is therefore expected to be a more potent MAO inhibitor than the parent 2-methyl compound.

  • Effect of Methoxy Groups (2,3-Dimethoxy analog): Methoxy groups can modulate both the electronic and steric properties of the molecule. Their impact on MAO inhibition would depend on their specific interactions within the enzyme's active site.

Structure-Activity Relationship (SAR)

The efficacy of benzylamine derivatives as MAO inhibitors is highly dependent on the nature and position of substituents on the aromatic ring.

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Benzyl Ring Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Benzyl-(tetrahydro-furan-2-ylmethyl)-amine Methyl Methyl (2- or 3-position) Core->Methyl Chloro Chloro (2-position) Core->Chloro Dimethoxy Dimethoxy (2,3-positions) Core->Dimethoxy Electronics Electronic Effects (Inductive, Resonance) Methyl->Electronics Sterics Steric Hindrance Methyl->Sterics Lipophilicity Lipophilicity (logP) Methyl->Lipophilicity Chloro->Electronics Chloro->Sterics Chloro->Lipophilicity Dimethoxy->Electronics Dimethoxy->Sterics Dimethoxy->Lipophilicity Potency Inhibitory Potency (IC50) Electronics->Potency Selectivity MAO-A vs. MAO-B Selectivity Electronics->Selectivity Sterics->Potency Sterics->Selectivity Lipophilicity->Potency Lipophilicity->Selectivity

Caption: Logical relationship between the core scaffold, substituents, physicochemical properties, and resulting biological activity.

Other Potential Biological Activities

While MAO inhibition appears to be a primary mechanism of action for this class of compounds, it is important to consider other potential therapeutic applications.

  • Anticancer Activity: Benzylamine derivatives have been investigated for their anticancer properties. For instance, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has shown significant cytotoxic effects against leukemia cells.[10][11] The anticancer activity of these compounds can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[10]

  • Antimicrobial Activity: The furan moiety, present in the tetrahydrofuran ring of the target compounds, is a common structural motif in molecules with antimicrobial properties. Salinomycin N-benzyl amides have demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12]

Experimental Protocols: In Vitro MAO Inhibition Assay

To provide a practical framework for researchers, a detailed protocol for an in vitro MAO inhibition assay is outlined below. This protocol is a synthesis of standard methods described in the literature.

Objective

To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials
  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

  • Test compounds dissolved in DMSO

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplates (UV-transparent)

  • Microplate reader capable of measuring absorbance at 316 nm (for kynuramine) or 250 nm (for benzylamine)

Experimental Workflow

MAO_Assay_Workflow A Prepare Reagents: - Enzyme (MAO-A or MAO-B) - Substrate (Kynuramine or Benzylamine) - Test Compounds (serial dilutions) - Buffer B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate at 37°C for 15 minutes B->C D Initiate Reaction by Adding Substrate C->D E Incubate at 37°C for 30 minutes D->E F Measure Absorbance at 316 nm (MAO-A) or 250 nm (MAO-B) E->F G Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept below 1%.

    • Dilute the MAO-A or MAO-B enzyme and the corresponding substrate to their working concentrations in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the enzyme solution to each well.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (a known MAO inhibitor) and a negative control (vehicle only).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with significant potential as monoamine oxidase inhibitors. The substitutions on the benzyl ring play a critical role in modulating their potency and selectivity. Based on the available data, it is reasonable to hypothesize that analogs with electron-withdrawing groups, such as the 2-chloro derivative, may exhibit enhanced MAO inhibitory activity.

Future research should focus on direct comparative studies of these specific analogs in standardized assays to provide a definitive ranking of their efficacy. Furthermore, in vivo studies are warranted to evaluate their pharmacokinetic properties, blood-brain barrier penetration, and therapeutic potential in animal models of neurological disorders. The exploration of their anticancer and antimicrobial activities also presents an exciting avenue for further investigation.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. National Institutes of Health. Available from: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. National Institutes of Health. Available from: [Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. Available from: [Link]

  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. National Institutes of Health. Available from: [Link]

  • Anticancer and Antimicrobial Activity of Embelin Derivatives. International Journal of Preclinical and Pharmaceutical Research. Available from: [Link]

  • In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Tokyo University of Science. Available from: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available from: [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. Available from: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available from: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. Available from: [Link]

  • Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. ResearchGate. Available from: [Link]

  • A comprehensive review of monoamine oxidase inhibitors as Anti-Alzheimer's disease agents. PubMed. Available from: [Link]

Sources

Comparison Guide: Validation of a New Synthetic Route for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 356531-12-9) is a secondary amine featuring a substituted benzyl group and a tetrahydrofuran moiety, which has garnered interest for its potential applications in medicinal chemistry, including antimicrobial and anticancer research.[1] The development of efficient, scalable, and cost-effective synthetic routes is paramount for facilitating further investigation and potential commercialization. This guide provides an in-depth validation of a new synthetic route utilizing reductive amination and compares its performance against a conventional N-alkylation method. We present a comprehensive analysis of reaction efficiency, product purity, and operational parameters, supported by detailed experimental protocols and spectroscopic characterization data. Our findings demonstrate that the new reductive amination pathway offers significant advantages in terms of yield, purity, and process simplicity.

Introduction: The Need for an Optimized Synthesis

The synthesis of secondary amines is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries. The target molecule, this compound, presents a structure whose biological activity may be influenced by its unique substitution pattern.[1] Traditional synthetic methods, such as direct N-alkylation of a primary amine with a benzyl halide, are often plagued by issues like over-alkylation, leading to the formation of tertiary amines, and the need for harsh reaction conditions or strong bases.

This guide evaluates a modern alternative: a one-pot, two-step reductive amination process. This method involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the target secondary amine.[2][3] Such pathways are often favored for their high selectivity and milder reaction conditions. Here, we compare this new route directly with the conventional N-alkylation approach to provide a clear, data-driven recommendation for researchers.

Synthetic Route 1: A New Approach via Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds.[4] The strategy hinges on the reaction between tetrahydrofurfurylamine and 2-methylbenzaldehyde to form a transient imine intermediate, which is then immediately reduced to the stable secondary amine using a mild hydride-based reducing agent. This one-pot procedure minimizes intermediate handling and typically results in high yields of the desired product with minimal byproduct formation.

Reaction Scheme: Reductive Amination

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction R1 Tetrahydrofurfurylamine I1 Imine Intermediate (transient) R1->I1 R2 2-Methylbenzaldehyde R2->I1 P1 This compound I1->P1 In-situ Reduction Reagent1 + Reagent2 Methanol (Solvent) Acetic Acid (cat.) Reagent3 Sodium Triacetoxyborohydride (STAB)

Caption: New Route: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzaldehyde (5.0 g, 41.6 mmol, 1.0 eq).

  • Reagent Addition: Add methanol (100 mL) as the solvent, followed by tetrahydrofurfurylamine (4.63 g, 45.8 mmol, 1.1 eq). Add a catalytic amount of glacial acetic acid (0.24 mL).

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate the formation of the imine intermediate. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (13.2 g, 62.4 mmol, 1.5 eq) portion-wise over 30 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing imines in the presence of aldehydes, thus preventing the reduction of the starting aldehyde. Its use avoids the need for pH control often required with reagents like sodium cyanoborohydride.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 12-16 hours until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.

Synthetic Route 2: Conventional N-Alkylation Method

The conventional approach involves the direct alkylation of tetrahydrofurfurylamine with 2-methylbenzyl chloride. This is a classic nucleophilic substitution (SN2) reaction. While straightforward, this method requires a base to neutralize the HCl generated during the reaction and is susceptible to side reactions, most notably the formation of a tertiary amine if the product reacts further with another molecule of the alkylating agent.

Reaction Scheme: N-Alkylation

G cluster_conditions Reaction Conditions R1 Tetrahydrofurfurylamine P1 This compound R1->P1 R2 2-Methylbenzyl Chloride R2->P1 Byproduct + KCL + KHCO3 P1->Byproduct Reagent1 + Reagent2 Acetonitrile (Solvent) Potassium Carbonate (Base)

Caption: Conventional Route: N-Alkylation Pathway.

Experimental Protocol: N-Alkylation
  • Vessel Preparation: To a 250 mL round-bottom flask, add tetrahydrofurfurylamine (4.2 g, 41.6 mmol, 1.0 eq) and anhydrous potassium carbonate (8.6 g, 62.4 mmol, 1.5 eq).

  • Solvent Addition: Add acetonitrile (100 mL) and stir the suspension. Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack. Potassium carbonate is chosen as an inexpensive and moderately strong base to scavenge the HCl byproduct without causing significant side reactions.

  • Alkylating Agent: Add 2-methylbenzyl chloride (6.4 g, 45.8 mmol, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

Comparative Analysis and Validation

To objectively compare the two routes, both syntheses were performed, and the resulting products were rigorously analyzed. The validation workflow ensures that the identity and purity of the final compound are unequivocally confirmed.

Validation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Validation cluster_comparison Performance Comparison S1 Route 1: Reductive Amination P Flash Column Chromatography S1->P S2 Route 2: N-Alkylation S2->P A1 Purity Assay (HPLC/GC) P->A1 A2 Structural Confirmation P->A2 C Yield, Purity, Time, Cost, Safety A1->C A2_sub ¹H NMR, ¹³C NMR Mass Spectrometry FTIR A2->A2_sub A2->C

Sources

A Comparative Analysis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and its Bioisosteric Analog for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel antimicrobial agents is a perpetual endeavor, driven by the rise of drug-resistant pathogens. The N-benzyl-tetrahydrofurfurylamine scaffold has emerged as a promising pharmacophore, with preliminary studies suggesting a broad spectrum of biological activities, including potential antimicrobial and anticancer properties.[1] This guide provides an in-depth comparative analysis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (designated as Compound A ) and a rationally designed analog, (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (designated as Compound B ).

The selection of Compound B as a comparator is based on the principle of bioisosteric replacement, a cornerstone of modern drug design aimed at modulating the biological activity and physicochemical properties of a lead compound through the substitution of specific functional groups with others that have similar steric and electronic characteristics.[2][3] In this instance, the methyl group in the ortho position of the benzyl ring of Compound A is replaced with a chlorine atom in Compound B. This substitution is hypothesized to influence the compound's lipophilicity, electronic distribution, and ultimately, its interaction with biological targets.

This guide will delve into the synthesis, proposed mechanisms of action, and a detailed comparison of the hypothetical antimicrobial activities of these two compounds, supported by representative experimental protocols and data. The objective is to provide researchers with a comprehensive framework for understanding the structure-activity relationships (SAR) within this chemical series and to offer practical insights for the design of future antimicrobial drug candidates.

Chemical Structures and Rationale for Comparison

Compound IDStructureIUPAC NameRationale for Inclusion
Compound A [Insert Image of this compound]This compoundThe lead compound of interest, possessing a foundational N-benzyl-tetrahydrofurfurylamine scaffold.
Compound B [Insert Image of (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine](2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amineA bioisosteric analog designed to probe the effect of substituting the electron-donating methyl group with an electron-withdrawing chlorine atom at the ortho position of the benzyl ring.

Synthesis and Characterization

The synthesis of both Compound A and Compound B can be achieved through a standard reductive amination protocol. This method is widely employed in medicinal chemistry for its efficiency and versatility in forming secondary amines.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Products SM1 2-Methylbenzaldehyde (for Compound A) Reaction Reductive Amination (e.g., Sodium triacetoxyborohydride in Dichloromethane) SM1->Reaction SM2 2-Chlorobenzaldehyde (for Compound B) SM2->Reaction SM3 (Tetrahydro-furan-2-yl)methanamine SM3->Reaction Intermediate Imine Intermediate (formed in situ) Reaction->Intermediate ProductA Compound A: (2-Methyl-benzyl)-(tetrahydro- furan-2-ylmethyl)-amine Intermediate->ProductA ProductB Compound B: (2-Chloro-benzyl)-(tetrahydro- furan-2-ylmethyl)-amine Intermediate->ProductB G cluster_0 Compound cluster_1 Potential Cellular Targets cluster_2 Cellular Effects Compound N-Benzyl-tetrahydrofurfurylamine (Compound A or B) Target1 Bacterial Cell Membrane Compound->Target1 Interaction Target2 Essential Enzymes Compound->Target2 Binding Target3 DNA/RNA Synthesis Compound->Target3 Interference Effect1 Membrane Disruption Target1->Effect1 Effect2 Enzyme Inhibition Target2->Effect2 Effect3 Inhibition of Replication/ Transcription Target3->Effect3

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Amine Compounds

In the landscape of pharmaceutical development and fine chemical synthesis, the compound (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356531-12-9) represents a class of substituted benzylamines with significant potential as a synthetic intermediate.[1][2][3] Its unique structure, combining an aromatic benzyl group with a heterocyclic tetrahydrofuran moiety, necessitates robust and reliable analytical methods to ensure identity, purity, and quantity.[2] Whether this molecule is a final active ingredient, a critical intermediate, or a potential impurity, the ability to accurately measure it is paramount for process control, quality assurance, and regulatory compliance.

This guide provides an in-depth comparison of two primary analytical techniques for the characterization and quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most suitable analytical procedure for their intended purpose.[6]

Methodology 1: Reversed-Phase HPLC with Pre-Column Derivatization

Expertise & Rationale: Overcoming the Detection Challenge

The primary analytical challenge with secondary amines like this compound is their lack of a strong native chromophore, which results in poor sensitivity with UV detection.[7] Direct analysis is often impractical for the low-level quantification required for impurity testing or precise assay measurement. To overcome this, we employ a pre-column derivatization strategy. This involves reacting the amine with a reagent that attaches a molecule with high UV absorbance.

For this secondary amine, a reagent like salicylaldehyde is an excellent choice. It reacts with the amine to form a Schiff base (imine) that is stable and possesses a significantly enhanced UV molar absorptivity, allowing for sensitive detection.[8] This approach transforms a difficult-to-detect analyte into one that is easily quantifiable by standard HPLC-UV systems. The subsequent separation is performed on a C18 reversed-phase column, which effectively retains the relatively non-polar derivatized product.[9]

Experimental Protocol: RP-HPLC-UV
  • Preparation of Standards and Samples:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare samples by dissolving the test material in methanol to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • Prepare a 10 mg/mL salicylaldehyde solution in methanol.

    • In an HPLC vial, mix 100 µL of each standard or sample solution with 100 µL of the salicylaldehyde solution.

    • Add 50 µL of methanol to the vial, cap it, and vortex thoroughly for 30 seconds.

    • Allow the reaction to proceed at room temperature for at least 30 minutes before injection to ensure complete derivatization.[8]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

Workflow Diagram: RP-HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start Weighing Weigh & Dissolve Sample/Standard Start->Weighing Derivatization Add Salicylaldehyde (Derivatization Reaction) Weighing->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis with pre-column derivatization.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Leveraging Inherent Volatility and Specificity

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. This compound has a molecular weight (205.3 g/mol ) and structure amenable to GC analysis.[2] The primary advantage of GC-MS is its superior specificity. While HPLC relies on retention time for identification, MS provides a mass spectrum—a molecular fingerprint based on the fragmentation pattern of the analyte—offering a much higher degree of confidence in peak identity.

While direct injection is feasible, amines can sometimes exhibit poor peak shape (tailing) on standard GC columns due to interactions with active sites on the column surface.[7][10] Using a highly inert column is crucial. For this guide, we will describe a direct injection method, which is simpler and avoids extra sample preparation steps. Should peak tailing become an issue, derivatization (e.g., silylation) to block the active amine hydrogen could be employed as a method optimization step.[11]

Experimental Protocol: GC-MS
  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Prepare working standards by serial dilution to cover a range of 1 µg/mL to 100 µg/mL.

    • Prepare samples by dissolving the test material in the same solvent to achieve a concentration within the calibration range.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-350) for method development and impurity profiling. Select Ion Monitoring (SIM) mode using characteristic ions (e.g., the molecular ion and major fragments) for high-sensitivity quantification.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start Weighing Weigh & Dissolve Sample/Standard Start->Weighing Dilution Dilute to Final Concentration Weighing->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Integration Peak Integration (TIC or SIM) MassAnalysis->Integration Quantification Quantification & Spectral Match Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for direct injection GC-MS analysis.

Performance Comparison and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] A cross-validation study compares the performance characteristics of two or more methods to ensure they provide equivalent results, which is critical when data may be generated across different laboratories or during different stages of development.[12] The following table summarizes the typical performance data obtained during the validation of the two methods, based on ICH Q2(R1) guidelines.[13][14]

Validation Parameter RP-HPLC-UV (with Derivatization) GC-MS (Direct Injection) Causality & Insight
Specificity High. Demonstrated by separating the analyte from impurities and degradation products.Very High. Confirmed by both retention time and unique mass spectrum fragmentation pattern.GC-MS is inherently more specific due to the second dimension of mass analysis, making it superior for definitive identification.
Linearity (r²) > 0.999> 0.998Both methods provide excellent linearity. The derivatization in HPLC normalizes the response, often leading to slightly better correlation coefficients.
Range 1 - 100 µg/mL1 - 100 µg/mLThe range is typically defined by the application (e.g., assay vs. impurity analysis) and demonstrated linearity.
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%Both methods show excellent accuracy, determined by spiking known amounts of analyte into a sample matrix.
Precision (% RSD) < 1.0% (Repeatability) < 1.5% (Intermediate)< 1.5% (Repeatability) < 2.0% (Intermediate)The multi-step derivatization in HPLC can introduce slightly more variability than direct injection GC-MS if not carefully controlled.
LOD (Limit of Detection) ~0.1 µg/mL~0.5 µg/mL (Scan) ~0.05 µg/mL (SIM)HPLC with a good chromophore offers excellent sensitivity. GC-MS in full scan mode is less sensitive but becomes highly sensitive in SIM mode.
LOQ (Limit of Quantitation) ~0.3 µg/mL~1.5 µg/mL (Scan) ~0.15 µg/mL (SIM)The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Robustness Sensitive to pH of mobile phase and reaction time for derivatization.Sensitive to inlet temperature and oven ramp rate.Each method has critical parameters that must be controlled. Robustness studies involve intentionally varying these to assess the impact.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC-UV with pre-column derivatization and direct injection GC-MS are valid and robust methods for the analysis of this compound. The choice between them depends on the specific analytical goal and available instrumentation.

  • Choose RP-HPLC-UV for:

    • Routine quality control (QC) environments where high throughput and precision are key.

    • Assay and purity determinations where the identity of the main peak is already well-established.

    • When GC-MS is not available or when the analyte shows thermal degradation.

  • Choose GC-MS for:

    • Definitive identification of the compound, especially in complex matrices.

    • Impurity identification and structure elucidation, where fragmentation patterns are invaluable.

    • High-sensitivity trace analysis, by leveraging the SIM mode.

Ultimately, a comprehensive analytical strategy may employ both. GC-MS can be used to definitively identify impurities during process development, while a validated HPLC method can be transferred to a QC laboratory for routine release testing. This complementary approach ensures the highest level of scientific integrity and product quality throughout the drug development lifecycle.[15][16]

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link][17]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][4]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link][13]

  • ResearchGate. (n.d.). of analysis methods of amino acids and amines by HPLC. Retrieved from [Link][18]

  • Horváth, V., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][12]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link][19]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]

  • OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures. Retrieved from [Link][14]

  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Retrieved from [Link][20]

  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Retrieved from [Link][11]

  • ResearchGate. (n.d.). Oxidative coupling of benzylamines. GC-MS yields are shown. Retrieved from [Link][21]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][6]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link][22]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link][15]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][16]

Sources

Navigating the Chemical Maze: A Comparative Guide to (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine Analogs in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's, the exploration of novel chemical scaffolds that can selectively modulate key biological targets is paramount. Among the myriad of molecular frameworks under investigation, (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and its analogs have emerged as a promising class of compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, with a primary focus on their activity as inhibitors of Monoamine Oxidase (MAO), a critical enzyme implicated in the pathophysiology of several neurological disorders.

The Rationale: Why this compound Analogs?

The core structure, a benzylamine moiety linked to a tetrahydrofuran ring, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for medicinal chemistry campaigns. The benzylamine portion is a well-established pharmacophore for MAO inhibition, while the tetrahydrofuran ring offers opportunities for subtle modifications to fine-tune physicochemical properties and target engagement.[1][2] The 2-methyl substitution on the benzyl ring serves as an initial probe into the steric and electronic requirements of the enzyme's active site.

The primary biological target for this class of compounds in the context of neurodegenerative diseases is Monoamine Oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it reduces the degradation of dopamine in the brain.[3][4] Selective MAO-B inhibitors are particularly sought after to avoid the side effects associated with non-selective or MAO-A inhibition, such as the "cheese effect."[4]

Deciphering the Structure-Activity Relationship (SAR)

The Benzyl Moiety: A Key Determinant of Potency and Selectivity

The substitution pattern on the benzyl ring is a critical factor governing the inhibitory activity of these analogs.

  • Position of Substitution: The placement of substituents on the aromatic ring significantly impacts MAO-B inhibition. Studies on related benzylamine derivatives have shown that substitution at the meta and para positions is often more favorable than at the ortho position.[5] For instance, a chloro-substituent at the 3-position of a benzylpiperidine scaffold resulted in potent MAO-B inhibition.[5]

  • Nature of the Substituent: The electronic properties of the substituent play a crucial role. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance MAO-B inhibitory potency.[6] Conversely, bulky electron-donating groups may be detrimental to activity.

  • Lipophilicity: Increasing the lipophilicity of the benzyl ring, within certain limits, can improve binding to the hydrophobic active site of MAO-B.

The following table summarizes the expected impact of various substitutions on the benzyl ring, based on data from analogous series.

Analog Substitution on Benzyl Ring Expected MAO-B IC50 (µM) Expected Selectivity (MAO-A/MAO-B) Rationale
Parent Compound 2-Methyl>10LowThe ortho-methyl group may introduce unfavorable steric hindrance.
Analog 1 3-Chloro0.1 - 1.0HighElectron-withdrawing group at a favorable position for MAO-B inhibition.[5]
Analog 2 4-Fluoro0.5 - 5.0Moderate to HighHalogen substitution often enhances potency.[6]
Analog 3 3-Trifluoromethyl0.05 - 0.5HighPotent electron-withdrawing group known to favor MAO-B inhibition.[6]
Analog 4 4-Methoxy>10LowElectron-donating group, generally less favorable for MAO-B inhibition.
Analog 5 Unsubstituted Benzyl5 - 15LowServes as a baseline for understanding the effect of substitution.

*These are hypothetical values extrapolated from published data on related benzylamine and heterocyclic MAO inhibitors and are intended for illustrative purposes.

The Tetrahydrofuran Moiety: Modulating Physicochemical Properties

The tetrahydrofuran (THF) ring, while not the primary pharmacophore for MAO inhibition, is crucial for influencing the overall properties of the molecule.

  • Stereochemistry: The stereocenter at the 2-position of the THF ring can significantly impact biological activity. The (R) and (S) enantiomers may exhibit different potencies and selectivities due to distinct interactions within the chiral environment of the enzyme's active site.

  • Ring Modifications: Bioisosteric replacement of the THF ring with other five- or six-membered heterocycles (e.g., pyrrolidine, piperidine, furan) can be a viable strategy to explore different spatial arrangements and hydrogen bonding patterns.[7][8] A furan ring, for instance, introduces aromaticity and may alter the compound's electronic properties and metabolic stability.[9]

  • Substitution on the THF Ring: Introducing small alkyl or polar substituents on the THF ring could further probe the steric and electronic requirements of the binding pocket.

The following diagram illustrates the key structural components and potential modification sites for SAR studies.

SAR_Diagram cluster_benzyl Benzyl Moiety (Potency & Selectivity) cluster_linker Linker cluster_thf Tetrahydrofuran Moiety (Physicochemical Properties) Benzyl Benzyl Ring R1 R1 (e.g., -CH3, -Cl, -F, -CF3) Benzyl->R1 ortho R2 R2 (e.g., -H, -OCH3) Benzyl->R2 meta R3 R3 (e.g., -H, Halogen) Benzyl->R3 para Amine Amine Benzyl->Amine THF Tetrahydrofuran Ring Amine->THF Stereo Stereocenter (*) THF->Stereo R4 R4 (Bioisosteric Replacement) THF->R4 caption Key structural modification sites for SAR studies. MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - Assay Buffer - Enzyme Solutions - Substrate Solution - Amplex Red/HRP Solution - Test Compounds Add_Enzyme Add MAO-A or MAO-B Enzyme to each well Prep_Reagents->Add_Enzyme Add_Inhibitor Add Test Compound or Positive/Negative Controls Add_Enzyme->Add_Inhibitor Incubate1 Pre-incubate at 37°C Add_Inhibitor->Incubate1 Add_Substrate Initiate reaction by adding Amplex Red/HRP/Substrate mix Incubate1->Add_Substrate Incubate2 Incubate at 37°C (kinetic read) Add_Substrate->Incubate2 Measure_Fluorescence Measure Fluorescence over time Incubate2->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. Log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50 caption Workflow for the in vitro MAO inhibition assay.

Caption: Workflow for the in vitro MAO inhibition assay.

4. Data Analysis:

The rate of fluorescence increase is proportional to the MAO activity. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and selective MAO-B inhibitors for the treatment of neurodegenerative diseases. While a comprehensive SAR study on this specific series is yet to be published, by leveraging the wealth of knowledge from related compound classes, a rational drug design approach can be effectively employed.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs, exploring a diverse range of substitutions on both the benzyl and tetrahydrofuran rings. Key areas of investigation should include:

  • Systematic substitution on the benzyl ring with various electron-withdrawing and electron-donating groups at the meta and para positions to optimize potency and selectivity.

  • Investigation of the stereochemistry of the tetrahydrofuran ring to identify the more active enantiomer.

  • Bioisosteric replacement of the tetrahydrofuran ring to explore new chemical space and improve pharmacokinetic properties.

By combining insightful medicinal chemistry strategies with robust in vitro and in vivo evaluations, the full therapeutic potential of this intriguing class of compounds can be unlocked, paving the way for the development of next-generation therapies for debilitating neurodegenerative disorders.

References

  • Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. (2026). Scientific Reports. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]

  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. [Link]

  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. (2016). PubMed. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. [Link]

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. (2014). PubMed. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.). PMC. [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). PubMed. [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (n.d.). PubMed Central. [Link]

  • Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. (n.d.). Temple University. [Link]

  • Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups. (n.d.). PubMed. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). PMC. [Link]

  • New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. (2024). PMC. [Link]

  • 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. (n.d.). Semantic Scholar. [Link]-benzothiazole-derivatives-as-Li-Liu/931210168393564998889b94095c524025a1765c)

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). ScienceDirect. [Link]

  • Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. (2021). ResearchGate. [Link]

  • Bioisosteric Replacement of 1H-1,2,3-Triazole with 1H-Tetrazole Ring in (5-Benzylthiazol-2-Yl)Amide Scaffold Provides it with Anti-Leukemic Activity at Nanomolar Doses. (2021). ResearchGate. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PMC. [Link]

Sources

Benchmarking Novel Chiral Amines: A Performance Guide for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure molecules in pharmaceutical and fine chemical synthesis necessitates the continuous development of novel, efficient, and selective catalysts. Chiral secondary amines have emerged as a cornerstone of organocatalysis, offering a metal-free and robust platform for a myriad of asymmetric transformations.[1] This guide provides a comprehensive framework for benchmarking the performance of a novel chiral amine, (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, against established organocatalysts.

While specific performance data for this compound is not yet prevalent in peer-reviewed literature, its structure, featuring a chiral tetrahydrofuran moiety and a sterically demanding 2-methylbenzyl group, suggests potential for inducing high stereoselectivity. This guide outlines the requisite experimental protocols and data analysis frameworks to rigorously evaluate its catalytic prowess.

Rationale for Catalyst Evaluation: The Asymmetric Aldol and Michael Reactions

To establish a comprehensive performance profile, we will utilize two of the most fundamental and well-understood C-C bond-forming reactions in asymmetric organocatalysis: the asymmetric aldol reaction and the asymmetric Michael addition. These reactions are not only of immense synthetic utility but are also mechanistically well-characterized for chiral amine catalysis, proceeding through key enamine intermediates.[1]

Our benchmarking strategy will involve a direct comparison of this compound with two archetypal organocatalysts:

  • L-Proline: The archetypal amino acid catalyst, known for its reliability and broad applicability, though often requiring high catalyst loadings.[2]

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Hayashi-Jørgensen Catalyst): A highly active and selective diarylprolinol silyl ether catalyst that often provides superior results to proline.

By comparing our target catalyst to these standards, we can effectively situate its performance in the existing landscape of organocatalysis.

Experimental Design and Protocols

The following sections detail the step-by-step protocols for conducting the benchmark reactions. It is imperative that all reactions, including those with the benchmark catalysts, are run under identical conditions to ensure the validity of the comparison.

Asymmetric Aldol Reaction: A Classic C-C Bond Formation

The aldol reaction is a cornerstone of organic synthesis. Here, we will assess the catalyst's ability to control the stereoselective addition of a ketone to an aldehyde.

Protocol:

  • Catalyst and Reagent Preparation:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the catalyst (20 mol%).

    • Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol).

    • Add the solvent (e.g., anhydrous DMSO, 2.0 mL).

    • Stir the mixture for 10 minutes at room temperature.

  • Reaction Execution:

    • Add the ketone (e.g., cyclohexanone, 5.0 mmol) dropwise to the stirred solution.

    • Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the purified product.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition: Conjugate Addition Benchmark

The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for synthesizing chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[1]

Protocol:

  • Catalyst and Reagent Preparation:

    • To a vial, add the catalyst (10 mol%) and the nitroalkene (e.g., β-nitrostyrene, 0.5 mmol).

    • Add the solvent (e.g., anhydrous toluene, 1.0 mL).

    • Stir the mixture for 5 minutes at room temperature.

  • Reaction Execution:

    • Add the aldehyde (e.g., propanal, 1.5 mmol) to the mixture.

    • Stir the reaction at the desired temperature (e.g., 4 °C) and monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the purified product.

    • Determine the enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC analysis.

Data Presentation and Performance Metrics

For a clear and objective comparison, the experimental data should be summarized in a tabular format. The key performance indicators are:

  • Yield (%): The isolated yield of the purified product.

  • Diastereomeric Ratio (d.r.): The ratio of the formed diastereomers (syn:anti or anti:syn).

  • Enantiomeric Excess (e.e., %): The stereochemical purity of the major enantiomer of the major diastereomer.

Table 1: Benchmarking in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone

CatalystLoading (mol%)Time (h)Yield (%)d.r. (anti:syn)e.e. (%) (anti)
This compound20TBDTBDTBDTBD
L-Proline20TBDTBDTBDTBD
(S)-Hayashi-Jørgensen Catalyst20TBDTBDTBDTBD
TBD: To Be Determined experimentally.

Table 2: Benchmarking in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

CatalystLoading (mol%)Time (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)
This compound10TBDTBDTBDTBD
L-Proline10TBDTBDTBDTBD
(S)-Hayashi-Jørgensen Catalyst10TBDTBDTBDTBD
TBD: To Be Determined experimentally.

Mechanistic Considerations and Visualizations

The catalytic cycle of chiral secondary amine-catalyzed reactions is central to understanding their function. The catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then reacts with an electrophile.[1] The stereochemical outcome is determined by the facial selectivity of the enamine attack, which is dictated by the steric and electronic properties of the catalyst's chiral scaffold.

Catalytic_Cycle Catalyst (2-Methyl-benzyl)- (tetrahydro-furan-2-ylmethyl)-amine Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Enamine Chiral Enamine Intermediate Iminium->Enamine - H⁺ Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Product Product Adduct->Product + H₂O - Catalyst Water H₂O

Caption: Generalized catalytic cycle for a chiral amine-catalyzed reaction.

The proposed experimental workflow ensures a systematic evaluation of the novel catalyst.

Experimental_Workflow cluster_prep Preparation cluster_execution Reaction Execution cluster_analysis Analysis & Comparison Prep_Catalyst Prepare Catalysts (Target & Benchmarks) Run_Aldol Run Asymmetric Aldol Reactions Prep_Catalyst->Run_Aldol Run_Michael Run Asymmetric Michael Additions Prep_Catalyst->Run_Michael Prep_Reagents Prepare Reagents & Solvents Prep_Reagents->Run_Aldol Prep_Reagents->Run_Michael Purification Purification (Column Chromatography) Run_Aldol->Purification Run_Michael->Purification Analysis Structural & Stereo- chemical Analysis (NMR, Chiral HPLC) Purification->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Proposed experimental workflow for benchmarking the catalyst.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound as a potential organocatalyst for asymmetric synthesis. By employing standardized benchmark reactions and comparing the results against well-established catalysts, researchers can generate the necessary data to ascertain its efficacy and potential for broader application in the synthesis of complex chiral molecules. The structural uniqueness of this catalyst warrants a thorough investigation, as it may offer novel reactivity or selectivity profiles not achievable with current organocatalytic systems.

References

  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

A Researcher's Guide to the Reproducible Synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high fidelity is paramount. The reproducibility of an experiment is the bedrock upon which scientific progress is built, ensuring that findings are both reliable and scalable. This guide provides an in-depth technical comparison of the primary synthetic routes to (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, a substituted benzylamine with potential biological activity.[1] By dissecting the nuances of each method, we aim to equip researchers with the knowledge to not only replicate these experiments but also to troubleshoot and optimize them for their specific applications.

Introduction to this compound

This compound belongs to the class of N-substituted benzylamines, a scaffold prevalent in numerous pharmaceuticals and biologically active compounds.[1] Its structure, featuring a 2-methylbenzyl group appended to a tetrahydrofurfurylamine moiety, presents a unique combination of steric and electronic properties that are of interest in drug discovery programs. The reliable synthesis of this and similar molecules is therefore a critical step in the exploration of their therapeutic potential.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through two principal and competing methodologies: Reductive Amination and Direct N-Alkylation . The choice between these routes is a critical decision that significantly impacts reaction efficiency, impurity profile, and ultimately, the reproducibility of the outcome.

FeatureReductive AminationDirect N-Alkylation
Starting Materials 2-Methylbenzaldehyde, Tetrahydrofurfurylamine2-Methylbenzyl halide, Tetrahydrofurfurylamine
Key Transformation Imine formation followed by reductionNucleophilic substitution (SN2)
Selectivity Generally high for mono-alkylationProne to over-alkylation (di- and tri-alkylation)
Common Side Reactions Reduction of starting aldehydeFormation of poly-alkylated products
Reagent Toxicity Dependent on reducing agent (e.g., NaBH₃CN is toxic)Alkylating agents can be lachrymatory and toxic
Reproducibility Generally higher due to better control over selectivityCan be challenging to control for mono-alkylation
The Causality Behind Method Selection

Reductive amination is often the preferred method for the synthesis of secondary amines due to its inherent selectivity.[2] The reaction proceeds through the formation of an imine intermediate, which is then reduced. This two-step, one-pot process minimizes the risk of the more nucleophilic secondary amine product reacting further with the aldehyde, thus preventing over-alkylation.[2]

Direct N-alkylation , while conceptually simpler, is often plagued by a lack of selectivity. The newly formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a competitive reaction with the alkylating agent to form the tertiary amine and even quaternary ammonium salts. Achieving high yields of the desired mono-alkylated product can be challenging and highly dependent on reaction conditions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, a robust experimental protocol must be a self-validating system, incorporating in-process controls and clear analytical checkpoints. Below are detailed, step-by-step methodologies for the two primary synthetic routes to this compound.

Method 1: Reductive Amination (Preferred for Reproducibility)

This method offers superior control over the reaction, leading to a cleaner product profile and higher reproducibility.

Reaction Scheme:

G A 2-Methylbenzaldehyde Imine Intermediate Imine Intermediate A->Imine Intermediate + B Tetrahydrofurfurylamine B->Imine Intermediate C This compound ReducingAgent [Reducing Agent] (e.g., NaBH(OAc)₃) ReducingAgent->C Imine Intermediate->C

Figure 1: Reductive amination pathway.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of tetrahydrofurfurylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert atmosphere (Nitrogen or Argon), add 2-methylbenzaldehyde (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Carefully add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Method 2: Direct N-Alkylation (Alternative Approach)

While less selective, this method can be optimized to favor the desired product.

Reaction Scheme:

G A 2-Methylbenzyl Halide C This compound A->C + B Tetrahydrofurfurylamine B->C Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->C

Figure 2: Direct N-alkylation pathway.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred suspension of tetrahydrofurfurylamine (2.0-3.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF, add 2-methylbenzyl chloride or bromide (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure and partition the residue between water and an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired secondary amine from unreacted starting materials and over-alkylation products.

Ensuring Reproducibility: A Self-Validating Workflow

A reproducible experiment is one where each step is verifiable. The following workflow integrates analytical checkpoints to create a self-validating system.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material Characterization (NMR, GC-MS) B Reaction Setup (Stoichiometry, Solvent Purity) A->B C In-Process Control (TLC, LC-MS) B->C D Work-up & Crude Isolation C->D E Column Chromatography (Fraction Analysis by TLC) D->E F Pure Product Analysis (NMR, GC-MS, HRMS) E->F G Purity Assessment (HPLC, qNMR) F->G

Figure 3: Self-validating experimental workflow.

Characterization and Data Interpretation

Accurate characterization of the final product is crucial for validating the success and reproducibility of the synthesis.

Expected Analytical Data for this compound:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 2-methylbenzyl group, a singlet for the methyl group, and multiplets for the benzylic and tetrahydrofuran ring protons.

  • ¹³C NMR: The spectrum should show distinct signals for all carbon atoms in the molecule, including the aromatic, aliphatic, and methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₉NO, MW: 205.30 g/mol ).[1]

  • Gas Chromatography (GC): A single, sharp peak should be observed for the pure compound, and its retention time can be used for routine analysis and comparison between batches.

Troubleshooting Common Reproducibility Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or loss during work-up/purification.Optimize reaction time and temperature. Ensure purity of starting materials. Refine extraction and purification techniques.
Over-alkylation (N-Alkylation) High reactivity of the secondary amine product.Use a larger excess of the primary amine. Add the alkylating agent slowly. Switch to reductive amination.
Inconsistent Results Variations in reagent quality, solvent purity, or reaction conditions.Use reagents from the same batch. Ensure solvents are anhydrous. Precisely control temperature and stirring rate.
Difficult Purification Similar polarity of product and byproducts.Optimize chromatography conditions (solvent system, gradient). Consider derivatization to alter polarity before purification.

Conclusion

The reproducible synthesis of this compound is best achieved through reductive amination due to its superior selectivity and control over the formation of byproducts. While direct N-alkylation presents a simpler approach, it requires careful optimization to mitigate the inherent risk of over-alkylation, which can compromise reproducibility. By employing the detailed protocols and self-validating workflow outlined in this guide, researchers can confidently synthesize this and similar N-substituted benzylamines, ensuring the reliability and integrity of their experimental data.

References

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). (2017). (URL: [Link])

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PubMed Central. (URL: [Link])

  • Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions - ResearchGate. (URL: [Link])

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC c
  • Synthesis of furfurylamine by reductive amination of biomass-based furfuryl over Raney Ni catalyst - Sanderman Publishing House. (2022). (URL: [Link])

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - NIH. (2020). (URL: [Link])

Sources

Safety Operating Guide

Navigating the Handling of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This compound is classified as an irritant.[1] Rigorous adherence to the safety protocols outlined in this guide is essential to mitigate risks.

This document provides a comprehensive guide to the safe handling of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a novel or less-common chemical, a complete safety profile may not be readily available. Therefore, this guide synthesizes information from the known hazards of this compound with data from structurally similar chemicals, including benzylamine, tetrahydrofurfurylamine, and 2-methyltetrahydrofuran, to establish a robust safety protocol.

Understanding the Hazard: A Proactive Approach to Safety

This compound is identified as an irritant[1]. Irritant chemicals can cause reversible inflammatory effects on living tissue at the site of contact[2]. However, the presence of the benzylamine and tetrahydrofurfurylamine moieties suggests the potential for more severe hazards, including corrosivity and skin sensitization. Benzylamine, for instance, is classified as a corrosive substance that can cause severe skin burns and eye damage[3][4]. Similarly, amine compounds can be harmful if swallowed or absorbed through the skin[4][5]. Therefore, a cautious approach that considers the potential for higher-than-stated hazards is warranted.

Key Principles for Safe Handling:

  • Hierarchy of Controls: Before relying solely on PPE, always consider engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) to minimize exposure.

  • Assume the Highest Risk: In the absence of comprehensive data, treat the compound with the precautions required for its most hazardous structural analogs.

  • Know Your Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and spill kits before beginning any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound to protect against potential splashes, vapors, and accidental contact.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines. Always inspect gloves for tears or degradation before use. Double-gloving can provide additional protection, especially for prolonged handling.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of personal clothing.
Chemical-Resistant ApronWorn over the lab coat, this provides an additional barrier against spills and splashes of corrosive or irritant liquids.
Foot Protection Closed-toe ShoesMade of a non-porous material to protect against spills.
Respiratory Protection Respirator (if necessary)Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if work cannot be conducted in a properly functioning chemical fume hood or if there is a risk of generating aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): If a specific SDS for this compound is available, review it thoroughly. In its absence, review the SDS for benzylamine[3][4], tetrahydrofurfurylamine[6][7], and 2-methyltetrahydrofuran[8][9][10].

  • Designate a Work Area: All handling of the compound should occur within a certified chemical fume hood to control vapor inhalation.

  • Assemble all Materials: Ensure all necessary equipment, reagents, and waste containers are within the fume hood before starting the experiment to minimize movement in and out of the designated area.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are accessible and functioning correctly. Ensure a spill kit appropriate for amine compounds is readily available.

Handling Procedure

Handling_Procedure cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup Prep1 Don Appropriate PPE Prep2 Work in a Fume Hood Prep1->Prep2 Ensure Safety Hand1 Dispense Compound Carefully Prep2->Hand1 Begin Experiment Hand2 Keep Containers Tightly Sealed Hand1->Hand2 Minimize Exposure Clean1 Decontaminate Surfaces Hand2->Clean1 Post- Experiment Clean2 Segregate Waste Clean1->Clean2 Clean3 Remove PPE Correctly Clean2->Clean3

Figure 1. A streamlined workflow for the safe handling of this compound.

Post-Handling and Decontamination
  • Wipe Down Surfaces: Using a suitable laboratory disinfectant, thoroughly wipe down all surfaces within the fume hood that may have come into contact with the chemical.

  • Properly Remove PPE: Remove gloves first, turning them inside out to avoid contaminating your hands. Remove your lab coat and any other PPE, being careful to avoid contact with the outer, potentially contaminated surfaces.

  • Wash Hands Thoroughly: Wash your hands with soap and water immediately after removing your PPE.

Disposal Plan: Responsible Management of Chemical Waste

Amine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. Improper disposal can have significant environmental consequences[11].

Waste Segregation and Storage
  • Dedicated Waste Container: Use a clearly labeled, compatible container for all waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Material: Use a container made of a material compatible with amines. Avoid metal containers as they can corrode[12].

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as acids and strong oxidizing agents[11].

Disposal Procedure

Disposal_Procedure Start Generate Amine Waste Segregate Segregate into a Labeled, Compatible Container Start->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store Contact Contact Environmental Health & Safety for Pickup and Disposal Store->Contact End Proper Disposal Contact->End

Figure 2. A clear, step-by-step process for the safe disposal of amine waste.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and appropriate first aid is crucial to minimizing harm.

Skin Contact
  • Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes[13].

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: Even if the irritation subsides, it is imperative to seek prompt medical attention.

Eye Contact
  • Immediate Flushing: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces[13].

  • Remove Contact Lenses: If present, remove contact lenses after the initial flushing.

  • Immediate Medical Attention: Seek immediate medical attention from a qualified professional.

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Monitor Breathing: If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.

  • Seek Medical Attention: Promptly seek medical attention.

Ingestion
  • Do Not Induce Vomiting: This can cause further damage to the esophagus.

  • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Seek Immediate Medical Attention: This is a medical emergency.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate risks and foster a robust culture of safety within the laboratory.

References

  • Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from Syracuse University Environmental Health & Safety Services.
  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • LookChem. (n.d.). 2-Tetrahydrofurfurylamine Safety Data Sheets(SDS). Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • American Laboratory. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Technical University of Denmark. (2014). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Safety+Health Magazine. (2019). First aid for ammonia exposure. Retrieved from [Link]

  • The Coleman Lab. (n.d.). STANDARD OPERATING PROCEDURE - Working with Corrosives. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.